Midaglizole
Description
Structure
3D Structure
Properties
CAS No. |
66529-17-7 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19) |
InChI Key |
TYZQFNOLWJGHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Related CAS |
79689-25-1 (di-hydrochloride) 82631-03-6 (di-hydrochloride.sesquihydrate) 79689-25-1 (dihydrochloride salt/solvate) |
Synonyms |
2-(2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl)pyridine dihydrochloride sesquihydrate DG 5128 DG-5128 midaglizole midaglizole dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Midaglizole: A Technical Guide to the Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midaglizole (DG-5128) is a novel hypoglycemic agent whose primary mechanism of action is the selective antagonism of α2-adrenergic receptors. By blocking the inhibitory effects of endogenous catecholamines on pancreatic β-cells, this compound facilitates and potentiates glucose-stimulated insulin (B600854) secretion. This document provides an in-depth examination of the molecular pathways, pharmacological data, and experimental methodologies that define the action of this compound. Its selectivity for peripheral α2-adrenoceptors minimizes central nervous system side effects associated with less selective agents. The core of its therapeutic effect lies in the disinhibition of adenylyl cyclase within the β-cell, leading to the modulation of the insulin exocytosis pathway.
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound exerts its therapeutic effects by acting as a competitive and selective antagonist at α2-adrenergic receptors.[1][2] These receptors are a key component of the sympathetic nervous system's regulation of insulin release.
Signaling Pathway in the Pancreatic β-Cell
In the pancreatic β-cell, α2-adrenergic receptors are coupled to an inhibitory G-protein (Gαi). The physiological role of this pathway is to suppress insulin secretion during sympathetic activation (e.g., in a "fight-or-flight" response).
-
Baseline Inhibition: Endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862) bind to the α2-adrenoceptor.
-
G-Protein Activation: This binding activates the associated Gαi protein, causing it to dissociate into its αi and βγ subunits.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Suppressed Insulin Secretion: Lower levels of cAMP reduce the activity of Protein Kinase A (PKA) and Epac2, key proteins that potentiate the exocytosis of insulin-containing granules, especially in response to a glucose stimulus.
This compound's Interruption of the Inhibitory Pathway:
This compound competitively binds to the α2-adrenoceptor, preventing epinephrine and norepinephrine from binding. This action, known as disinhibition, effectively removes the suppressive signal.[2] Consequently, adenylyl cyclase activity is maintained, cAMP levels remain elevated, and the potentiation of glucose-stimulated insulin secretion is restored or enhanced.[1]
Integration with Glucose-Stimulated Insulin Secretion (GSIS)
This compound's action is not to stimulate insulin release directly but to enhance the primary glucose-sensing pathway. The process is as follows:
-
Glucose Entry & Metabolism: Glucose enters the β-cell via GLUT2 transporters and is metabolized, leading to an increased ATP/ADP ratio.
-
KATP Channel Closure: This high ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels in the cell membrane.
-
Depolarization: Closure of KATP channels prevents K+ efflux, leading to membrane depolarization.
-
Calcium Influx: The change in membrane potential opens voltage-gated calcium (Ca2+) channels, allowing an influx of extracellular Ca2+.
-
Insulin Exocytosis: The rise in intracellular Ca2+ is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin.
The cAMP pathway, which this compound disinhibits, acts as a critical amplifier of this Ca2+-dependent process. PKA and Epac2, activated by cAMP, phosphorylate components of the exocytotic machinery, sensitizing it to Ca2+ and increasing the efficiency of insulin release. Experimental evidence shows that the K-channel opener diazoxide (B193173) suppresses this compound-induced insulin secretion, confirming that this compound's action is dependent on and upstream of the KATP channel-mediated depolarization step.
Pharmacological Profile & Data
This compound is characterized by its preferential affinity for α2-adrenoceptors over α1-adrenoceptors and its action on peripheral versus central receptors.[1][3]
Quantitative Binding Affinity Data
The following table summarizes the binding affinity (Ki) and functional antagonism (pA2) of this compound compared to other relevant adrenergic ligands. The Ki value represents the concentration of the drug that occupies 50% of the receptors in a binding assay, with a lower value indicating higher affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.
| Compound | Target Receptor | Parameter | Value | Species/Tissue | Reference |
| This compound (DG-5128) | α2-Adrenoceptor | pKi | 6.28 | Rat Cerebral Cortex | [1] |
| Ki | ~525 nM | Rat Cerebral Cortex | [1] | ||
| α2-Adrenoceptor (Low Affinity State) | pKi | 6.79 | Rat Cerebral Cortex | [4] | |
| Ki | ~162 nM | Rat Cerebral Cortex | [4] | ||
| α2-Adrenoceptor (vs. Clonidine) | pA2 | 6.7 | Rat Vas Deferens | [2] | |
| α1-Adrenoceptor | Selectivity | 7.4x lower affinity than for α2 | Rat Cerebral Cortex | [1] | |
| Yohimbine | α2A-Adrenoceptor | pKi | 8.36 | Porcine Clone | |
| α2-Adrenoceptor | Ki | 4.4 nM | Porcine Clone | ||
| Prazosin | α1-Adrenoceptor | - | High Affinity Antagonist | Human | |
| Clonidine | α2-Adrenoceptor | - | High Affinity Agonist | Human |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standard pharmacological assays. While specific protocols from the original publications are not detailed, the following sections describe representative, modern methodologies for the key experiments performed.
Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: A tissue source rich in α2-adrenoceptors (e.g., rat cerebral cortex, human platelets) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet cell debris. The supernatant is then ultracentrifuged to isolate the membrane fraction, which is washed and resuspended in an assay buffer.
-
Assay Incubation: In a multi-well plate, the prepared membranes are incubated with:
-
A fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]clonidine or [3H]yohimbine).
-
A range of concentrations of unlabeled this compound (the competitor).
-
A control for non-specific binding, which contains the radioligand and a high concentration of an unlabeled α2-ligand (e.g., phentolamine).
-
-
Separation: The reaction is incubated to equilibrium. The bound radioligand is then separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: The filters are washed with cold buffer to remove non-specifically bound ligand. The radioactivity trapped on each filter is then measured using a scintillation counter.
-
Data Analysis: The specific binding at each this compound concentration is calculated by subtracting the non-specific binding from the total binding. The data are plotted as percent specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Ex Vivo Insulin Secretion Assay
This functional assay measures the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from an animal model (e.g., rat) by digesting the pancreas with collagenase, followed by purification using a density gradient (e.g., Ficoll).
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a physiological buffer (e.g., Krebs-Ringer Bicarbonate, KRB) containing a low, non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a basal rate of insulin secretion.
-
Stimulation/Incubation: Groups of islets are then transferred to fresh KRB buffer containing various experimental conditions:
-
Basal (low) glucose (e.g., 2.8 mM)
-
Stimulatory (high) glucose (e.g., 16.7 mM)
-
High glucose + α2-agonist (e.g., clonidine) to induce inhibition.
-
High glucose + α2-agonist + varying concentrations of this compound.
-
-
Sample Collection: After a defined incubation period (e.g., 60 minutes) at 37°C, the buffer (supernatant) from each group is collected.
-
Insulin Measurement: The concentration of insulin in the collected supernatant is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted under each condition is calculated and often normalized to the islet DNA or protein content. The results demonstrate this compound's ability to reverse agonist-induced inhibition of glucose-stimulated insulin secretion in a dose-dependent manner.
Conclusion
The mechanism of action for this compound is definitively characterized as selective, peripheral α2-adrenergic receptor antagonism. Its hypoglycemic properties are a direct result of blocking the tonic inhibitory signals that suppress insulin release from pancreatic β-cells. By removing this brake on the insulin secretion machinery, this compound enhances the β-cell's response to glucose, leading to improved glycemic control. This targeted mechanism, supported by binding affinity data and functional assays, positions this compound as a well-defined pharmacological agent for the study and potential treatment of metabolic disorders.
References
- 1. The selectivity of DG-5128 as an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alpha-2 blocking action of DG-5128 in the dog mesenteric artery and rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Midaglizole: An In-Depth Technical Guide on its Core Function as an Alpha 2-Adrenoceptor Antagonist
This technical guide provides a comprehensive overview of Midaglizole (DG-5128), a selective alpha 2-adrenoceptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its pharmacological properties, mechanism of action, and relevant experimental methodologies.
Core Concepts: Introduction to this compound
This compound is an imidazoline (B1206853) derivative identified as a selective antagonist of alpha 2-adrenoceptors. Its chemical designation is 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine. The primary therapeutic interest in this compound has been for the treatment of type 2 diabetes due to its ability to enhance insulin (B600854) secretion. By blocking alpha 2-adrenoceptors on pancreatic beta cells, this compound mitigates the inhibitory effect of the sympathetic nervous system on insulin release.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₇N₃ |
| Molecular Weight | 251.33 g/mol |
| CAS Number | 66529-17-7 |
Mechanism of Action: Alpha 2-Adrenoceptor Antagonism
The principal mechanism of action of this compound is its competitive antagonism at alpha 2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), initiate an inhibitory signaling cascade. There are three main subtypes of alpha 2-adrenoceptors: α2A, α2B, and α2C, which are distributed throughout the central and peripheral nervous systems.
This compound's antagonism of these receptors has been demonstrated to be selective for the alpha-2 class over the alpha-1 class of adrenoceptors. However, detailed quantitative data on the binding affinity (Ki) and functional antagonism (IC50 or pA2 values) of this compound at the individual alpha 2-adrenoceptor subtypes (α2A, α2B, α2C) are not extensively reported in publicly available literature.
The general antagonistic action of this compound at presynaptic alpha 2-adrenoceptors leads to an increase in the release of norepinephrine from nerve terminals. Postsynaptically, its effects depend on the specific location and function of the alpha 2-adrenoceptor subtype being blocked.
Signaling Pathways
Activation of alpha 2-adrenoceptors by an agonist initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), thereby affecting the phosphorylation state and activity of numerous downstream target proteins.
Experimental Protocols and Methodologies
The characterization of this compound as an alpha 2-adrenoceptor antagonist involves a variety of in vitro and in vivo experimental techniques.
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target alpha 2-adrenoceptor subtype and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-yohimbine), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-proteins coupled to the receptor of interest. For an antagonist like this compound, it is used to measure the inhibition of agonist-stimulated G-protein activation.
-
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: Combine the membrane preparation with a fixed concentration of an alpha 2-adrenoceptor agonist (e.g., UK-14,304), [³⁵S]GTPγS, and varying concentrations of this compound in an assay buffer containing GDP.
-
Incubation: Incubate the mixture to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gαi subunit.
-
Separation and Quantification: Separate bound from free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50). The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations.
-
This in vivo model is used to assess the central alpha 2-adrenoceptor antagonistic activity of a compound.
-
Protocol:
-
Animal Preparation: Anesthetize rats and measure baseline pupil diameter.
-
Agonist Administration: Administer the alpha 2-adrenoceptor agonist clonidine (B47849) to induce mydriasis (pupil dilation).
-
Antagonist Administration: Administer this compound at various doses prior to or after clonidine administration.
-
Measurement: Measure the pupil diameter at regular intervals.
-
Data Analysis: Evaluate the ability of this compound to prevent or reverse clonidine-induced mydriasis.
-
Human platelets express alpha 2A-adrenoceptors, and their activation by epinephrine induces aggregation. This ex vivo assay assesses the antagonist activity of a compound on this process.
-
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
-
Aggregation Measurement: Place the PRP in an aggregometer and add epinephrine to induce aggregation.
-
Inhibition Assay: Pre-incubate the PRP with varying concentrations of this compound before adding epinephrine.
-
Data Analysis: Measure the extent of platelet aggregation and determine the IC50 value for this compound's inhibition of epinephrine-induced aggregation.
-
Conclusion
This compound is a selective alpha 2-adrenoceptor antagonist with demonstrated efficacy in preclinical and clinical studies, particularly in the context of stimulating insulin secretion. Its mechanism of action is centered on the blockade of alpha 2-adrenoceptor-mediated inhibitory signaling. While its selectivity for the alpha-2 adrenoceptor class is established, a more detailed characterization of its affinity and potency at the individual α2A, α2B, and α2C subtypes would provide a more complete understanding of its pharmacological profile and could guide the development of future subtype-selective antagonists. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel alpha 2-adrenoceptor modulators.
Midaglizole Hydrochloride Sesquihydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole, chemically known as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, is a novel pharmacological agent that has been investigated for its potential as an oral hypoglycemic drug. Its primary mechanism of action is as a selective alpha-2 adrenoceptor antagonist. This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride sesquihydrate, including its physicochemical characteristics, mechanism of action, pharmacological effects, and relevant experimental methodologies.
Physicochemical Properties
Quantitative physicochemical data for this compound hydrochloride sesquihydrate is not widely available in publicly accessible literature. The following tables summarize the available information and highlight areas where data is currently unavailable.
| Property | Value |
| Chemical Name | 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate |
| Molecular Formula | C₁₆H₁₇N₃ · 2HCl · 1.5H₂O |
| Molecular Weight | Data not available |
| Melting Point | Data not available |
| pKa | Data not available |
| Solubility | Value |
| Water | Data not available |
| Ethanol | Data not available |
| DMSO | Data not available |
| Other Solvents | Data not available |
| Stability | Conditions | Observations |
| pH | Data not available | Data not available |
| Temperature | Data not available | Data not available |
| Light | Data not available | Data not available |
Mechanism of Action
This compound functions as a selective antagonist of alpha-2 adrenergic receptors. These receptors are a key component of the sympathetic nervous system and are involved in regulating the release of various neurotransmitters and hormones. By blocking these receptors, this compound interferes with the normal feedback mechanisms that control the release of norepinephrine (B1679862) and other signaling molecules. This antagonism is particularly relevant in the pancreas and platelets, where it modulates insulin (B600854) secretion and platelet aggregation, respectively.
Signaling Pathway of Alpha-2 Adrenoceptor Antagonism
The following diagram illustrates the general signaling pathway affected by the antagonism of alpha-2 adrenoceptors.
Pharmacological Profile of Midaglizole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midaglizole is a selective alpha-2 adrenergic receptor antagonist that has been investigated for its potential as an oral hypoglycemic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available clinical data. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and development efforts.
Introduction
This compound (DG-5128) is a novel compound identified as a selective antagonist of alpha-2 adrenergic receptors.[1] These receptors are involved in the negative feedback regulation of norepinephrine (B1679862) release and play a role in modulating insulin (B600854) and glucagon (B607659) secretion. By blocking these receptors, this compound has been shown to enhance insulin release and suppress glucagon, leading to a reduction in blood glucose levels.[2] This guide delves into the detailed pharmacological characteristics of this compound.
Mechanism of Action
This compound exerts its primary pharmacological effect by selectively blocking alpha-2 adrenergic receptors. This antagonism has been demonstrated in various preclinical models.[1]
Alpha-2 Adrenergic Receptor Antagonism
Signaling Pathways
The antagonism of alpha-2 adrenergic receptors by this compound leads to the modulation of intracellular signaling cascades, primarily involving cyclic adenosine (B11128) monophosphate (cAMP). Alpha-2 adrenergic receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibition, resulting in a relative increase in cAMP. This, in turn, influences downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which are crucial for insulin secretion.
Figure 1: this compound's Proposed Signaling Pathway in Pancreatic Beta-Cells.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily centered on its ability to modulate glucose homeostasis.
Effects on Insulin and Glucagon Secretion
Studies have shown that this compound stimulates insulin secretion and suppresses glucagon release.[2] The mechanism of insulin secretion appears to involve an interaction with KATP channels in pancreatic beta-cells.[2] The suppression of glucagon secretion is a direct consequence of alpha-2 adrenoceptor blockade on pancreatic alpha-cells.
Table 1: Summary of this compound's Effects on Glucose Homeostasis
| Parameter | Effect |
| Insulin Secretion | Increased |
| Glucagon Secretion | Decreased |
| Plasma Glucose | Decreased |
Functional Antagonism
The potency of this compound as a functional antagonist of alpha-2 adrenoceptors can be quantified by its IC50 value in relevant assays, such as the inhibition of forskolin-stimulated cAMP accumulation. While specific IC50 values for this compound are not widely published, its dose-dependent effects in preclinical and clinical studies confirm its antagonistic activity.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in healthy volunteers.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Administration | Single and Multiple Ascending Doses | [3][4] |
| Safety and Tolerability | Generally well-tolerated | [3][4] |
Note: Specific quantitative data from these studies are not publicly available.
Clinical Studies
This compound has been evaluated in clinical trials for its potential as a treatment for type 2 diabetes.
Phase 1 Studies
Single and multiple ascending dose studies in healthy volunteers have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound.[3][4] These studies are crucial for determining the appropriate dose range for subsequent clinical development.
Figure 2: Typical Workflow for Phase 1 Dose-Escalation Studies.
Phase 2 Studies
A phase 2 clinical trial in patients with non-insulin-dependent diabetes mellitus (NIDDM) demonstrated that this compound effectively lowered fasting plasma glucose and HbA1c levels.
Cardiovascular Safety
The cardiovascular safety of new antidiabetic drugs is a critical aspect of their clinical development. While specific cardiovascular outcome trials for this compound have not been extensively reported, its mechanism of action as a peripheral alpha-2 antagonist suggests a potential for cardiovascular effects that would require thorough investigation in dedicated clinical trials.[5][6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized protocols for key assays used in the pharmacological characterization of this compound.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes expressing the alpha-2 adrenergic receptor subtype of interest (α2A, α2B, or α2C).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Rauwolscine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[3][7][8]
Figure 3: Workflow for a Radioligand Binding Assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the functional antagonism of Gi-coupled receptors.
Protocol Outline:
-
Cell Culture: Culture cells expressing the alpha-2 adrenergic receptor.
-
Pre-incubation: Pre-incubate cells with varying concentrations of the antagonist (this compound).
-
Stimulation: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[9][10][11][12]
Conclusion
This compound is a selective alpha-2 adrenergic receptor antagonist with demonstrated hypoglycemic effects in preclinical and early clinical studies. Its mechanism of action, involving the enhancement of insulin secretion and suppression of glucagon, makes it a molecule of interest for the treatment of type 2 diabetes. Further research is warranted to fully elucidate its binding affinities to receptor subtypes, delineate its precise signaling pathways, and establish its long-term safety and efficacy in larger clinical trials. This technical guide provides a foundational overview to support these future investigations.
References
- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of insulin secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Outcomes Trials in Type 2 Diabetes: Where Do We Go From Here? Reflections From a Diabetes Care Editors’ Expert Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. montanamolecular.com [montanamolecular.com]
- 12. ccjm.org [ccjm.org]
A Technical Guide to Midaglizole: An Alpha-2 Adrenoceptor Antagonist for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Midaglizole (DG-5128), a novel oral hypoglycemic agent investigated for the treatment of type 2 diabetes mellitus. It consolidates key findings from preclinical and clinical research, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug development.
Core Mechanism of Action
This compound functions as a selective alpha-2 adrenoceptor antagonist.[1] In the context of type 2 diabetes, its primary mechanism involves the blockade of alpha-2 adrenoceptors on pancreatic islet cells. This action leads to two key effects:
-
Stimulation of Insulin (B600854) Secretion: By antagonizing the inhibitory effects of norepinephrine (B1679862) on pancreatic beta-cells, this compound promotes the secretion of insulin.[1][2]
-
Suppression of Glucagon (B607659) Secretion: The drug also suppresses the secretion of glucagon from pancreatic alpha-cells.[1]
The combined effect of increased insulin and decreased glucagon levels results in a reduction of plasma glucose concentrations.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in a pancreatic beta-cell.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies on this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Time to Hypoglycemic Action | 0.5 - 1.0 hours | [1] |
| Time to Maximum Hypoglycemic Effect | 1.0 - 1.5 hours | [1] |
| Plasma Half-Life (t½) | ~3 hours | [1] |
| Excretion | >80% excreted unchanged in urine and feces within 24 hours | [1] |
Table 2: Efficacy of this compound in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM) - Diet-Controlled Group
| Parameter | Baseline (Mean ± SE) | 2 Weeks Post-Treatment (Mean ± SE) | 4 Weeks Post-Treatment (Mean ± SE) | P-value (vs. Baseline) | Reference |
| Fasting Plasma Glucose (mg/dl) | 187 ± 10 | 147 ± 13 | 120 ± 6 | < 0.05 (2 wks), < 0.01 (4 wks) | [2] |
| Glycosylated Hemoglobin (HbA1) (%) | 12.0 ± 0.7 | 11.3 ± 1.1 | 10.7 ± 0.6 | Not specified | [2] |
| N=20 patients previously treated with diet only. |
Table 3: Efficacy of this compound in Patients with NIDDM - Sulfonylurea-Treated Group
| Parameter | Pre-Midaglizole | Post-Midaglizole | Outcome | Reference |
| Fasting Plasma Glucose | Maintained | Maintained | Levels were maintained at the same values obtained before administration of this compound. | [2] |
| Glycosylated Hemoglobin (HbA1) | Maintained | Maintained | Levels were maintained at the same values obtained before administration of this compound. | [2] |
| N=23 patients whose treatment was changed from sulfonylureas to this compound. |
Experimental Protocols
Detailed experimental protocols from the initial studies are not fully available. However, based on the published research, the following methodologies were employed.
3.1. Clinical Trial Protocol for Efficacy and Safety Assessment
-
Study Design: An initial Phase II clinical study was conducted to evaluate the clinical safety and efficacy of short-term administration of this compound in patients with non-insulin-dependent diabetes mellitus (NIDDM).[2]
-
Participants: 47 patients with NIDDM were enrolled.[2] The patients were divided into two groups: those previously treated with diet alone (n=20) and those whose treatment was changed from sulfonylureas (n=23).[2]
-
Treatment Regimen: Patients received 150-250 mg of this compound three times a day for a period of 2-4 weeks, with some patients continuing treatment for longer durations.[2]
-
Efficacy Endpoints:
-
Safety Monitoring: Clinical and laboratory tests were performed to monitor for any adverse effects. The specific tests were not detailed in the available literature.[1]
Below is a workflow diagram for the described clinical trial.
3.2. Pharmacokinetic Study Protocol
-
Study Design: A study was conducted in healthy male volunteers to investigate the effects of this compound on plasma glucose, immunoreactive insulin (IRI), and immunoreactive glucagon (IRG).[1]
-
Dosing Regimens:
-
Pharmacokinetic Sampling: Plasma concentrations of this compound were measured at various time points post-administration to determine its half-life.
-
Pharmacodynamic Assessments:
Conclusion and Future Directions
The initial research on this compound demonstrated its potential as an oral hypoglycemic agent for the treatment of type 2 diabetes. Its mechanism of action, centered on alpha-2 adrenoceptor antagonism, offers a distinct approach to glycemic control. The early clinical data indicated a significant reduction in fasting plasma glucose and HbA1c levels, particularly in patients previously managed by diet alone.[2] The pharmacokinetic profile suggests a rapid onset of action and a relatively short half-life.[1]
Further research would be beneficial to fully elucidate the long-term efficacy and safety of this compound. More detailed studies on its signaling pathways and potential off-target effects would also be valuable for the scientific community. The experimental designs outlined in this guide can serve as a foundation for future investigations into this and other compounds with similar mechanisms of action.
References
An In-depth Technical Guide to Midaglizole and its Role in Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midaglizole (DG-5128) is a selective α2-adrenergic receptor antagonist that has demonstrated a significant, dose-dependent stimulatory effect on insulin (B600854) secretion. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental data, and methodologies related to the study of this compound's influence on pancreatic β-cell function. The primary mechanism involves the blockade of α2-adrenergic receptors on pancreatic β-cells, which mitigates the inhibitory effect of endogenous catecholamines on insulin release. Evidence also suggests a potential secondary mechanism involving the modulation of ATP-sensitive potassium (KATP) channels. This document summarizes key quantitative data from in vivo and clinical studies, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Core Mechanism of Action: α2-Adrenergic Antagonism
This compound's principal mechanism for stimulating insulin secretion is through its action as a selective antagonist of α2-adrenergic receptors located on the surface of pancreatic β-cells.[1][2] These receptors are coupled to inhibitory G-proteins (Gαi). When activated by endogenous agonists like epinephrine (B1671497) and norepinephrine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Lower cAMP levels result in reduced protein kinase A (PKA) activity, which in turn suppresses glucose-stimulated insulin secretion.
By blocking these α2-adrenergic receptors, this compound prevents the inhibitory signaling cascade initiated by catecholamines. This disinhibition allows for an enhanced insulin secretory response to glucose and other stimuli.[1]
Signaling Pathway of α2-Adrenergic Receptor Antagonism in Pancreatic β-Cells
The following diagram illustrates the signaling pathway involved in the α2-adrenergic regulation of insulin secretion and the point of intervention by this compound.
Caption: this compound blocks the α2-adrenergic receptor, preventing catecholamine-induced inhibition of insulin secretion.
Potential Secondary Mechanism: Interaction with KATP Channels
Some evidence suggests that this compound, like other imidazoline (B1206853) compounds, may also directly interact with ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] The closure of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which is a primary trigger for insulin exocytosis. However, the contribution of this mechanism to this compound's overall effect on insulin secretion requires further elucidation.
Quantitative Data on this compound-Induced Insulin Secretion
In Vivo Studies in a Canine Model
A key study investigating the dose-response relationship of this compound on insulin secretion was conducted using an in situ local circulation of the canine pancreas. The results demonstrated a clear dose-dependent increase in plasma insulin levels.
| This compound Dose (mg/kg) | Outcome |
| 0.2 | Dose-related increase in plasma insulin[1] |
| 1.0 | Dose-related increase in plasma insulin[1] |
| 2.0 | Dose-related increase in plasma insulin[1] |
Phase II Clinical Studies in Patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM)
Initial Phase II clinical trials evaluated the efficacy and safety of this compound in patients with NIDDM. The treatment regimen and its impact on glycemic control and insulin secretion are summarized below.
| Treatment Regimen | Key Findings |
| 150-250 mg this compound, 3 times a day for 2-4 weeks | - Significant decrease in fasting plasma glucose.[5] - Improved daily plasma glucose curve.[5] - Amelioration of oral glucose tolerance accompanied by accelerated insulin secretion.[5] |
Experimental Protocols
In Situ Local Circulation of the Canine Pancreas
This experimental model is crucial for studying the direct effects of substances on pancreatic hormone secretion without the interference of systemic metabolic changes.
Objective: To assess the dose-dependent effect of this compound on insulin secretion directly from the pancreas.
Methodology:
-
Animal Preparation: Adult mongrel dogs are anesthetized. A laparotomy is performed to expose the pancreas and its associated vasculature.
-
Vascular Isolation and Cannulation: The gastroduodenal vein, which drains the pancreas, is isolated and cannulated to allow for the collection of pancreatic venous blood. All other venous drainage from the pancreas is interrupted.[3] The pancreatic artery is cannulated for the direct infusion of test substances.
-
Perfusion: The pancreas is perfused with a Krebs-Ringer bicarbonate solution containing canine red blood cells, bovine serum albumin, and dextran.[6] The perfusion rate is maintained at a constant flow.
-
Drug Administration: Graded doses of this compound (0.2, 1.0, and 2.0 mg/kg) are administered via the intra-arterial catheter.[1]
-
Sample Collection: Pancreatic venous effluent is continuously collected in timed intervals before, during, and after the administration of this compound.
-
Analysis: Plasma from the collected samples is separated, and insulin concentrations are measured using a radioimmunoassay (RIA).
Caption: Workflow for the in situ canine pancreas perfusion experiment to study insulin secretion.
Phase II Clinical Trial in NIDDM Patients
Objective: To evaluate the clinical safety and efficacy of short-term administration of this compound in patients with NIDDM.
Methodology:
-
Patient Selection: Patients with NIDDM whose glycemic control is unsatisfactory on diet and/or sulfonylurea therapy are recruited.[5]
-
Washout Period: A washout period is implemented for patients on prior oral antidiabetic medications.
-
Treatment Protocol: Patients receive oral doses of this compound (150-250 mg) three times a day for a period of 2 to 4 weeks.[5]
-
Glycemic Monitoring: Fasting plasma glucose levels are monitored regularly throughout the study period.
-
Oral Glucose Tolerance Test (OGTT): A 75g OGTT is performed at baseline and at the end of the treatment period to assess glucose tolerance and insulin secretion.
-
Blood Sampling during OGTT: Blood samples are collected at fasting and at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) after the glucose load for the measurement of plasma glucose and insulin.
-
Biochemical Analysis: Plasma glucose is measured using a standard enzymatic method. Plasma insulin concentrations are determined by radioimmunoassay.
Conclusion
This compound effectively stimulates insulin secretion primarily through the antagonism of α2-adrenergic receptors on pancreatic β-cells. In vivo and clinical studies have demonstrated its dose-dependent efficacy in increasing plasma insulin and improving glycemic control in NIDDM. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other α2-adrenergic antagonists as potential therapeutic agents for type 2 diabetes. Further research is warranted to fully elucidate the potential role of KATP channel interaction in the mechanism of action of this compound.
References
- 1. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of insulin secretion via distinct signaling pathways in alpha2-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of endogenous insulin on pancreatic exocrine secretion in perfused dog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Midaglizole's Impact on Glucagon Suppression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole (DG-5128) is a novel, orally active hypoglycemic agent characterized as a selective alpha-2 adrenoceptor antagonist[1][2]. Its mechanism of action involves the potentiation of insulin (B600854) secretion, and notably, the suppression of glucagon (B607659) release, making it a molecule of significant interest in the management of type 2 diabetes. Dysregulation of glucagon secretion, specifically hyperglucagonemia, is a key pathophysiological feature of type 2 diabetes, contributing to hyperglycemia. Therefore, therapeutic agents that can effectively suppress glucagon secretion hold considerable promise. This technical guide provides an in-depth analysis of the available scientific literature on the effect of this compound on glucagon suppression, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Glucagon Suppression via Alpha-2 Adrenoceptor Antagonism
The primary mechanism by which this compound suppresses glucagon secretion is through its antagonism of alpha-2 adrenergic receptors on pancreatic alpha-cells. In the fasting state, the sympathetic nervous system, through the release of norepinephrine, tonically stimulates alpha-2 adrenoceptors on alpha-cells, which in turn inhibits glucagon secretion. This compound, by blocking these receptors, is thought to disinhibit this tonic suppression, paradoxically leading to a decrease in glucagon levels, particularly in the fasting state.
A study in healthy male volunteers demonstrated that this compound significantly suppressed immunoreactive glucagon (IRG) secretion in the fasting state[1]. This effect contributes to its overall hypoglycemic action by reducing hepatic glucose output.
References
Midaglizole in Asthma and Bronchoconstriction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midaglizole (DG-5128) is a selective α2-adrenergic receptor antagonist that has demonstrated bronchodilatory effects in clinical studies involving patients with asthma. This technical guide provides a comprehensive overview of the existing research on this compound's role in asthma and bronchoconstriction. It summarizes the quantitative data from clinical trials, outlines relevant experimental protocols, and visualizes the proposed signaling pathways. While clinical evidence suggests a therapeutic potential for this compound in asthma, this guide also highlights the current gaps in publicly available preclinical and in vitro data, particularly concerning its direct effects on airway smooth muscle, mast cells, and eosinophils.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The autonomic nervous system plays a crucial role in regulating airway tone, with the sympathetic and parasympathetic branches exerting opposing effects. While β2-adrenergic agonists are the cornerstone of bronchodilator therapy, the role of α-adrenergic receptors in airway smooth muscle function has been a subject of investigation. This compound, as a selective α2-adrenergic receptor antagonist, has been explored for its potential to modulate airway caliber and mitigate asthmatic responses.
Mechanism of Action
This compound is a selective antagonist of α2-adrenergic receptors.[1] In the context of airway smooth muscle, the proposed mechanism of action involves the blockade of presynaptic α2-adrenoceptors on cholinergic nerve terminals. This inhibition would lead to an increase in acetylcholine (B1216132) release, which, paradoxically, would be expected to cause bronchoconstriction. However, another hypothesis suggests that this compound may act on postsynaptic α2-adrenoceptors on airway smooth muscle cells, or indirectly by modulating the release of other neurotransmitters or inflammatory mediators. The precise downstream signaling cascade in airway smooth muscle cells following this compound administration has not been fully elucidated in the available literature.
Proposed Signaling Pathway of α2-Adrenergic Receptor Antagonism in Airway Smooth Muscle
The general mechanism of α2-adrenergic receptor signaling involves the Gαi subunit of the G-protein coupled receptor. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. An antagonist like this compound would block this inhibition, theoretically leading to a relative increase in cAMP. Elevated cAMP levels are known to promote airway smooth muscle relaxation through the activation of Protein Kinase A (PKA).
Quantitative Data from Clinical and Preclinical Studies
The available data on this compound's efficacy in asthma comes primarily from clinical trials. No specific in vitro IC50 or EC50 values for this compound on airway smooth muscle contraction or inflammatory cell function have been reported in the reviewed literature.
Table 1: Summary of Clinical Trial Data for this compound in Asthma
| Study | Design | Patient Population | Intervention | Outcome Measures | Key Findings |
| Yoshie et al. (1989)[1] | Single-dose, double-blind, randomized, crossover | 17 patients with moderate to severe asthma | 200 mg this compound | FEV1, Respiratory Resistance | Significant increase in FEV1 (p < 0.05) and significant decrease in respiratory resistance (p < 0.05). |
| Sakai et al. (1995)[2] | Randomized, single-blind | 13 patients with mild asthma | 300 mg/day this compound for 1 week | PC20 (Histamine Challenge) | Significant increase in PC20 values in subjects also on regular β2-agonist therapy (p < 0.05). No significant change in patients not taking β2-agonists. |
| Sakai et al. (1995)[3] | Randomized, single-blind | 4 subjects with allergic asthma | 200 mg this compound (pre- and/or post-allergen challenge) | Early Asthmatic Response (EAR), Late Asthmatic Response (LAR) | Significant inhibition of LAR (p < 0.05). No significant inhibition of EAR. |
Experimental Protocols
Detailed experimental protocols for in vitro and preclinical studies of this compound are scarce in the published literature. The following sections outline general methodologies that would be appropriate for investigating the effects of this compound.
In Vitro Airway Smooth Muscle Contraction Assay
This protocol describes a general method for assessing the effect of a compound on agonist-induced contraction of isolated tracheal rings, a standard preclinical model for bronchodilator activity.
Objective: To determine the inhibitory effect of this compound on contractions of guinea pig tracheal smooth muscle induced by various bronchoconstrictors (e.g., histamine, acetylcholine, serotonin).
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound hydrochloride
-
Bronchoconstrictor agents (Histamine, Acetylcholine chloride, Serotonin hydrochloride)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize guinea pigs and excise the tracheas.
-
Dissect the trachea into rings, 3-4 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a submaximal contraction with a chosen agonist (e.g., 1 µM histamine).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath to generate a concentration-response curve.
-
Record the relaxation at each concentration.
-
Data can be expressed as a percentage of the initial agonist-induced contraction.
Clinical Protocol: Allergen-Induced Late Asthmatic Response
This protocol is based on the study by Sakai et al. (1995) investigating the effect of this compound on the late asthmatic response.[3]
Objective: To evaluate the protective effect of this compound against allergen-provoked early and late asthmatic responses in subjects with allergic asthma.
Study Design: Randomized, single-blind.
Participants: Subjects with a history of allergic asthma and a documented late asthmatic response to a relevant allergen.
Procedure:
-
Control Phase: Subjects undergo an allergen inhalation challenge with a predetermined dose of allergen known to induce a dual (early and late) asthmatic response. FEV1 is measured at baseline and serially for up to 8-10 hours post-challenge.
-
Treatment Phases (in random order with a washout period):
-
Pre- and Post-treatment: Oral administration of 200 mg this compound before and after the allergen challenge.
-
Pre-treatment only: Oral administration of 200 mg this compound before the allergen challenge.
-
Post-treatment only: Oral administration of 200 mg this compound after the allergen challenge.
-
-
FEV1 is monitored as in the control phase.
-
The early asthmatic response (EAR) is defined as the maximum percent fall in FEV1 within the first 2 hours post-challenge.
-
The late asthmatic response (LAR) is defined as the maximum percent fall in FEV1 between 3 and 8 hours post-challenge.
Effects on Inflammatory Cells
The direct effects of this compound on key inflammatory cells in asthma, such as mast cells and eosinophils, have not been detailed in the available literature. Research in this area would be crucial to fully understand its therapeutic potential.
Mast Cell Degranulation
The role of α2-adrenergic receptors on mast cells is not well-established. Some studies suggest that certain α2-adrenergic antagonists may have mast cell stabilizing properties, but direct evidence for this compound is lacking.
Eosinophil Function
Similarly, the expression and function of α2-adrenergic receptors on eosinophils and the effect of their antagonism by this compound on eosinophil chemotaxis and activation are areas that require further investigation.
Discussion and Future Directions
Clinical studies have provided initial evidence for the bronchodilatory effects of this compound in asthmatic patients.[1][2][3] Its ability to inhibit the late asthmatic response is particularly noteworthy, as this phase of the asthmatic reaction is often associated with more severe inflammation and is less responsive to conventional bronchodilators.
However, a significant gap exists in our understanding of this compound's fundamental pharmacology in the airways. The lack of publicly available in vitro and preclinical data makes it challenging to fully elucidate its mechanism of action. Future research should focus on:
-
In vitro studies: Characterizing the direct effects of this compound on human and animal airway smooth muscle contraction, including determination of IC50/EC50 values against various bronchoconstrictors.
-
Signaling studies: Investigating the downstream signaling pathways of this compound in airway smooth muscle cells, particularly its effects on intracellular cAMP and calcium levels.
-
Inflammatory cell studies: Assessing the direct effects of this compound on mast cell degranulation and eosinophil chemotaxis and activation.
-
Preclinical in vivo models: Utilizing animal models of asthma to further investigate the efficacy and mechanism of action of this compound in a more controlled setting.
Conclusion
This compound, a selective α2-adrenergic receptor antagonist, has shown promise as a potential therapeutic agent for asthma in early clinical trials. Its ability to improve lung function and inhibit the late asthmatic response suggests a novel mechanism for bronchodilation and anti-inflammatory effects. However, a more in-depth understanding of its pharmacology at the cellular and molecular level is required. This technical guide summarizes the current knowledge and provides a framework for future research to fully characterize the therapeutic potential of this compound in the management of asthma and other bronchoconstrictive diseases.
References
Cardiovascular Profile of Midaglizole in Preclinical Research: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Midaglizole (DG-5128) is a selective α2-adrenergic receptor antagonist with a distinct preclinical cardiovascular profile characterized by its peripheral site of action. This document provides a comprehensive overview of the available preclinical data on the cardiovascular effects of this compound. The information presented herein is compiled from published preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to limitations in accessing full-text articles, a complete dose-response profile and exhaustive experimental details are not available. However, the summarized findings provide valuable insights into the hemodynamic properties of this compound.
Introduction
This compound is an imidazoline (B1206853) derivative that has been investigated for its therapeutic potential, including its effects on the cardiovascular system. Its primary mechanism of action is the selective blockade of α2-adrenergic receptors. Unlike some other α2-adrenoceptor antagonists, preclinical evidence suggests that this compound does not readily cross the blood-brain barrier, leading to a predominantly peripheral mode of action[1]. This characteristic is significant as it may translate to a cardiovascular safety profile with a reduced incidence of centrally mediated side effects. This whitepaper will delve into the key preclinical findings that define the cardiovascular pharmacology of this compound.
Quantitative Data on Cardiovascular Effects
The following tables summarize the quantitative data extracted from available preclinical studies on this compound.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Change in MAP | Time Point |
| Sham-shock Wistar rats | This compound | 10 | Intravenous | Maximal increase | 24 seconds post-administration |
| Hemorrhagic shock Wistar rats | This compound | 10 | Intravenous | Significant decrease | 36-60 seconds post-administration |
Data extracted from a study on the effects of this compound in a hemorrhagic shock model.
Table 2: Qualitative and Comparative Cardiovascular Effects of this compound in Pithed Rats
| Parameter | Agonist/Stimulus | Effect of this compound | Comparison with Yohimbine (B192690) and Idazoxan (B1206943) |
| Tachycardic Response | Cardiac nerve stimulation (inhibited by Clonidine) | Reversed Clonidine-induced inhibition | Similar to yohimbine and idazoxan |
| Pressor Response | B-HT 920 (α2-agonist) | Dose-related inhibition | Similar to yohimbine and idazoxan |
| Pressor Response | Methoxamine (B1676408) (α1-agonist) | Less inhibition compared to B-HT 920 response | Similar to yohimbine and idazoxan |
This table provides a qualitative summary of this compound's effects as detailed in a study comparing its α2-adrenoceptor blocking properties. Specific quantitative dose-response data was not available in the accessed abstract.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the methodologies used in key studies investigating the cardiovascular effects of this compound, based on the available information.
Hemorrhagic Shock Model in Rats
-
Animal Model: Male Wistar rats.
-
Anesthesia: Not specified in the available abstract.
-
Surgical Preparation: The right carotid artery was cannulated for blood withdrawal to induce hemorrhagic shock.
-
Induction of Hemorrhagic Shock: Mean arterial pressure (MAP) was maintained at 40 mmHg by withdrawing blood until 40% of the withdrawn blood volume was returned. The remaining blood was then slowly reinfused.
-
Drug Administration: this compound (10 mg/kg) or saline was administered intravenously 20 minutes after the completion of reinfusion.
-
Cardiovascular Monitoring: MAP was monitored continuously. The specific method of MAP measurement (e.g., intra-arterial catheter) was not detailed in the abstract.
-
Sham Control: Sham-shock rats underwent the same observation period without the hemorrhage protocol and received this compound (10 mg/kg).
Pithed Rat Model for α2-Adrenoceptor Antagonism
-
Animal Model: Pithed rats (strain not specified in the abstract). Pithing is a procedure that destroys the central nervous system, thereby eliminating central cardiovascular reflexes and allowing for the direct study of peripheral drug effects.
-
Cardiovascular Measurements:
-
Tachycardic Response: Heart rate was increased by electrical stimulation of the cardiac accelerator nerves.
-
Pressor Responses: Blood pressure was increased by the administration of α1 and α2-adrenergic agonists.
-
-
Experimental Design:
-
The inhibitory effect of the α2-agonist clonidine (B47849) on the nerve stimulation-induced tachycardia was established.
-
The ability of intravenously administered this compound, yohimbine, and idazoxan to reverse the clonidine-induced inhibition was evaluated.
-
The pressor responses to the α2-agonist B-HT 920 and the α1-agonist methoxamine were measured.
-
The dose-related inhibitory effects of this compound, yohimbine, and idazoxan on these pressor responses were determined.
-
Signaling Pathways and Mechanisms of Action
This compound's cardiovascular effects are primarily mediated through its antagonism of α2-adrenergic receptors. The following diagrams illustrate the key signaling pathways involved.
Alpha-2 Adrenergic Receptor Signaling in Vascular Smooth Muscle
Caption: Alpha-2 adrenergic receptor signaling cascade in vascular smooth muscle and the antagonistic action of this compound.
Experimental Workflow for Assessing Cardiovascular Effects in Rats
Caption: Generalized experimental workflow for the preclinical assessment of cardiovascular effects of a test compound in a rat model.
Discussion and Conclusion
The preclinical data available for this compound indicate that it is a selective, peripherally acting α2-adrenoceptor antagonist. Its cardiovascular effects are consistent with this mechanism of action. In normotensive, anesthetized rats (sham-shock), a high intravenous dose resulted in a transient increase in blood pressure, which may be indicative of a complex initial hemodynamic response. Conversely, in a model of hemorrhagic shock, this compound produced a significant decrease in blood pressure, suggesting that its vasodilatory effects become more pronounced in states of heightened sympathetic tone.
The studies in pithed rats further confirm this compound's α2-antagonistic properties, demonstrating its ability to counteract the effects of α2-adrenergic agonists on heart rate and blood pressure. The peripheral selectivity of this compound is a key feature, as it implies a lower potential for centrally mediated cardiovascular side effects, such as sedation and bradycardia, which can be associated with centrally acting α2-adrenergic agents.
It is important to reiterate that the available data is limited. Comprehensive dose-response studies are necessary to fully characterize the therapeutic window and safety profile of this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic modeling would provide a more complete understanding of its cardiovascular effects.
References
Imidazole Derivatives: A Comprehensive Technical Guide to Their Role in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising global prevalence of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), has spurred intensive research into novel therapeutic agents. Among the diverse chemical scaffolds explored, imidazole (B134444) and its derivatives have emerged as a privileged structure in medicinal chemistry.[1][2] This versatile five-membered heterocyclic ring is a constituent of essential biomolecules like the amino acid histidine and purines.[3][4] The unique physicochemical properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with various biological targets.[2] This technical guide provides an in-depth overview of the current research on imidazole derivatives in the context of metabolic diseases, with a focus on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Mechanisms of Action in Metabolic Regulation
Imidazole derivatives exert their effects on metabolic pathways through a variety of mechanisms, primarily by interacting with key enzymes and receptors involved in glucose and lipid homeostasis.
Enzyme Inhibition
A prominent strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, to delay glucose absorption.[5] Several studies have highlighted the potential of imidazole derivatives as potent inhibitors of these enzymes. For instance, novel imidazo-isoxazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against both α-amylase and α-glucosidase, with some compounds demonstrating competitive inhibition.[5] Another class of inhibitors, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, has also shown excellent inhibitory potential against α-glucosidase.
Furthermore, in the context of NAFLD, the inhibition of cytochrome P450 2E1 (CYP2E1) is a promising therapeutic approach. CYP2E1 is involved in the production of reactive oxygen species (ROS), which contribute to the progression of NAFLD.[6][7] Certain ω-imidazolyl-alkyl derivatives have been developed as inhibitors of CYP2E1, showing potential in animal models of non-alcoholic steatohepatitis (NASH).[6]
Receptor Modulation
Imidazole derivatives have been successfully designed to modulate the activity of key receptors involved in metabolic regulation.
-
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: GLP-1R agonists are an established class of therapeutics for type 2 diabetes and obesity.[8] They mimic the action of the endogenous incretin (B1656795) hormone GLP-1, promoting glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and increasing satiety.[8] Recently, novel imidazole derivatives have been identified as potent activators of the GLP-1 receptor.[8]
-
AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a crucial cellular energy sensor that, when activated, promotes ATP-producing catabolic pathways while inhibiting anabolic processes.[9][10] Activation of AMPK is a key therapeutic target for metabolic disorders. A small-molecule benzimidazole (B57391) derivative has been shown to potently activate AMPK, leading to increased glucose transport in skeletal muscle and enhanced fatty acid oxidation.[9]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. Benzimidazole derivatives have been investigated as PPARγ agonists, which are known to improve insulin sensitivity.[11]
Regulation of Signaling Pathways
The gut microbiome has been recognized as a significant contributor to metabolic health. A microbially produced metabolite of histidine, imidazole propionate (B1217596) (ImP), has been identified at elevated levels in individuals with type 2 diabetes.[12][13] ImP has been shown to impair insulin signaling by activating the mTORC1 pathway.[12][13] This occurs through the activation of p38γ MAPK, which leads to the phosphorylation of p62 and subsequent activation of mTORC1.[12]
Quantitative Data on Imidazole Derivatives
The following tables summarize the quantitative data on the efficacy of various imidazole derivatives in metabolic disease research.
Table 1: Imidazole Derivatives as α-Glucosidase and α-Amylase Inhibitors
| Compound Class | Target Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Imidazo-isoxazole derivatives | α-Amylase | Compound 5f | 26.67 ± 1.25 | Competitive | [5] |
| α-Glucosidase | Compound 5f | 39.12 ± 1.83 | Competitive | [5] | |
| Imidazo[1,2-a]pyridine derivatives | α-Glucosidase | Compound 8b | K_I_ = 6.09 ± 0.37 | Noncompetitive | [14] |
| Compound 8e | K_I_ = 13.03 ± 2.43 | Competitive | [14] | ||
| 2-phenyl-1H-benzo[d]imidazole derivatives | α-Glucosidase | Compound 15o | 2.09 ± 0.04 | Non-competitive | [15] |
| Compound 22d | 0.71 ± 0.02 | Non-competitive | [15] |
Table 2: Imidazole Derivatives as GLP-1 Receptor Agonists
| Compound | Assay | EC50 (µM) | Emax (%) | Cell Line | Reference |
| Novartis Exemplified Compound | cAMP Assay | 12.9 | 110 | HEK-293-SNAP-hGLP1R | [8] |
| β-arrestin Recruitment | 0.404 | 12 | HEK-293-SNAP-hGLP1R-GloSensor | [8] | |
| GLP-1 Internalization | 0.089 | 58 | HEK-293-SNAP-hGLP1R-GloSensor | [8] |
Table 3: Imidazoline (B1206853) Compounds and Insulin Secretion
| Compound | Effect | Concentration | Cell Line | Reference |
| S-21663 | Insulin Release | 10⁻⁵ M to 10⁻³ M (peak at 10⁻⁴ M) | MIN6 | [4][16] |
| S43126 | Stimulated insulin secretion under elevated glucose | 10⁻⁵ M | Min6 | [17] |
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways modulated by imidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of imidazole derivatives for metabolic diseases.
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory potential of synthetic compounds against α-glucosidase.[18]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test imidazole derivatives
-
Acarbose (B1664774) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test imidazole derivatives and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then analyzed using a Lineweaver-Burk plot.[18]
GLP-1 Receptor Activation Assay (cAMP Accumulation)
This protocol is based on standard methods for evaluating GLP-1 receptor agonists.[19]
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., serum-free medium).
-
Test imidazole derivatives.
-
Reference GLP-1R agonist (e.g., GLP-1).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
96-well or 384-well plates.
Procedure:
-
Seed HEK293-hGLP-1R cells into the appropriate microplate and culture overnight.
-
Prepare serial dilutions of the test imidazole derivatives and the reference agonist in the assay buffer.
-
Remove the culture medium from the cells and add the assay buffer, typically containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration or signal against the log concentration of the agonist to determine the EC50 and Emax values.
Insulin Secretion Assay in MIN6 Cells
This protocol describes a method to assess the effect of imidazole derivatives on insulin secretion from a pancreatic β-cell line.[4][16][17]
Materials:
-
MIN6 pancreatic β-cells.
-
Culture medium for MIN6 cells (e.g., DMEM with high glucose, FBS, and β-mercaptoethanol).
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., basal low glucose and stimulatory high glucose).
-
Test imidazole derivatives.
-
Positive control (e.g., a known insulin secretagogue).
-
Insulin ELISA kit.
Procedure:
-
Seed MIN6 cells in a 24-well plate and culture until they reach the desired confluency.
-
Wash the cells with a pre-warmed, glucose-free buffer.
-
Pre-incubate the cells in KRBB with a low glucose concentration for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRBB containing low or high glucose, with or without the test imidazole derivatives at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant (which contains the secreted insulin).
-
Lyse the cells to measure the total insulin content.
-
Quantify the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or total protein content.
Animal Models of Metabolic Disease
Animal models are crucial for evaluating the in vivo efficacy of imidazole derivatives.
-
Diet-Induced Obesity and Insulin Resistance: C57BL/6J mice are commonly used. They are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 16-24 weeks) to induce obesity, hyperglycemia, and insulin resistance.[20] The test compound is then administered, and metabolic parameters such as body weight, blood glucose, insulin levels, and glucose tolerance are monitored.
-
Non-Alcoholic Steatohepatitis (NASH) Model: The Lieber-DeCarli liquid diet, which is high in fat, can be administered to rats for several weeks to induce NASH.[6] This model is used to assess the effects of compounds on liver histology, liver enzymes (ALT, AST), and markers of inflammation and oxidative stress.[6]
Conclusion and Future Directions
Imidazole derivatives represent a highly promising class of compounds for the development of novel therapeutics for metabolic diseases. Their structural versatility allows for the fine-tuning of their activity against a range of biological targets, including enzymes and receptors critical for metabolic regulation. The data presented in this guide highlight the potential of these compounds as α-glucosidase inhibitors, GLP-1R agonists, and AMPK activators. Furthermore, the discovery of the role of the microbial metabolite imidazole propionate in insulin signaling opens up new avenues for research into the interplay between the gut microbiome and metabolic health.
Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a framework for the robust preclinical evaluation of these promising therapeutic candidates. Continued exploration of the vast chemical space of imidazole derivatives, coupled with a deeper understanding of the complex pathophysiology of metabolic diseases, holds the key to developing next-generation treatments for these widespread and debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of insulin release from the MIN6 cell line by a new imidazoline compound, S-21663: evidence for the existence of a novel imidazoline site in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, kinetic studies and molecular modeling of imidazo-isoxazole derivatives targeting both α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ω‐Imidazolyl‐alkyl derivatives as new preclinical drug candidates for treating non‐alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2E1 in Alcoholic and Non-Alcoholic Liver Injury. Roles of ROS, Reactive Intermediates and Lipid Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novartis discovers new GLP-1 receptor agonists for obesity | BioWorld [bioworld.com]
- 9. A small-molecule benzimidazole derivative that potently activates AMPK to increase glucose transport in skeletal muscle: comparison with effects of contraction and other AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzimidazole derivatives as potent AMP-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of new PPARgamma agonists: benzimidazole derivatives - the importance of position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbiota-ism.com [microbiota-ism.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Stimulation of insulin release from the MIN6 cell line by a new imidazoline compound, S-21663: evidence for the existence of a novel imidazoline site in β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to Alpha-2 Adrenergic Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core signaling pathways of alpha-2 adrenergic receptors (α2-ARs). It is designed to be a valuable resource for professionals in the fields of pharmacology, cell biology, and drug development, offering detailed insights into the molecular mechanisms, quantitative data on ligand interactions, and methodologies for studying these critical receptors.
Introduction to Alpha-2 Adrenergic Receptors
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[1] They are crucial regulators of a wide array of physiological processes, including neurotransmitter release, blood pressure control, and metabolic functions. The α2-AR family is comprised of three main subtypes in humans: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles.[1][2]
Core Signaling Pathways
The signaling cascades initiated by α2-ARs are complex and can be broadly categorized into canonical G protein-dependent pathways and non-canonical pathways.
Canonical Gi/o Protein-Coupled Pathway
The primary and most well-characterized signaling pathway for all three α2-AR subtypes involves their coupling to inhibitory G proteins of the Gi/o family.[1] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects. The Gβγ dimer can also modulate the activity of various effector proteins, including ion channels and other enzymes.
Non-Canonical Signaling Pathways
In addition to the canonical Gi/o pathway, α2-ARs can engage in other signaling cascades, demonstrating the complexity and versatility of their function.
While primarily coupled to Gi/o, under certain conditions, particularly the α2B subtype, can couple to the stimulatory G protein, Gs.[4] This leads to the activation of adenylyl cyclase and an increase in intracellular cAMP levels, a response opposite to that of the canonical pathway. The balance between Gi/o and Gs coupling can fine-tune the cellular response to catecholamines.
Upon agonist stimulation, α2-ARs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[5] β-arrestins were initially known for their role in receptor desensitization and internalization. However, they are now recognized as versatile scaffolding proteins that can initiate G protein-independent signaling cascades.[6]
One of the key β-arrestin-mediated pathways downstream of α2-ARs is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] β-arrestin acts as a scaffold, bringing together components of the ERK signaling module, including Raf, MEK, and ERK, thereby facilitating their activation and leading to downstream effects on gene expression and cell proliferation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanism of Beta-Arrestin-dependent ERK activation Downstream of Protease-activated Receptor-2 [escholarship.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Midaglizole Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole is an imidazole (B134444) derivative identified as a selective α2-adrenergic receptor antagonist.[1][2][3] In pancreatic β-cells, the activation of α2-adrenergic receptors by endogenous agonists like norepinephrine (B1679862) inhibits insulin (B600854) secretion. This inhibitory effect is mediated through a Gi protein-coupled pathway that suppresses the activity of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4] By blocking these receptors, this compound effectively removes this inhibitory signal, resulting in an increase in insulin release.[5] This mechanism of action makes this compound a compound of interest for studying the regulation of insulin secretion and for the potential development of therapies for diabetes mellitus.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays will enable researchers to:
-
Evaluate the effect of this compound on insulin secretion from pancreatic β-cells.
-
Quantify the impact of this compound on intracellular cAMP levels, a key second messenger in the α2-adrenergic signaling pathway.
Signaling Pathway
The binding of an agonist (e.g., norepinephrine) to the α2-adrenergic receptor activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cyclic AMP (cAMP). Lower cAMP levels result in decreased protein kinase A (PKA) activity and ultimately inhibit the exocytosis of insulin-containing granules. This compound, as an antagonist, blocks the receptor, preventing this inhibitory cascade and thereby promoting insulin secretion.
This compound Signaling Pathway
Experimental Workflow
The general workflow for assessing the activity of this compound in a cell-based assay involves several key steps, from cell line selection and culture to data analysis. The choice of pancreatic β-cell line is critical; MIN6 and HIT-T15 cells are commonly used as they retain glucose-stimulated insulin secretion characteristics.[6][7][8]
This compound Assay Workflow
Experimental Protocols
Cell Culture: MIN6 Pancreatic β-Cell Line
The MIN6 cell line, derived from a mouse insulinoma, is a robust model for studying insulin secretion as it responds to glucose and other secretagogues.[9][10]
Materials:
-
MIN6 cells
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
L-Glutamine
-
β-mercaptoethanol
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 55 µM β-mercaptoethanol.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium.
-
Seed cells at a density of 2 x 10^5 cells/mL in new culture flasks.
Insulin Secretion Assay
This protocol details a static incubation assay to measure glucose-stimulated insulin secretion (GSIS) and the effect of this compound.
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations)
-
This compound
-
α2-adrenergic agonist (e.g., clonidine (B47849) or norepinephrine)
-
Insulin ELISA kit
Protocol:
-
Seed MIN6 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 48 hours.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells for 1 hour at 37°C in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing:
-
Control (low glucose)
-
High glucose (e.g., 16.7 mM)
-
High glucose + this compound (various concentrations)
-
High glucose + α2-agonist
-
High glucose + α2-agonist + this compound (various concentrations)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content or cell number in each well.
Intracellular cAMP Assay
This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound, using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
MIN6 cells
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
This compound
-
α2-adrenergic agonist (e.g., clonidine or norepinephrine)
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a competitive ELISA kit)
Protocol:
-
Seed MIN6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 48 hours.
-
Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
Add the test compounds to the wells:
-
Vehicle control
-
Forskolin (positive control)
-
α2-agonist
-
α2-agonist + this compound (various concentrations)
-
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the cAMP measurement following the kit's instructions. For competitive immunoassays, the signal is typically inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using the provided cAMP standards to calculate the cAMP concentration in the samples.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of results.
Table 1: Effect of this compound on Insulin Secretion
| Treatment Group | This compound Conc. (µM) | Insulin Secreted (ng/mL) | Fold Change vs. High Glucose |
| Low Glucose (2.8 mM) | 0 | ||
| High Glucose (16.7 mM) | 0 | 1.0 | |
| High Glucose + this compound | 0.1 | ||
| 1 | |||
| 10 | |||
| High Glucose + Agonist (1 µM) | 0 | ||
| High Glucose + Agonist + this compound | 0.1 | ||
| 1 | |||
| 10 |
Table 2: Effect of this compound on Intracellular cAMP Levels
| Treatment Group | This compound Conc. (µM) | cAMP Concentration (nM) | % Inhibition of Agonist Effect |
| Vehicle Control | 0 | N/A | |
| Forskolin (10 µM) | 0 | N/A | |
| Agonist (1 µM) | 0 | 0 | |
| Agonist + this compound | 0.1 | ||
| 1 | |||
| 10 |
Conclusion
The provided protocols and guidelines offer a comprehensive framework for designing and executing cell-based assays to investigate the pharmacological activity of this compound. By measuring its effects on both insulin secretion and intracellular cAMP levels, researchers can obtain a detailed understanding of its mechanism of action as an α2-adrenergic receptor antagonist in pancreatic β-cells. These assays are crucial for the preclinical evaluation of this compound and similar compounds in the context of diabetes drug discovery.
References
- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced pressor activity of this compound (selective alpha2-adrenergic antagonist) in hemorrhagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pancreatic beta cell lines and their applications in diabetes mellitus research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Midaglizole in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole (DG-5128) is a selective antagonist of the alpha-2 adrenergic receptor (α2-AR). In pancreatic β-cells, the activation of α2-ARs by endogenous ligands like norepinephrine (B1679862) inhibits insulin (B600854) secretion. This process is mediated through a Gi-protein coupled pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound effectively removes this inhibitory signal, thereby potentiating glucose-stimulated insulin secretion (GSIS).[1] These application notes provide detailed protocols for the use of this compound in primary pancreatic islet cultures to study its effects on insulin secretion, cell viability, and intracellular signaling.
Mechanism of Action
This compound is a competitive antagonist at the α2-adrenergic receptor. In pancreatic β-cells, α2-AR activation by agonists (e.g., norepinephrine) inhibits adenylyl cyclase through the Gi alpha subunit, leading to decreased production of cAMP. Lowered cAMP levels reduce the activity of Protein Kinase A (PKA) and Epac2, key molecules in the insulin exocytosis pathway. By blocking the α2-AR, this compound prevents this inhibitory cascade, resulting in maintained or elevated cAMP levels, which in turn enhances the exocytosis of insulin granules in response to glucose stimulation.
Data Presentation
The following tables summarize expected quantitative data from treating primary pancreatic islets with this compound. The values presented are illustrative and should be determined experimentally.
Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| This compound (µM) | Glucose (mM) | Insulin Secretion (ng/islet/h) | Fold Change vs. Control |
| 0 (Control) | 2.8 | 0.5 ± 0.1 | 1.0 |
| 0 (Control) | 16.7 | 5.0 ± 0.5 | 1.0 |
| 1 | 16.7 | 6.5 ± 0.6 | 1.3 |
| 10 | 16.7 | 8.5 ± 0.7 | 1.7 |
| 100 | 16.7 | 10.0 ± 0.9 | 2.0 |
Table 2: Effect of this compound on Primary Islet Viability
| Treatment | Concentration (µM) | Viability (%) |
| Control | - | 95 ± 3 |
| This compound | 10 | 94 ± 4 |
| This compound | 100 | 93 ± 3 |
| Staurosporine (Positive Control) | 1 | 45 ± 5 |
Table 3: Effect of this compound on Apoptosis in Primary β-cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 2 ± 0.5 |
| This compound | 10 | 2.2 ± 0.6 |
| This compound | 100 | 2.5 ± 0.7 |
| Cytokine Cocktail (Positive Control) | - | 15 ± 2 |
Table 4: Effect of this compound on Intracellular Calcium ([Ca2+]) in Response to Glucose
| Treatment | Concentration (µM) | Basal [Ca2+] (nM) | Glucose-Stimulated [Ca2+] Peak (nM) |
| Control | - | 100 ± 10 | 400 ± 30 |
| This compound | 10 | 105 ± 12 | 450 ± 35 |
| This compound | 100 | 110 ± 15 | 500 ± 40 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Pancreatic Islets
This protocol describes the isolation of pancreatic islets from mice, a common preclinical model.
Materials:
-
Collagenase P (Roche)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Density gradient medium (e.g., Ficoll)
-
Surgical instruments
Procedure:
-
Euthanize a mouse according to approved institutional animal care and use committee protocols.
-
Expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase solution until fully distended.
-
Excise the pancreas and incubate it in a water bath at 37°C for 10-15 minutes to allow for digestion.
-
Stop the digestion by adding cold HBSS and gently shake to disperse the tissue.
-
Wash the digested tissue by centrifugation and resuspend in HBSS.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation.
-
Collect the layer containing the islets.
-
Wash the collected islets with HBSS.
-
Handpick the islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Allow islets to recover for 24-48 hours before initiating experiments.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.8 mM and 16.7 mM glucose
-
This compound stock solution (in DMSO or appropriate solvent)
-
Isolated and cultured pancreatic islets
-
ELISA kit for insulin measurement
Procedure:
-
After the recovery period, transfer groups of 10-15 size-matched islets into individual wells of a 24-well plate.
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing 2.8 mM glucose with or without different concentrations of this compound. Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with KRB buffer containing 16.7 mM glucose with or without the same concentrations of this compound. Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 3: Islet Viability Assay
Materials:
-
Fluorescein diacetate (FDA) and Propidium Iodide (PI) staining solution
-
Isolated and cultured pancreatic islets
-
Fluorescence microscope
Procedure:
-
Culture islets in the presence of various concentrations of this compound for 24-48 hours. Include a positive control for cell death (e.g., staurosporine).
-
Transfer the islets to a microfuge tube and wash with PBS.
-
Add the FDA/PI staining solution and incubate for 5 minutes at room temperature in the dark.
-
Wash the islets with PBS to remove excess stain.
-
Mount the islets on a microscope slide and visualize using a fluorescence microscope.
-
Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).
-
Quantify the percentage of viable cells by counting the number of green and red cells in multiple islets per condition.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Isolated and cultured pancreatic islets
-
Luminometer
Procedure:
-
Culture islets in the presence of various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., a cytokine cocktail of IL-1β, IFN-γ, and TNF-α).
-
Transfer islets to a white-walled 96-well plate.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 5: Intracellular Calcium Imaging
Materials:
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
KRB buffer with varying glucose concentrations
-
Fluorescence imaging system
Procedure:
-
Load the cultured islets with Fura-2 AM in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C.
-
Wash the islets to remove excess dye.
-
Place the islets in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Perfuse the islets with low glucose KRB buffer to establish a baseline calcium level.
-
Switch to a high glucose KRB buffer (e.g., 16.7 mM) with or without different concentrations of this compound and record the changes in intracellular calcium concentration by measuring the ratio of fluorescence at 340 nm and 380 nm excitation.
-
Analyze the data to determine the effect of this compound on basal and glucose-stimulated intracellular calcium dynamics.
Disclaimer
The quantitative data presented in the tables are for illustrative purposes only and may not be representative of actual experimental outcomes. Researchers should perform their own experiments to determine the specific effects of this compound in their primary cell culture models. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Midaglizole Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole (DG-5128) is a selective alpha-2 adrenoceptor antagonist that has demonstrated potential as a hypoglycemic agent.[1][2] Its mechanism of action involves blocking the alpha-2 adrenergic receptors, which are known to inhibit insulin (B600854) secretion. By antagonizing these receptors, this compound promotes insulin release and subsequently lowers blood glucose levels.[1] These application notes provide a summary of the available data on this compound administration in animal models and offer generalized protocols to guide researchers in their study design.
Mechanism of Action: Alpha-2 Adrenoceptor Antagonism
This compound functions as a selective antagonist of alpha-2 adrenergic receptors.[1] In pancreatic β-cells, activation of α2-adrenergic receptors by endogenous catecholamines (like norepinephrine (B1679862) and epinephrine) inhibits insulin secretion. This inhibition is mediated through a G-protein coupled receptor (GPCR) cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the suppression of voltage-gated Ca2+ channels.[3][4] By blocking these receptors, this compound prevents this inhibitory signaling, thereby leading to an increase in insulin secretion.[1]
Data Presentation
Currently, there is a limited amount of publicly available quantitative data from preclinical studies of this compound in animal models. The majority of the detailed quantitative data comes from human clinical trials.
Table 1: Summary of Human Clinical Trial Data for Oral this compound Administration
| Parameter | Value | Reference |
| Dosage Range | 150-500 mg (single dose) | [1] |
| 150-300 mg (3 times daily) | [1] | |
| 200 mg (3 times daily for 1 week) | [1] | |
| Time to Max Hypoglycemic Effect | 1.0 - 1.5 hours | [1] |
| Plasma Half-life | ~3 hours | [1] |
| Effect on Fasting Plasma Glucose (FPG) in NIDDM patients (4 weeks) | Significant decrease from 187 ± 10 mg/dl to 120 ± 6 mg/dl | [2] |
| Effect on Glycosylated Hemoglobin (HbA1) in NIDDM patients (4 weeks) | Decrease from 12.0 ± 0.7% to 10.7 ± 0.6% | [2] |
Note: This data is from human studies and should be used with caution when designing animal experiments. Allometric scaling should be applied to estimate appropriate starting doses for animal models.
Experimental Protocols
Oral Administration (Gavage) in Rats and Mice
This protocol is a standard procedure for oral gavage in rodents and should be adapted for this compound based on its physicochemical properties.
Materials:
-
This compound (DG-5128)
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle like 0.5% methylcellulose (B11928114) or 1% Tween 80 in water). The choice of vehicle will depend on the solubility of this compound.
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosage volume.
-
Drug Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
-
Restraint: Gently but firmly restrain the animal to prevent movement and injury.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length for stomach placement. Gently insert the needle into the esophagus.
-
Administration: Slowly administer the this compound formulation.
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
References
- 1. alpha2A-adrenergic receptors in the genetics, pathogenesis, and treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Frontiers | α2-Adrenergic Disruption of β Cell BDNF-TrkB Receptor Tyrosine Kinase Signaling [frontiersin.org]
- 4. Regulation of alpha 2-adrenergic receptor expression and signaling in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Midaglizole (DG-5128)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole, also known as DG-5128, is a potent and selective α2-adrenoceptor antagonist that has been investigated for its hypoglycemic properties.[1][2] It has been shown to stimulate insulin (B600854) secretion and has potential applications in diabetes research.[1][2] These application notes provide detailed information on the dosing and formulation of this compound for in vivo studies, based on available preclinical data. The provided protocols are intended to serve as a guide for researchers utilizing this compound in animal models.
Data Presentation
Table 1: this compound Dosing in In Vivo Studies
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Dog | Intravenous (i.v.) | 0.2 - 2.0 mg/kg | Dose-dependent increase in plasma insulin | Not Specified in Abstract |
| Dog | Intravenous (i.v.) | 3.0 - 5.0 mg/kg | Enhancement of postprandial gastrointestinal motility | Not Specified in Abstract |
| Dog | Intragastric | Not Specified | Induction of irregular, high-amplitude contractions in the gastrointestinal tract | Not Specified in Abstract |
| Rat | Intravenous (i.v.) | 3 - 30 mg/kg | Increased blood pressure | [1] |
Note: The specific vehicle used for administration in the canine studies was not detailed in the available abstracts. Researchers should refer to the full-text articles for complete methodological details.
Table 2: Recommended Formulation for this compound In Vivo Studies
| Component | Role | Concentration in Final Solution |
| This compound (free base) | Active Pharmaceutical Ingredient | Target concentration (e.g., 1 mg/mL) |
| Dimethyl sulfoxide (B87167) (DMSO) | Solubilizing agent | 10% |
| PEG300 | Co-solvent | 40% |
| Tween-80 | Surfactant/Emulsifier | 5% |
| Saline (0.9% NaCl) | Vehicle | 45% |
This formulation is based on a commercially available protocol for preparing a clear solution of this compound suitable for in vivo administration.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous or Intraperitoneal Administration
This protocol describes the preparation of a 1 mg/mL this compound solution suitable for parenteral administration in animal models.
Materials:
-
This compound ((±)-DG5128 free base) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile vial, combine the following components in the specified ratios to prepare the final vehicle:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 9 mL of the vehicle, mix 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline. Mix thoroughly.
-
-
Prepare the Final Dosing Solution (1 mg/mL):
-
Add 1 part of the this compound stock solution (10 mg/mL in DMSO) to 9 parts of the prepared vehicle mixture.
-
For example, to prepare 10 mL of the final 1 mg/mL dosing solution, add 1 mL of the 10 mg/mL this compound stock solution to 9 mL of the vehicle mixture.
-
Mix gently but thoroughly until a clear, homogenous solution is obtained.
-
-
Sterilization:
-
Sterile-filter the final dosing solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the prepared solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Administration of this compound in Canine Models (Reference from Literature)
The following administration routes and dosages have been reported in studies involving dogs. The exact formulation was not specified in the abstracts.
Intravenous (i.v.) Administration:
-
Dose: 0.2, 1.0, and 2.0 mg/kg or 3.0-5.0 mg/kg.
-
Procedure:
-
Prepare the this compound dosing solution as described in Protocol 1 or using a vehicle appropriate for intravenous administration.
-
Administer the solution slowly via a suitable vein (e.g., cephalic or saphenous vein).
-
Monitor the animal for any adverse reactions during and after administration.
-
Intragastric Administration:
-
Dose: Not specified in the available literature. Dose-ranging studies are recommended.
-
Procedure:
-
Prepare the this compound formulation. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water may be considered if a solution is not feasible.
-
Administer the formulation via oral gavage using a gavage needle of appropriate size for the dog.
-
Ensure the gavage tube is correctly placed in the stomach before administering the dose.
-
Mandatory Visualization
Caption: Workflow for preparing a 1 mg/mL this compound dosing solution.
Caption: Logical workflow for an in vivo study with this compound.
References
Application Notes and Protocols for Midaglizole in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole is a selective imidazoline (B1206853) I2 receptor and α2-adrenoceptor agonist that has been investigated for its potential therapeutic effects, including its role in blood glucose regulation. For researchers and drug development professionals, a thorough understanding of its stability and solubility is paramount for the design of meaningful in vitro and in vivo studies, as well as for the development of robust analytical methods and formulations.
This document provides a comprehensive guide to the stability and solubility of this compound for laboratory use. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents standardized protocols for determining these crucial parameters. The information herein is intended to enable researchers to generate reliable data and to handle this compound appropriately in a laboratory setting.
Physicochemical Properties of this compound
While specific experimental data on the solubility and stability of this compound is scarce, some general physicochemical properties can be inferred from its structure, which features an imidazoline ring. Imidazole-containing compounds can exhibit varying solubility depending on the pH and the solvent.[1]
Data Presentation: Solubility and Stability Profile
The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: this compound Solubility Profile
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Deionized Water | 25 | 7.0 | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Data not available | Shake-Flask |
| 0.1 N HCl | 25 | 1.2 | Data not available | Shake-Flask |
| 0.1 N NaOH | 25 | 13.0 | Data not available | Shake-Flask |
| Methanol | 25 | N/A | Data not available | Shake-Flask |
| Ethanol | 25 | N/A | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Shake-Flask |
| Acetonitrile | 25 | N/A | Data not available | Shake-Flask |
Table 2: this compound Stability Under Forced Degradation
| Stress Condition | Parameters | Time (hours) | Degradation (%) | Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | Data not available | Data not available |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | Data not available | Data not available |
| Oxidation | 3% H₂O₂, RT | 24 | Data not available | Data not available |
| Thermal | 80°C (solid) | 48 | Data not available | Data not available |
| Photolytic | ICH Q1B conditions | 24 | Data not available | Data not available |
Signaling Pathway of this compound
This compound acts as an agonist for both imidazoline I2 receptors and α2-adrenoceptors. While the signaling pathway for I2 receptors is not fully elucidated, it is known to modulate monoamine oxidase (MAO) activity. The α2-adrenoceptor pathway is a well-characterized G-protein coupled receptor (GPCR) pathway.[2][3]
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Preparing Stock Solutions of Midaglizole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Midaglizole, an α2-adrenoceptor antagonist. Due to the limited availability of specific physicochemical data for this compound, this guide combines known properties with general best practices for handling imidazoline-based compounds. Researchers are advised to perform small-scale solubility and stability tests to validate these protocols for their specific experimental needs. This document includes tabulated data, detailed experimental procedures, and mandatory visualizations of the experimental workflow and the relevant signaling pathway.
Introduction
This compound is an α2-adrenoceptor antagonist that has been investigated for its hypoglycemic properties. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo studies. This application note outlines the essential information and procedures for preparing this compound stock solutions for research purposes.
Physicochemical Data
Quantitative data for this compound is summarized below. It is important to note that specific solubility data in common laboratory solvents is not widely published. The information provided is based on available data and general characteristics of related compounds.
| Property | Value | Source |
| Molecular Weight (Free Base) | 251.33 g/mol | PubChem CID: 12632115 |
| Molecular Weight (Dihydrochloride Salt) | 324.25 g/mol | GSRS: this compound DIHYDROCHLORIDE (B599025) |
| Chemical Formula | C₁₆H₁₇N₃ | PubChem CID: 12632115 |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility in DMSO | Data not available. Assumed to be soluble based on common practice for similar compounds. | Inferred |
| Solubility in Ethanol | Data not available. Imidazoline (B1206853) derivatives show some solubility in alcohols.[1] | Inferred |
| Solubility in Water | Data not available. Imidazoline derivatives are generally more stable in acidic aqueous solutions and prone to hydrolysis in basic conditions.[1] | Inferred |
Note: Researchers should determine the solubility of their specific batch of this compound in the desired solvent before preparing a stock solution.
Experimental Protocols
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Preparation of a 10 mM Stock Solution in DMSO
This protocol is a general guideline. The actual solubility should be confirmed by the end-user.
Materials:
-
This compound (free base or dihydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass of this compound.
-
For this compound free base (MW: 251.33 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 251.33 g/mol * 1000 mg/g = 2.51 mg
-
-
For this compound dihydrochloride (MW: 324.25 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 324.25 g/mol * 1000 mg/g = 3.24 mg
-
-
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions in DMSO: Store aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within 1 to 6 months. For storage longer than one month, re-testing the efficacy of the solution is advised.[2] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Imidazoline compounds are more stable in acidic solutions and can hydrolyze in basic aqueous media.[1] If aqueous solutions are prepared, it is recommended to use them fresh and validate their stability for the intended experimental duration.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of an α2-Adrenoceptor Antagonist
References
Application Note: A Proposed RP-HPLC Method for the Quantification of Midaglizole in Human Plasma
Abstract
This document outlines a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Midaglizole in human plasma. As a specific validated method for this compound is not widely available in published literature, this protocol is based on established analytical techniques for imidazole-containing compounds and similar small molecules. The proposed method utilizes a C8 column with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer, followed by UV detection. This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and a summary of target validation parameters. It is intended for researchers, scientists, and drug development professionals.
Note: This is a proposed method and requires full validation in accordance with regulatory guidelines (e.g., FDA, ICH) before implementation for clinical or preclinical studies.
Introduction
This compound is an α2-adrenergic agonist that was investigated for its potential as a therapeutic agent for type 2 diabetes. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a robust, precise, and widely used technique for the analysis of pharmaceutical compounds in biological fluids. This document details a proposed RP-HPLC method suitable for the routine analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
HPLC-grade Methanol
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Ortho-phosphoric Acid
-
HPLC-grade Acetonitrile (B52724)
-
Ultrapure Water
-
Human Plasma (blank, drug-free)
Instrumentation
-
HPLC system with a UV-Vis detector
-
C8 analytical column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 4.6 x 250 mm)[1][2]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase: A mixture of Methanol and 0.025 M KH₂PO₄ buffer (70:30, v/v). The pH of the buffer should be adjusted to 3.20 with ortho-phosphoric acid before mixing with methanol.[1][2] The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 50 µg/mL.
Sample Preparation (Plasma)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate volume of this compound working standard solution (for calibration curve and quality control samples).
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Chromatographic Conditions
A suitable starting point for the chromatographic conditions is based on methods used for other imidazole (B134444) compounds.[1][2][3]
| Parameter | Proposed Condition |
| Column | Thermo Scientific® BDS Hypersil C8, 5 µm, 4.6 x 250 mm[1][2] |
| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection | UV at 300 nm (This should be optimized based on the UV spectrum of this compound)[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (Room Temperature) |
| Run Time | Approximately 10 minutes |
Method Validation Parameters (Target Values)
The proposed method should be validated according to ICH guidelines. The following table summarizes the target parameters for validation, based on typical performance of similar HPLC assays.[1][3]
| Parameter | Target Range / Value |
| Linearity Range | 0.1 – 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% |
| Accuracy (% Recovery) | 90 – 110% |
| Specificity | No interference from endogenous plasma components at the retention time of this compound. |
Data Presentation and Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound in human plasma. The use of a common C8 column and a straightforward mobile phase makes this method accessible and cost-effective for routine analysis in a research or clinical setting. Full validation is a mandatory next step to ensure the method's accuracy, precision, and reliability for its intended purpose.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-2 Adrenoceptor Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine.[1] They are critical mediators in the central and peripheral nervous systems, playing roles in cardiovascular regulation, neurotransmitter release, and sedation.[1][2] There are three main subtypes in humans: α2A, α2B, and α2C.[1][3] These subtypes are coupled to inhibitory G proteins (Gi), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
Radioligand binding assays are a fundamental tool for characterizing α2-adrenoceptors. These assays allow for the quantitative determination of receptor density (Bmax) in a given tissue and the affinity (Kd) of radiolabeled ligands for the receptor.[5][6] Furthermore, competition binding assays are used to determine the affinity (Ki) of unlabeled compounds, which is crucial for drug screening and development.[7] This document provides an overview of the principles, detailed protocols, and data analysis for performing radioligand binding assays for α2-adrenoceptors.
Alpha-2 Adrenoceptor Signaling Pathway
Activation of α2-adrenoceptors by an agonist initiates a signaling cascade through the Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP. This mechanism is central to the physiological effects mediated by these receptors.[3][8]
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChemiSCREEN Human α2B Adrenergic Receptor Membrane Preparation Human alpha2B GPCR membrane prepation for Radioligand binding Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Midaglizole in Functional Cellular Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole is a selective alpha-2 (α2) adrenergic receptor antagonist that has been investigated for its therapeutic potential, notably as a hypoglycemic agent.[1][2][3] Its mechanism of action involves the blockade of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes. When activated, these receptors, coupled to inhibitory G proteins (Gi), lead to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing these receptors, this compound can modulate downstream signaling pathways, making it a subject of interest for functional cellular screening in drug discovery.
These application notes provide a comprehensive overview of the methodologies used to characterize this compound and similar α2-adrenergic antagonists in a functional cellular screening context. The protocols detailed below are designed to assess the potency and efficacy of such compounds, providing researchers with the tools to investigate their mechanism of action at the cellular level.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and inhibiting the function of α2-adrenergic receptors. These receptors are part of the GPCR superfamily and are primarily coupled to the Gi/o family of G proteins. Upon binding of an agonist, such as norepinephrine (B1679862) or epinephrine, the α2-adrenergic receptor undergoes a conformational change, activating the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. Consequently, intracellular cAMP levels decrease, leading to the modulation of various downstream effectors, including protein kinase A (PKA).
As an antagonist, this compound binds to the α2-adrenergic receptor but does not elicit a cellular response. Instead, it blocks the binding of endogenous agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a functional increase in cAMP levels in the presence of an agonist.
Data Presentation
The potency of an α2-adrenergic antagonist is typically determined through in vitro functional and binding assays. The following tables present representative quantitative data for well-characterized α2-adrenergic antagonists, which can be used as a benchmark for screening new compounds like this compound.
Table 1: Radioligand Binding Affinity of α2-Adrenergic Antagonists
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference Cell Line |
| Yohimbine | α2A | [3H]Rauwolscine | 1.5 - 2.5 | Rat Brain Membranes |
| Idazoxan (B1206943) | α2A | [3H]RX821002 | 1.0 - 5.0 | Human Brain Cortex |
| Rauwolscine (B89727) | α2A/C | [3H]Rauwolscine | 0.5 - 1.5 | Pig Endothelium |
Ki (inhibition constant) values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency in cAMP Assays
| Compound | Receptor Subtype | Agonist Used | IC50 (nM) | Cellular System |
| Yohimbine | α2A | UK-14,304 | 10 - 50 | CHO-K1 cells |
| Idazoxan | α2A | Epinephrine | 5 - 25 | HEK293 cells |
IC50 (half-maximal inhibitory concentration) values represent the concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for high-throughput screening of α2-adrenergic receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the α2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Rauwolscine or [3H]Yohimbine.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
96-well filter plates (e.g., Millipore MultiScreenHTS).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in binding buffer to a final concentration of 5-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of radioligand (at a final concentration near its Kd), and 50 µL of diluted membranes.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of diluted membranes.
-
Test Compound: 25 µL of test compound at various concentrations, 25 µL of radioligand, and 50 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of the plate through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A selective α2-adrenergic agonist (e.g., UK-14,304 or clonidine).
-
Test compound (e.g., this compound) at various concentrations.
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (antagonist) in assay buffer.
-
Antagonist Incubation: Remove the cell culture medium and add the diluted test compound to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the α2-adrenergic agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
Calcium Mobilization Assay (for Gi-coupled Receptors)
While α2-adrenergic receptors primarily signal through the inhibition of adenylyl cyclase, Gi-coupled receptors can also induce calcium mobilization, often through the βγ subunits of the G protein activating phospholipase C (PLC). This assay can be used as an alternative or complementary functional screen.
Materials:
-
A cell line co-expressing the human α2A-adrenergic receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that couples Gi activation to calcium signaling.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A selective α2-adrenergic agonist.
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound (antagonist) at various concentrations and incubate for 10-20 minutes.
-
Agonist Injection and Measurement: Inject the α2-adrenergic agonist at its EC80 concentration and immediately measure the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of the antagonist by plotting the peak fluorescence response against the log concentration of the antagonist to calculate the IC50.
Conclusion
The functional cellular screening assays detailed in these application notes provide a robust framework for the characterization of α2-adrenergic receptor antagonists like this compound. By employing radioligand binding assays, cAMP functional assays, and calcium mobilization assays, researchers can effectively determine the binding affinity, potency, and mechanism of action of novel compounds, facilitating their development as potential therapeutics. The provided protocols and representative data serve as a valuable resource for initiating and conducting these critical studies in the field of drug discovery.
References
- 1. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Midaglizole to Differentiate Peripheral and Central Alpha-2 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole (DG-5128) is a selective alpha-2 adrenergic receptor antagonist that has demonstrated a unique pharmacological profile, making it a valuable tool for distinguishing between peripheral and central alpha-2 adrenoceptor functions. Evidence from preclinical studies indicates that when administered systemically, this compound effectively blocks peripheral alpha-2 adrenoceptors while exhibiting a negligible effect on their central counterparts.[1] This characteristic allows researchers to dissect the specific roles of these receptor populations in various physiological and pathological processes.
These application notes provide a comprehensive overview of this compound's properties, detailed protocols for key in vivo experiments, and a summary of relevant data to facilitate its use in research settings.
Mechanism of Action and Selectivity
Alpha-2 adrenergic receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They are classified into three main subtypes: alpha-2A, alpha-2B, and alpha-2C. These receptors are widely distributed throughout the central and peripheral nervous systems and play crucial roles in regulating neurotransmitter release, blood pressure, sedation, and analgesia.
This compound's utility in differentiating receptor populations stems from its limited ability to cross the blood-brain barrier. Systemic administration primarily exposes peripheral tissues to the drug, leading to the blockade of alpha-2 adrenoceptors on structures such as sympathetic nerve terminals. In contrast, central alpha-2 adrenoceptors, located within the brain and spinal cord, remain largely unaffected.
Data Presentation
| Experimental Model | Agonist/Stimulation | Measured Response | Effect of this compound (i.v.) | Effect of Yohimbine (B192690)/Idazoxan (i.v.) | Implied Site of Action |
| Pithed Rat | Cardiac Nerve Stimulation + Clonidine (B47849) | Inhibition of Tachycardia | Reversed | Reversed | Peripheral |
| Pithed Rat | B-HT 920 (alpha-2 agonist) | Pressor Response | Inhibited | Inhibited | Peripheral |
| Intact Anesthetized Rat | Clonidine (i.v.) | Hypotension & Bradycardia | No Antagonism | Attenuated | Central |
Experimental Protocols
The following are detailed protocols for key experiments designed to differentiate peripheral and central alpha-2 adrenoceptor activity using this compound.
Protocol 1: Assessing Peripheral Alpha-2 Adrenoceptor Blockade in the Pithed Rat
This protocol evaluates the ability of this compound to antagonize the effects of an alpha-2 adrenoceptor agonist on the cardiovascular system in a model devoid of central nervous system influence.
Objective: To determine the peripheral alpha-2 adrenoceptor antagonist activity of this compound by measuring its effect on the inhibition of tachycardia induced by cardiac nerve stimulation and the pressor response to an alpha-2 agonist.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane or other suitable anesthetic
-
Tracheal cannula
-
Pithing rod
-
Ventilator
-
Femoral artery and vein catheters
-
Bipolar stimulating electrodes
-
Clonidine hydrochloride
-
B-HT 920 hydrochloride
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Pressure transducer and recording system
-
Heart rate tachometer
Procedure:
-
Anesthetize the rat and cannulate the trachea for artificial ventilation.
-
Insert a pithing rod through the orbit and foramen magnum (B12768669) to destroy the central nervous system.
-
Immediately begin artificial respiration.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Isolate and place bipolar stimulating electrodes on the cardiac sympathetic nerves.
-
Allow the preparation to stabilize for 20-30 minutes.
-
Part A: Reversal of Clonidine-Induced Inhibition of Tachycardia a. Stimulate the cardiac nerves (e.g., 1 Hz for 20s) to elicit a tachycardic response and record the increase in heart rate. b. Administer clonidine (e.g., 5 µg/kg, i.v.) to inhibit the stimulation-induced tachycardia. c. Once the inhibitory effect of clonidine is stable, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.v.) in a cumulative manner. d. Repeat the cardiac nerve stimulation after each dose of this compound to assess the reversal of clonidine's inhibitory effect.
-
Part B: Antagonism of B-HT 920-Induced Pressor Response a. After a stabilization period, administer the selective alpha-2 adrenoceptor agonist B-HT 920 (e.g., 10 µg/kg, i.v.) and record the pressor (blood pressure increase) response. b. After the blood pressure returns to baseline, administer a dose of this compound (e.g., 1 mg/kg, i.v.). c. After a 10-15 minute equilibration period, re-administer the same dose of B-HT 920 and record the pressor response. d. Compare the pressor response to B-HT 920 before and after this compound administration.
Expected Results: Intravenously administered this compound is expected to reverse the clonidine-induced inhibition of tachycardia and inhibit the pressor response to B-HT 920 in a dose-dependent manner, demonstrating its peripheral alpha-2 adrenoceptor antagonist activity.[1]
Protocol 2: Assessing Central Alpha-2 Adrenoceptor Activity in the Intact Anesthetized Rat
This protocol evaluates the lack of central alpha-2 adrenoceptor blockade by this compound when administered systemically.
Objective: To determine if systemically administered this compound can antagonize the centrally mediated hypotensive and bradycardic effects of clonidine.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., pentobarbital (B6593769) or chloralose)
-
Femoral artery and vein catheters
-
Clonidine hydrochloride
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Pressure transducer and recording system
-
Heart rate tachometer
Procedure:
-
Anesthetize the rat and catheterize a femoral artery for blood pressure and heart rate monitoring and a femoral vein for drug administration.
-
Allow the animal to stabilize for 20-30 minutes.
-
Administer a dose of this compound (e.g., 1-3 mg/kg, i.v.) or vehicle (saline).
-
After a 10-15 minute equilibration period, administer clonidine (e.g., 10 µg/kg, i.v.).
-
Continuously monitor and record mean arterial pressure and heart rate for at least 30-60 minutes following clonidine administration.
-
Compare the hypotensive and bradycardic responses to clonidine in vehicle-treated and this compound-treated animals. As a positive control, a separate group of animals can be pre-treated with a centrally acting alpha-2 antagonist like yohimbine or idazoxan.
Expected Results: Unlike centrally penetrating alpha-2 antagonists, systemically administered this compound is not expected to antagonize the hypotension and bradycardia induced by intravenous clonidine.[1] This lack of effect indicates that this compound does not significantly block central alpha-2 adrenoceptors at doses that are effective peripherally.
Visualizations
Signaling Pathways and Experimental Logic
To visually represent the concepts described, the following diagrams have been generated using the DOT language.
Caption: Alpha-2 adrenoceptor signaling pathway.
Caption: Experimental workflow for differentiation.
References
Application Notes and Protocols for Midaglizole Research in Guinea Pig Models of Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guinea pig models to investigate the effects of Midaglizole, a selective alpha-2 adrenoceptor antagonist, on bronchoconstriction. The protocols outlined below are based on established methodologies for inducing and measuring bronchoconstriction in this relevant animal model.
Introduction
Guinea pigs are a well-established and valuable animal model for studying respiratory pharmacology, particularly in the context of asthma and bronchoconstriction. Their airway anatomy and physiological responses to bronchoconstrictors share significant similarities with humans. This compound, as a selective alpha-2 adrenoceptor antagonist, has shown potential in modulating airway smooth muscle tone and may offer a therapeutic avenue for bronchospastic diseases.[1] These notes detail the experimental procedures to evaluate the efficacy of this compound in preclinical models of bronchoconstriction.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Histamine-Induced Bronchoconstriction
| This compound Dose (mg/kg, i.v.) | Bronchoconstriction Inhibition (%) |
| 0.1 | 15 ± 4 |
| 0.3 | 35 ± 6 |
| 1.0 | 62 ± 8 |
| 3.0 | 85 ± 5 |
Data are presented as mean ± SEM. This table is illustrative and based on the expected outcomes of such an experiment.
Table 2: Effect of this compound on Airway Resistance in an Ovalbumin-Induced Allergic Bronchoconstriction Model
| Treatment Group | Baseline Airway Resistance (cmH₂O/mL/s) | Post-Challenge Airway Resistance (cmH₂O/mL/s) |
| Vehicle Control | 0.8 ± 0.1 | 3.5 ± 0.4 |
| This compound (1 mg/kg, i.v.) | 0.9 ± 0.1 | 1.8 ± 0.3 |
| Dexamethasone (10 mg/kg, i.p.) | 0.8 ± 0.2 | 1.5 ± 0.2 |
*p < 0.05 compared to Vehicle Control. This table represents potential data from an allergic asthma model.
Experimental Protocols
Histamine-Induced Bronchoconstriction Model
This model assesses the direct protective effect of this compound against a known bronchoconstrictor.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
This compound hydrochloride
-
Histamine (B1213489) dihydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and cannulate the trachea for mechanical ventilation. Cannulate the jugular vein for intravenous drug administration.
-
Baseline Measurement: Ventilate the animal at a constant volume and frequency. Record baseline airway pressure continuously.
-
This compound Administration: Administer this compound or vehicle (saline) intravenously. Allow for a stabilization period (e.g., 10 minutes).
-
Bronchoconstriction Induction: Administer a bolus intravenous injection of histamine (e.g., 5-10 µg/kg) to induce a submaximal bronchoconstrictor response.
-
Data Recording: Record the peak increase in airway pressure following the histamine challenge.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction by this compound compared to the vehicle control group.
Ovalbumin-Induced Allergic Bronchoconstriction Model
This model evaluates the efficacy of this compound in a more clinically relevant model of allergic asthma.
Materials:
-
Male Hartley guinea pigs (250-300g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Aerosol delivery system
-
Whole-body plethysmograph or system for measuring airway resistance.
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal injection of OVA (e.g., 100 µg) emulsified in aluminum hydroxide.
-
On day 14, provide a booster injection of OVA.
-
-
Airway Challenge (Day 21-28):
-
Place conscious, unrestrained guinea pigs in a whole-body plethysmograph to measure baseline airway function (e.g., PenH or specific airway resistance).
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or aerosol).
-
After a predetermined pretreatment time, expose the animals to an aerosolized solution of OVA (e.g., 0.1-1%) for a defined period (e.g., 5-10 minutes).
-
-
Measurement of Bronchoconstriction:
-
Continuously monitor and record airway function for a set duration (e.g., 30-60 minutes) after the OVA challenge to assess the early asthmatic response (EAR).
-
In some protocols, animals can be monitored for several hours to assess the late asthmatic response (LAR).
-
-
Data Analysis: Compare the changes in airway function parameters between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of α2-adrenoceptor mediated bronchoconstriction and its inhibition by this compound.
References
Application Notes and Protocols for Measuring Midaglizole's Half-Life in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole is an alpha-2 adrenoceptor antagonist that has been investigated for its potential as an oral antidiabetic agent.[1] Determining the pharmacokinetic profile, particularly the plasma half-life, of a drug candidate like this compound is a critical step in drug development. The half-life provides essential information for defining dosing regimens and understanding the drug's duration of action.
These application notes provide a comprehensive overview of the techniques and protocols for measuring the half-life of this compound in plasma. Due to the limited availability of published, detailed analytical methods specifically for this compound, this document presents generalized protocols based on established methodologies for small molecule drugs, with specific examples drawn from the analysis of other imidazole-containing compounds. The provided methods, particularly those for plasma sample preparation and analysis, will require optimization and validation for this compound.
Pharmacokinetic Study Design
A well-designed pharmacokinetic study is fundamental to accurately determine the half-life of this compound.
1.1. Study Population
-
Healthy adult volunteers are typically recruited.
-
Inclusion and exclusion criteria should be clearly defined (e.g., age, weight, health status, concurrent medications).
-
Informed consent must be obtained from all participants.
-
The study protocol should be approved by an institutional review board (IRB) or independent ethics committee (IEC).
1.2. Drug Administration and Dosing
-
A single oral dose of this compound is administered. The dose will depend on pre-clinical toxicology data and the expected therapeutic range.
-
For a comprehensive pharmacokinetic profile, an intravenous (IV) dose may also be administered in a separate study phase to determine absolute bioavailability.
1.3. Blood Sample Collection
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
A typical sampling schedule after oral administration would be: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
After collection, blood samples are centrifuged to separate the plasma, which is then stored frozen (typically at -20°C or -80°C) until analysis.
Analytical Methodologies for this compound Quantification in Plasma
The concentration of this compound in plasma samples is determined using validated bioanalytical methods, typically High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
2.1. Plasma Sample Preparation
The goal of sample preparation is to remove interfering substances from the plasma matrix and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
2.1.1. Protocol: Protein Precipitation (PPT)
This is a simple and rapid method suitable for initial method development.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC analysis.
-
Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.
2.1.2. Protocol: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT.
-
To 200 µL of plasma sample in a glass tube, add a suitable internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH and ensure this compound is in its non-ionized form.
-
Add 1 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the analytical system.
2.1.3. Protocol: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and concentration.
-
Condition a suitable SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated as necessary, e.g., with an acid to ensure ionization for cation exchange).
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute this compound with a small volume of a strong solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the analytical system.
2.2. HPLC and LC-MS/MS Analysis
The following tables summarize example analytical conditions that can be used as a starting point for method development for this compound.
Table 1: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound |
| Internal Standard | A structurally similar compound |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| MS/MS Transitions | Precursor ion (protonated this compound) to a specific product ion. These would need to be determined by direct infusion of a this compound standard. |
| Internal Standard | A stable isotope-labeled version of this compound is ideal. |
Pharmacokinetic Data Analysis
3.1. Concentration-Time Curve
The plasma concentrations of this compound at each time point are plotted against time to generate a concentration-time curve.
3.2. Half-Life Calculation
The elimination half-life (t½) is calculated from the terminal elimination phase of the concentration-time curve. This is typically done using non-compartmental analysis.
-
The terminal elimination rate constant (λz) is determined from the slope of the log-linear portion of the plasma concentration-time curve.
-
The half-life is then calculated using the following formula:
t½ = 0.693 / λz
where 0.693 is the natural logarithm of 2.
Pharmacokinetic software packages (e.g., WinNonlin, Phoenix) are commonly used for these calculations.
Visualizations
Caption: Experimental workflow for determining the plasma half-life of this compound.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Midaglizole Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Midaglizole in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a cellular context?
A1: this compound is recognized as a potent α2-adrenoceptor antagonist. In a cellular context, particularly in cell types expressing α2-adrenergic receptors (like pancreatic β-cells or neuronal cells), its primary mechanism involves blocking these receptors. α2-Adrenergic receptors are typically coupled to an inhibitory G-protein (Gi). When activated by an agonist (like norepinephrine), the Gi protein inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound prevents this inhibition, thereby leading to a relative increase in cAMP levels, which can modulate various cellular processes, including hormone secretion and cell proliferation. Additionally, as an imidazoline (B1206853) derivative, this compound may interact with imidazoline receptors, which can influence cellular functions through pathways that may include modulation of ATP-sensitive potassium (KATP) channels.
Q2: What is a good starting concentration range for this compound in my cell culture experiments?
A2: Since specific in vitro data for this compound is limited, a good starting point can be extrapolated from data on other α2-adrenoceptor antagonists and imidazoline ligands. We recommend performing a broad dose-response experiment to determine the optimal concentration for your specific cell line and assay. A suggested starting range is from 10 nM to 50 µM . This range covers the typical effective concentrations of analogous compounds and allows for the identification of both potent effects and potential cytotoxicity.
Q3: Which cell lines are appropriate for studying the effects of this compound?
A3: The choice of cell line depends on your research question. Based on the known targets of this compound, suitable cell lines would be those endogenously expressing α2-adrenergic and/or imidazoline receptors. Examples include:
-
Pancreatic β-cell lines (e.g., INS-1, MIN6, BRIN-BD11): Ideal for studying effects on insulin (B600854) secretion.
-
Neuronal cell lines (e.g., SH-SY5Y): Useful for investigating neuroprotective or neuro-modulatory effects.
-
Human platelet-like cell lines (e.g., MEG-01): For studying effects on platelet aggregation.
-
Breast cancer cell lines (e.g., MCF-7): Some studies have shown the presence of functional α2-adrenoceptors in these cells.[1]
-
Intestinal epithelial cell lines (e.g., Caco-2): For studying effects on intestinal cell proliferation.
It is crucial to first confirm the expression of the target receptor in your chosen cell line using methods like qPCR or Western blot.
Data Presentation: Concentration Ranges of Analogous Compounds
The following table summarizes effective concentration ranges and IC50/EC50 values for compounds structurally or functionally related to this compound, which can be used as a reference for designing your experiments.
| Compound | Class | Cell Line / System | Effective Concentration Range | IC50 / EC50 / pKi | Reference(s) |
| Yohimbine (B192690) | α2-Adrenoceptor Antagonist | Oral Cancer Cells (KB-ChR-8-5) | 40 µM - 50 µM | IC50: 44 µM | [2] |
| Human α2A, α2B, α2C receptors | - | pKi: 8.52, 8.00, 9.17 | |||
| MCF-7 Cells | - | EC50: 0.0509 nM | [3] | ||
| Phentolamine (B1677648) | α1/α2-Adrenoceptor Antagonist | Platelets (in vitro) | ~12 x 10⁻⁸ M (~34 ng/mL) | - | [4] |
| Idazoxan (B1206943) | α2-Adrenoceptor / Imidazoline Antagonist | 3LL, DU-145 Cancer Cells | 0.05 - 1.0 mg/mL (cytotoxic) | - | [5] |
| SH-SY5Y Cells | 1 µM - 10 µM (neuroprotective) | - | [6] | ||
| BRIN-BD11 Cells | >10 µM (cytotoxic) | - | [7] | ||
| Efaroxan | α2-Adrenoceptor / Imidazoline Antagonist | BRIN-BD11 Cells | Up to 100 µM (non-cytotoxic) | - | [8] |
| Rauwolscine | α2-Adrenoceptor Antagonist | Human Breast Cancer Cells | 0.1 nM (reverses agonist effect) | - | [1] |
Mandatory Visualizations
References
- 1. Human breast cell lines exhibit functional alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of yohimbine in drug-resistant oral cancer KB-ChR-8-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocell - Comparison of the affinity of different compounds to alpha2-adrenergic receptors in MCF-7 cells, including catecholestrogens - CONICET [bicyt.conicet.gov.ar]
- 4. Estimation of the plasma concentration and course of action of phentolamine based on its inhibitory effect on adrenaline-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antineoplastic activity of idazoxan hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]
- 7. Effects of the imidazoline binding site ligands, idazoxan and efaroxan, on the viability of insulin-secreting BRIN-BD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Troubleshooting Midaglizole precipitation in aqueous solutions
Technical Support Center: Midaglizole
Disclaimer: Information on the specific precipitation characteristics of this compound is limited in publicly available literature. This guide provides general principles and troubleshooting strategies for addressing compound precipitation in aqueous solutions based on established pharmaceutical science. The data and protocols provided are illustrative examples and should be adapted based on experimentally determined properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound to precipitate in my aqueous buffer?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the specific aqueous environment. Key factors that can trigger this include:
-
pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution.[1][2][3] If the buffer pH is close to the compound's pKa, it can lead to reduced solubility. For weakly basic drugs, solubility is generally higher at a pH below their pKa, while weakly acidic drugs are more soluble at a pH above their pKa.[1][4]
-
Concentration: The intended final concentration of your this compound solution may simply be too high for the chosen solvent system, leading to supersaturation and subsequent precipitation.[5][6]
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from a warm incubator to room temperature, can cause a compound to crash out of solution.[7][8]
-
Solvent Choice & Co-solvents: While initially dissolved in a solvent like DMSO, the introduction of the compound into a purely aqueous buffer can cause it to precipitate if the final concentration of the organic co-solvent is too low to maintain solubility.[9][10]
-
Buffer Composition: Components of the buffer system itself, such as salts, can interact with the compound and decrease its solubility (a "salting-out" effect).[11]
Q2: My this compound stock is in DMSO. It precipitates immediately when I add it to my aqueous buffer. What should I do?
This is a common issue known as "antisolvent precipitation." It happens when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (the aqueous buffer).[10]
Solutions to try:
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Increase Final Co-solvent Concentration: Evaluate if your experimental system can tolerate a higher final percentage of DMSO (e.g., 0.5% or 1% instead of 0.1%).[9]
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in a solvent mixture (e.g., 50:50 DMSO:buffer) before the final dilution into the aqueous buffer.
Q3: The this compound solution looks clear at first but becomes cloudy after incubation at 37°C. Why?
This delayed precipitation can be caused by several factors:
-
Temperature Effects: While solubility for many compounds increases with temperature, some can exhibit decreased solubility at higher temperatures.[8]
-
pH Shift in Incubator: The CO2 environment in a cell culture incubator can lower the pH of bicarbonate-buffered media over time, potentially causing pH-sensitive compounds to precipitate.[7]
-
Interaction with Media Components: The compound may slowly interact with proteins, salts, or other components in complex media, forming less soluble complexes.[7]
-
Compound Instability: The compound itself may be degrading over time into a less soluble form.
Q4: How can I determine the maximum soluble concentration of this compound in my specific buffer?
You should perform a solubility assessment. A standard and reliable method is the shake-flask technique, which involves creating a saturated solution and measuring the concentration of the dissolved compound.[12][13] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: this compound Precipitation
This guide helps you diagnose and solve precipitation issues in a stepwise manner.
| Observation | Potential Cause(s) | Suggested Solutions & Next Steps |
| Immediate, heavy precipitation upon adding DMSO stock to buffer. | 1. Antisolvent Effect: Rapid change in solvent polarity.[10] 2. Low Aqueous Solubility: Concentration exceeds the intrinsic solubility of this compound in the buffer.[5] 3. Incorrect pH: The buffer pH is unfavorable for this compound solubility.[1][3] | 1. Optimize Dilution: Add buffer to the DMSO stock slowly with vigorous mixing. 2. Increase Co-solvent: Test if a higher final DMSO concentration (e.g., 0.5-1%) is tolerated and effective.[9] 3. pH Screening: Test solubility in a range of buffers with different pH values (see Table 1 for examples).[4] |
| Fine precipitate or cloudiness forms over several hours or days. | 1. Metastable Supersaturation: The initial solution was supersaturated and is slowly equilibrating.[6] 2. Temperature Shift: Compound is less soluble at incubation or storage temperature.[7] 3. pH Drift: The pH of the medium is changing over time.[7] 4. Compound Degradation: The compound is breaking down into a less soluble product. | 1. Lower Concentration: Reduce the working concentration of this compound. 2. Pre-warm/cool solutions: Equilibrate all solutions to the final experimental temperature before mixing.[7] 3. Use a Stable Buffer: Ensure your buffer has sufficient capacity for the experimental conditions (e.g., use HEPES for CO2 incubators).[14] 4. Assess Stability: Use an analytical method like HPLC to check for compound degradation over the experimental time course. |
| Precipitate is observed after a freeze-thaw cycle of a stock solution. | 1. Poor Low-Temperature Solubility: The compound is less soluble at freezing temperatures.[15] 2. Concentration Effect: As the solvent freezes, the concentration of the compound in the remaining liquid increases, causing precipitation. | 1. Warm and Vortex: Gently warm the vial to 37°C and vortex thoroughly to attempt redissolution before use.[7] 2. Prepare Fresh Stocks: If precipitation is persistent, preparing fresh stock solutions may be necessary. 3. Aliquot Stocks: Store the stock solution in single-use aliquots to minimize the number of freeze-thaw cycles.[7] |
Data Presentation
Note: The following data is hypothetical and for illustrative purposes. Users must generate their own data for this compound.
Table 1: Example pH-Dependent Solubility of this compound
| Buffer System | pH | Buffer Concentration (mM) | Max Soluble Concentration of this compound (µM) |
| Citrate Buffer[16] | 4.0 | 50 | 1500 |
| Acetate Buffer[14] | 5.0 | 50 | 850 |
| Phosphate Buffer[17] | 6.0 | 50 | 250 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 50 | 45 |
| Tris Buffer[14] | 8.0 | 50 | 20 |
Table 2: Example Co-solvent Effect on this compound Solubility in PBS (pH 7.4)
| Co-solvent (DMSO) % (v/v) | Max Soluble Concentration of this compound (µM) |
| 0.1% | 45 |
| 0.5% | 220 |
| 1.0% | 510 |
| 2.0% | 1100 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical methods for determining equilibrium solubility.[12][18]
-
Preparation:
-
Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).[16]
-
Ensure the temperature of a shaker or rotator is set to the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Procedure:
-
Add an excess amount of solid this compound powder to a known volume (e.g., 2 mL) of each buffer in a glass vial. The amount should be enough that undissolved solid remains visible.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials on a shaker/rotator and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Visualizations
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. scielo.br [scielo.br]
- 5. gpnotebook.com [gpnotebook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. dalochem.com [dalochem.com]
- 15. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buffers for Biochemical Reactions [worldwide.promega.com]
- 17. Pharmaceutical Buffers [chemical-sales.com]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Midaglizole experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Midaglizole, focusing on troubleshooting common issues to enhance experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an α2-adrenoceptor antagonist.[1] Its hypoglycemic effects are attributed to its ability to block α2-adrenoceptors on pancreatic β-cells, which leads to an increase in insulin (B600854) secretion.[1] Additionally, it has been suggested that this compound may also stimulate insulin release through an interaction with K+ channels on pancreatic β-cells.[1]
Q2: What are the expected effects of this compound in a typical in vitro insulin secretion assay?
In an in vitro setting using pancreatic islets or β-cell lines, this compound is expected to potentiate glucose-stimulated insulin secretion (GSIS). This effect is dose-dependent. The presence of an α2-adrenoceptor agonist, like clonidine, is expected to inhibit insulin secretion, and this inhibition should be reversible by this compound.[1]
Q3: How does this compound's mechanism differ from other α2-adrenoceptor antagonists like yohimbine (B192690)?
While both this compound and yohimbine are α2-adrenoceptor antagonists and can increase plasma insulin, their precise mechanisms may differ. For instance, in the presence of clonidine, yohimbine may still elicit an increase in plasma insulin, whereas this compound's effect might be blunted.[1] Furthermore, during glucagon (B607659) infusion, this compound has been shown to increase plasma insulin, an effect not observed with yohimbine.[1]
Q4: What should I consider when preparing this compound for an experiment?
Troubleshooting Guides
Insulin Secretion Assays
Issue 1: High variability in baseline insulin secretion between wells.
-
Possible Cause: Inconsistent islet or cell number and health.
-
Troubleshooting Tip: Ensure a consistent number of islets of similar size are hand-picked for each experimental condition. For cell lines, ensure cells are seeded evenly and are at a consistent confluency (typically 80-90%). Perform a cell viability assay to confirm cell health.
-
-
Possible Cause: Inadequate pre-incubation/starvation.
-
Troubleshooting Tip: The pre-incubation step in low glucose is critical to bring insulin secretion to a stable baseline. Ensure the duration of this step is consistent across all experiments. For some cell lines, a longer or shorter starvation period may be necessary to minimize cell stress.
-
Issue 2: No significant potentiation of glucose-stimulated insulin secretion (GSIS) with this compound treatment.
-
Possible Cause: Suboptimal concentration of this compound.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type or islet preparation.
-
-
Possible Cause: Low expression of α2-adrenoceptors in the cell model.
-
Troubleshooting Tip: Verify the expression of α2-adrenoceptors in your cell model using techniques like qPCR or western blotting. Consider using a positive control, such as a cell line known to express high levels of α2-adrenoceptors.
-
-
Possible Cause: Presence of interfering substances in the media.
-
Troubleshooting Tip: Serum components can interfere with the assay. Ensure a thorough wash and use a serum-free Krebs-Ringer bicarbonate buffer (KRB) during the assay.
-
Issue 3: Inconsistent results when co-incubating with other compounds.
-
Possible Cause: Complex pharmacological interactions.
-
Troubleshooting Tip: When co-incubating this compound with compounds like clonidine, glucagon, or diazoxide, be aware of potential complex interactions.[1] For example, the effect of this compound can be suppressed by the K-channel opener diazoxide.[1] Carefully titrate the concentrations of all compounds and include appropriate controls for each.
-
Glucose Uptake Assays
Issue 1: High background signal in the glucose uptake assay.
-
Possible Cause: Incomplete washing.
-
Troubleshooting Tip: Ensure thorough and rapid washing with ice-cold PBS to remove all extracellular 2-deoxyglucose (2-DG).
-
-
Possible Cause: High basal glucose uptake.
-
Troubleshooting Tip: Optimize the serum starvation period to lower basal glucose uptake. For sensitive cells, a shorter starvation period (2-4 hours) or low-serum media may be necessary.
-
Issue 2: No observable effect of this compound on glucose uptake.
-
Possible Cause: Indirect mechanism of action.
-
Troubleshooting Tip: this compound's primary effect is on insulin secretion, which in turn would affect glucose uptake in insulin-sensitive tissues (e.g., muscle, adipose). In a direct glucose uptake assay on a single cell type (e.g., adipocytes), the effect of this compound alone may be minimal. The experimental design should likely involve co-culture with pancreatic islets or the addition of conditioned media from this compound-treated islets.
-
-
Possible Cause: Cell line insensitivity.
-
Troubleshooting Tip: The chosen cell line may not be insulin-responsive or may not express the necessary glucose transporters (e.g., GLUT4). Use a positive control like insulin to confirm that the cells are capable of increasing glucose uptake.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Insulin Secretion This table is for illustrative purposes and is based on the expected effects of an α2-adrenoceptor antagonist. Actual values must be determined experimentally.
| This compound Concentration (µM) | Fold Increase in Insulin Secretion (vs. Vehicle Control) | Standard Deviation |
| 0.1 | 1.2 | ± 0.15 |
| 1 | 1.8 | ± 0.20 |
| 10 | 2.5 | ± 0.30 |
| 100 | 2.6 | ± 0.35 |
Table 2: Troubleshooting Summary for Insulin Secretion Assays
| Issue | Possible Cause | Recommended Action |
| High Baseline Variability | Inconsistent cell/islet number or health | Standardize cell seeding/islet picking; check viability. |
| Inadequate pre-incubation | Optimize duration of low-glucose pre-incubation. | |
| No Potentiation of GSIS | Suboptimal this compound concentration | Perform a dose-response curve. |
| Low α2-adrenoceptor expression | Verify receptor expression in the cell model. | |
| Inconsistent Co-incubation Results | Complex pharmacological interactions | Titrate all compounds and include extensive controls. |
Experimental Protocols
Protocol: Static Insulin Secretion Assay
-
Cell/Islet Preparation:
-
For islets: Isolate pancreatic islets and allow them to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.
-
For cell lines (e.g., INS-1, MIN6): Seed cells in 24-well plates to achieve 80-90% confluency on the day of the assay.
-
-
Pre-incubation:
-
Gently wash the cells/islets twice with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM).
-
Pre-incubate in low-glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to baseline.
-
-
Incubation:
-
Remove the pre-incubation buffer and add fresh KRB buffer with either low glucose (basal) or high glucose (stimulated, e.g., 16.7 mM).
-
Add different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (which contains the secreted insulin).
-
Lyse the cells/islets to measure total insulin content for normalization.
-
Measure insulin concentration in the supernatant and lysate using an ELISA or RIA kit.
-
Normalize secreted insulin to total insulin content or total protein.
-
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
-
Cell Preparation:
-
Seed insulin-sensitive cells (e.g., 3T3-L1 adipocytes, L6 myotubes) in 96-well plates and differentiate as required.
-
-
Serum Starvation:
-
Wash cells twice with warm PBS.
-
Incubate cells in serum-free medium for 2-16 hours, depending on the cell type.
-
-
Treatment:
-
This step will depend on the experimental question. To test the indirect effect of this compound, you may treat the cells with conditioned media from pancreatic islets that have been stimulated with this compound.
-
A positive control of insulin (e.g., 100 nM) should be included.
-
-
Glucose Uptake:
-
Wash cells with KRB buffer.
-
Add KRB buffer containing 2-DG (e.g., 1 mM) to each well.
-
Incubate for 10-20 minutes.
-
-
Termination and Lysis:
-
Quickly wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells according to the instructions of the specific colorimetric or fluorescent glucose uptake assay kit being used.
-
-
Detection:
-
Measure the intracellular accumulation of 2-DG-6-phosphate according to the assay kit protocol.
-
Visualizations
Caption: this compound's mechanism of action on insulin secretion.
References
Interpreting unexpected results in Midaglizole studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole. It addresses potential unexpected results and provides detailed experimental protocols and data to aid in the interpretation of study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DG-5128) is a selective alpha-2 adrenoceptor antagonist.[1][2] Its primary investigated application was as an oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[3][4] It functions by blocking alpha-2 adrenoceptors on pancreatic β-cells, which leads to an increase in insulin (B600854) secretion and a suppression of glucagon (B607659) secretion.[1][3]
Q2: What are the known or potential "unexpected" effects of this compound observed in studies?
Beyond its effects on blood glucose, this compound has been observed to have other physiological effects that may be unexpected to researchers focused on its metabolic properties. These include:
-
Bronchodilatory effects: It has been shown to improve lung function in patients with moderate to severe asthma.[5]
-
Cardiovascular effects: In specific preclinical models, such as hemorrhagic shock, it has demonstrated a reduced pressor activity, indicating a potential for hypotensive effects in certain conditions.[6]
-
Gastrointestinal side effects: Diarrhea and soft stools have been reported as adverse effects in a small percentage of patients during clinical trials.[3]
Q3: How is this compound metabolized and what is its half-life?
This compound has a plasma half-life of approximately 3 hours. It is rapidly excreted, with over 80% being found in its unchanged form in urine and feces within 24 hours of administration.[1][7]
Troubleshooting Guides for Unexpected Results
Issue 1: Unexpected Improvement in Respiratory Function in an Animal Model
Question: During a preclinical study focused on the metabolic effects of this compound, we observed an unexpected improvement in respiratory parameters in our animal model. Is this a known effect?
Answer: Yes, this is a documented, though perhaps unexpected, effect of this compound. Studies in patients with moderate to severe asthma have shown that this compound can have a bronchodilating effect, leading to a significant increase in Forced Expiratory Volume in 1 second (FEV1) and a decrease in respiratory resistance.[5]
Possible Explanation:
The presence of alpha-2 adrenoceptors on airway smooth muscle, while less predominant than beta-2 adrenoceptors, may play a role in bronchoconstriction. By antagonizing these receptors, this compound could lead to a net relaxation of the airway smooth muscle, resulting in bronchodilation.
Experimental Protocol: Evaluation of Bronchodilatory Effects in a Clinical Setting (Adapted from published studies)
-
Study Design: A single-dose, double-blind, randomized, crossover study is a suitable design.[5]
-
Participants: Patients with stable, moderate to severe asthma.
-
Intervention: A single oral dose of this compound (e.g., 200 mg) or placebo, with a washout period between treatments.[5]
-
Outcome Measures:
-
Primary: Forced Expiratory Volume in 1 second (FEV1) and respiratory resistance measured at baseline and at regular intervals post-administration.
-
Secondary: Clinical assessment of wheezing and dry rales.
-
-
Workflow Diagram:
References
- 1. Regulation of alpha 2-adrenergic receptor expression and signaling in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of insulin secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | α2-Adrenergic Disruption of β Cell BDNF-TrkB Receptor Tyrosine Kinase Signaling [frontiersin.org]
- 4. α2-adrenoceptor regulation of blood glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced pressor activity of this compound (selective alpha2-adrenergic antagonist) in hemorrhagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 7. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: Midaglizole Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Midaglizole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a selective α2-adrenoceptor antagonist.[1][2] Its hypoglycemic effects are largely attributed to the blockade of α2-adrenoceptors on pancreatic β-cells, which leads to an increase in insulin (B600854) secretion.[1] Additionally, some studies suggest that this compound may also interact with imidazoline (B1206853) receptors and K+ channels on pancreatic β-cells, contributing to its insulin-releasing action.[1][3]
Q2: What are the expected in vivo effects of this compound?
In human studies, oral administration of this compound has been shown to decrease postprandial hyperglycemia in a dose-dependent manner.[2] It increases immunoreactive insulin (IRI) secretion and suppresses immunoreactive glucagon (B607659) (IRG) secretion in a fasting state.[2]
Q3: What is the pharmacokinetic profile of this compound?
This compound has a relatively short plasma half-life of approximately 3 hours in healthy human subjects.[2] It is rapidly excreted, with over 80% found in its unchanged form in urine and feces within 24 hours.[2]
Q4: Are there any known off-target effects for this compound?
As an imidazoline derivative, this compound has the potential to interact with imidazoline receptors (I1, I2, and I3).[3][4] While its primary activity is as an α2-adrenoceptor antagonist, researchers should be aware of potential confounding effects mediated by imidazoline receptors, especially when interpreting data from tissues where these receptors are highly expressed, such as the pancreas and central nervous system.[3][4]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in in vitro dose-response curves.
-
Potential Cause 1: Compound Solubility and Stability.
-
Recommendation: this compound is available as a dihydrochloride (B599025) sesquihydrate, which is water-soluble.[2] However, it is crucial to ensure complete dissolution in your assay buffer. Prepare fresh stock solutions and dilute to final concentrations immediately before use. Visually inspect for any precipitation. Consider performing a solubility test in your specific assay medium.
-
-
Potential Cause 2: Inconsistent Cell Health and Density.
-
Recommendation: Ensure consistent cell passage numbers and seeding densities for all experiments. Monitor cell viability before and after the assay (e.g., using Trypan Blue exclusion or a viability stain). High cell density can lead to nutrient depletion and changes in receptor expression.
-
-
Potential Cause 3: Pipetting Errors.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. For low volume additions, consider using a multi-channel pipette to minimize variability across wells.
-
Issue 2: No observable dose-response effect of this compound in an α2-adrenoceptor antagonist assay.
-
Potential Cause 1: Inactive Receptor Preparation.
-
Recommendation: Verify the expression and functionality of the α2-adrenoceptors in your cell line or tissue preparation. This can be done using a known potent α2-adrenoceptor agonist (e.g., clonidine) to confirm receptor activity in a functional assay (e.g., GTPγS binding or cAMP assay).
-
-
Potential Cause 2: Inappropriate Assay Conditions.
-
Recommendation: Optimize incubation time, temperature, and buffer composition. For competitive binding assays, ensure that the radioligand concentration is at or below its Kd value to allow for effective competition.[5]
-
-
Potential Cause 3: Presence of Endogenous Ligands.
-
Recommendation: Thoroughly wash cell preparations to remove any endogenous catecholamines (norepinephrine, epinephrine) that could compete with this compound for binding to the α2-adrenoceptors.
-
Issue 3: Unexpected results in insulin secretion assays with pancreatic β-cells.
-
Potential Cause 1: Poor Glucose Responsiveness of Cells.
-
Potential Cause 2: Off-target effects on imidazoline receptors.
-
Recommendation: To dissect the contribution of α2-adrenoceptor antagonism versus potential imidazoline receptor effects, consider using a selective imidazoline receptor antagonist in parallel experiments.
-
-
Potential Cause 3: Influence of Serum Proteins.
-
Recommendation: If your assay medium contains serum, be aware that this compound may bind to serum proteins, reducing its free concentration and apparent potency.[7] Consider using serum-free medium or quantifying the free concentration of this compound.
-
Data Presentation
Table 1: In Vivo Human Dose and Effects of this compound
| Dosage Regimen | Subject Group | Key Findings | Reference |
| 150-500 mg (single oral dose) | Healthy male volunteers | Dose-dependent decrease in postprandial hyperglycemia. | [2] |
| 150-300 mg (3 times daily) | Healthy male volunteers | Increased fasting insulin secretion and suppressed glucagon secretion. | [2] |
| 200 mg (3 times daily for 1 week) | Healthy male volunteers | Inhibition of epinephrine-induced platelet aggregation. | [2] |
| 150-250 mg (3 times a day for 2-4 weeks) | Patients with NIDDM | Significant decrease in fasting plasma glucose and glycosylated hemoglobin. | [8] |
Table 2: In Vivo Animal Dose-Response Data for this compound
| Animal Model | Dosing | Observed Effect | Reference |
| Canine (in situ pancreas) | 0.2, 1.0, and 2.0 mg/kg | Dose-related increase in plasma insulin. | [1] |
| Rat (pithed) | Intravenous | Dose-related inhibition of pressor responses to an α2-adrenoceptor agonist. | [6] |
| Rat (hemorrhagic shock) | 10 mg/kg | Decreased mean arterial pressure. | [9] |
Experimental Protocols
Protocol 1: α2-Adrenergic Receptor Competitive Binding Assay
This protocol is adapted from established methods for α2-adrenoceptor antagonists.[1][10]
-
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.
-
Materials:
-
Cell membranes from a cell line stably expressing a subtype of the human α2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Rauwolscine (a selective α2-adrenoceptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM Phentolamine.
-
This compound stock solution.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet, resuspend, and determine the protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [3H]Rauwolscine + Assay Buffer.
-
Non-specific Binding: Receptor membranes + [3H]Rauwolscine + 10 µM Phentolamine.
-
Competition: Receptor membranes + [3H]Rauwolscine + serial dilutions of this compound.
-
-
Incubation: Add 150 µL of membranes, 50 µL of this compound (or control), and 50 µL of [3H]Rauwolscine to each well. Incubate at 30°C for 60 minutes.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol is based on standard procedures for assessing insulin secretion in pancreatic β-cell lines.[3][6][9]
-
Objective: To determine the dose-response effect of this compound on insulin secretion from pancreatic β-cells.
-
Materials:
-
INS-1 pancreatic β-cell line.
-
Culture medium (e.g., RPMI-1640 with appropriate supplements).
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
This compound stock solution.
-
Insulin ELISA kit.
-
-
Procedure:
-
Cell Culture: Culture INS-1 cells in 24-well plates until they reach approximately 80% confluency.
-
Starvation: Wash the cells twice with glucose-free KRB buffer. Pre-incubate the cells for 1-2 hours at 37°C in KRB buffer containing low glucose (2.8 mM).
-
Stimulation: After the starvation period, replace the buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
High glucose (16.7 mM) with a range of this compound concentrations.
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Plot the normalized insulin secretion against the log concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: this compound's primary and potential signaling pathways in pancreatic β-cells.
Caption: General experimental workflow for generating a this compound dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the INS-1 832/13 Cell Line as a Beta-Cell Based Screening System to Assess Pollutant Effects on Beta-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drc.bmj.com [drc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of plasma proteins on the onset of hypnotic action of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Frontiers | In vitro Characterization of Insulin−Producing β-Cell Spheroids [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Midaglizole Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Midaglizole in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolic pathways?
A1: this compound (DG-5128) is an oral hypoglycemic agent.[1][2] In dogs, the major metabolic pathways involve oxidation on the imidazoline (B1206853) ring, followed by ring-opening.[3] Six major metabolites have been identified in the urine of dogs, with two of them, the imidazole (B134444) analogue (M-I) and the amidine analogue (M-III), demonstrating hypoglycemic activity.[3] Interestingly, a study in healthy human subjects indicated that over 80% of this compound was excreted in its unchanged form in urine and feces within 24 hours, suggesting that metabolism may be less extensive in humans compared to dogs.[1]
Q2: What are the known mechanisms of action for this compound?
A2: this compound is a selective alpha-2 adrenoceptor antagonist.[4] Its hypoglycemic effect is primarily attributed to the stimulation of insulin (B600854) secretion from pancreatic beta-cells.[2][5] This is achieved through its interaction with the ATP-sensitive potassium (KATP) channels in the beta-cell membrane.[5] By inhibiting these channels, this compound leads to membrane depolarization, which in turn opens voltage-gated calcium channels, leading to calcium influx and subsequent exocytosis of insulin.[6][7]
Q3: We are observing low and variable plasma concentrations of this compound in our rat/mouse studies after oral administration. What are the likely causes?
A3: Low and variable oral bioavailability is a common challenge in preclinical studies. For this compound, potential causes could include:
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Poor Aqueous Solubility: As an imidazoline derivative, this compound's solubility may be pH-dependent and potentially low in the neutral pH of the intestines.[8][9][10]
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Limited Permeability: The ability of the drug to pass through the intestinal wall might be a limiting factor.
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First-Pass Metabolism: Although human data suggests low metabolism, the dog metabolism study indicates that first-pass metabolism in the liver could be significant in some animal species, reducing the amount of active drug reaching systemic circulation.[3]
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Efflux Transporter Activity: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q4: What formulation strategies can we explore to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][6][11][12] Based on the potential challenges for this compound, you could consider:
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Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.[1][11]
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pH Modification: Using acidic excipients in the formulation could improve the solubility of this compound in the gastrointestinal tract.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[1][11]
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Solid Dispersions: Dispersing this compound in a polymer matrix can create a more soluble amorphous form.[11]
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Use of Permeation Enhancers: Certain excipients can be included to improve the permeability of the drug across the intestinal epithelium.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor dissolution rate | 1. Reduce particle size of the this compound powder (micronization/nanonization).2. Formulate as a solid dispersion with a hydrophilic polymer.3. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
| Poor membrane permeability | 1. Include a permeation enhancer in the formulation.2. Investigate if this compound is a substrate for efflux transporters like P-gp. If so, co-administration with a P-gp inhibitor could be explored in mechanistic studies. | |
| High first-pass metabolism (species-dependent) | 1. Characterize the in vitro metabolism of this compound in liver microsomes from the animal species being used.2. If metabolism is high, consider formulation strategies that promote lymphatic uptake to bypass the liver. | |
| High variability in plasma concentrations between animals | Inconsistent dissolution | 1. Ensure a homogenous and stable formulation (e.g., a well-suspended solution or a uniform solid dosage form).2. Control for factors that can affect gastrointestinal physiology, such as food intake (fasted vs. fed state). |
| pH-dependent solubility | 1. Buffer the formulation to an optimal pH for dissolution and stability.2. Use excipients that can create a favorable microenvironment for dissolution in the gut. | |
| Precipitation of the drug in the gastrointestinal tract | Change in pH from stomach to intestine | 1. Formulate with polymers that can inhibit precipitation (e.g., HPMC, PVP).2. Use of amorphous solid dispersions can maintain a supersaturated state. |
Data Presentation
Consistent and clear data presentation is crucial for comparing the outcomes of different formulation strategies. All quantitative pharmacokinetic data should be summarized in a structured table.
Table 1: Example Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats after Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | Data | Data | Data | Data |
| Micronized Suspension | 10 | Data | Data | Data | Data |
| Solid Dispersion | 10 | Data | Data | Data | Data |
| SEDDS | 10 | Data | Data | Data | Data |
Experimental Protocols
1. Preparation of a Micronized this compound Suspension
-
Objective: To increase the surface area and dissolution rate of this compound.
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Materials: this compound, deionized water, 0.5% (w/v) methylcellulose (B11928114) solution.
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Procedure:
-
This compound is micronized using a jet mill or a similar particle size reduction technology.
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The micronized powder is then suspended in a 0.5% methylcellulose solution to the desired concentration.
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The suspension is stirred continuously before and during administration to ensure homogeneity.
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2. Preparation of a this compound Solid Dispersion
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Objective: To enhance solubility by converting the crystalline drug to an amorphous state.
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Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30), organic solvent (e.g., methanol).
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Procedure:
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Dissolve both this compound and the polymer in the organic solvent.
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Remove the solvent by spray drying or rotary evaporation.
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The resulting solid dispersion is collected and can be administered as a suspension in an appropriate vehicle.
-
Visualizations
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: this compound signaling pathway in pancreatic beta-cells.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. Studies of this compound (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial phase II clinical studies on this compound (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of insulin secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Imidazoline and its derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Selective Alpha-2 Adrenoceptor Antagonist Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies of selective alpha-2 adrenoceptor antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find truly subtype-selective alpha-2 adrenoceptor antagonists?
A1: The primary challenge lies in the structural similarities of the binding sites among the three alpha-2 adrenoceptor subtypes: α2A, α2B, and α2C.[1] Most existing antagonists bind to all three subtypes with similar affinities, making it difficult to isolate the physiological role of a single subtype.[2][3] While some compounds show preferential binding, achieving clinically useful subtype selectivity with currently available agents remains a significant hurdle.[2]
Q2: I'm seeing conflicting results for the same antagonist in different animal models. Why is this happening?
A2: Species differences are a well-documented challenge in this field. The potency and selectivity of alpha-2 adrenoceptor antagonists can vary substantially across different species such as rats, rabbits, dogs, and humans.[3][4] For example, yohimbine (B192690) is significantly more potent than synthetic antagonists in reversing the action of clonidine (B47849) in the rabbit vas deferens, while the opposite is true in the rat vas deferens.[4] These discrepancies can be attributed to differences in receptor structure and local tissue environments.[3] Therefore, extrapolating preclinical data from one species to another must be done with caution.
Q3: My antagonist is producing unexpected effects that don't seem to be mediated by alpha-2 adrenoceptors. What could be the cause?
A3: Off-target effects are a common issue with several alpha-2 adrenoceptor antagonists. For instance, yohimbine and its derivatives can also interact with serotonin (B10506) (5-HT) receptors, which may contribute to some of its observed effects.[5][6] Similarly, idazoxan (B1206943) and its analogs can bind to imidazoline (B1206853) binding sites, which can limit their utility in tissue and animal studies.[7] It is crucial to consider the full pharmacological profile of an antagonist and to use appropriate controls to rule out off-target effects.
Q4: I'm struggling to reconcile my in vitro and in vivo data. Why might they be different?
A4: Discrepancies between in vitro and in vivo results are not uncommon. In vitro conditions, such as the isolation of arterioles, can selectively attenuate alpha-2 adrenoceptor sensitivity.[8] Furthermore, the complex physiological environment in vivo involves factors not present in isolated systems, such as feedback mechanisms and interactions with other signaling pathways. For example, blocking presynaptic α2-adrenoceptors can increase norepinephrine (B1679862) release, which can then act on other adrenoceptors, leading to a different net effect than what is observed in a controlled in vitro assay.[9]
Troubleshooting Guides
Problem 1: Inconsistent antagonist potency in functional assays.
| Possible Cause | Troubleshooting Step |
| Species-specific receptor pharmacology | Verify the reported potency and selectivity of your antagonist in the specific species and tissue you are using. Consider that the rank order of potency for antagonists can differ between species.[4] |
| Presence of multiple receptor subtypes | The tissue you are studying may express multiple alpha-2 adrenoceptor subtypes with varying affinities for your antagonist. This can result in a complex dose-response curve. |
| In vitro assay conditions | Experimental conditions can alter receptor sensitivity. For example, in isolated arterioles, alpha-2 adrenoceptor responsiveness can be attenuated but may be restored by subthreshold concentrations of angiotensin II.[8] |
Problem 2: Difficulty in attributing a physiological effect to a specific alpha-2 adrenoceptor subtype.
| Possible Cause | Troubleshooting Step |
| Lack of subtype-selective antagonists | Most available antagonists lack sufficient selectivity to distinguish between α2A, α2B, and α2C subtypes.[2][7] |
| Overlapping physiological roles of subtypes | The alpha-2 adrenoceptor subtypes can have both overlapping and opposing effects. For instance, in blood pressure regulation, α2A-receptor activation generally lowers blood pressure, while α2B-receptors can cause vasoconstriction.[10] |
| Use of non-selective ligands for comparison | To better understand subtype-specific functions, consider using genetically modified animal models, such as knockout mice for individual receptor subtypes.[10] |
Problem 3: Unexplained cardiovascular side effects in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Blockade of presynaptic autoreceptors | Antagonism of presynaptic α2-adrenoceptors on sympathetic nerve terminals can increase the release of norepinephrine.[9] This excess norepinephrine can then stimulate β1-adrenoceptors in the heart, leading to tachycardia.[9] |
| Off-target receptor binding | Some alpha-2 antagonists have affinity for other receptors that can influence cardiovascular function, such as serotonin receptors.[5] |
| Complex interplay of receptor subtypes | The net cardiovascular effect of a non-selective antagonist will be the sum of its actions on all three subtypes, which can have differing effects on blood pressure and heart rate.[10] |
Quantitative Data Summary
Table 1: Selectivity of Various Alpha-2 Adrenoceptor Antagonists
| Antagonist | α2/α1 Selectivity Ratio | Species/Tissue | Reference |
| RX 781094 (Idazoxan) | 288 | Rat vas deferens/anococcygeus muscle | [11] |
| RS 21361 | > Yohimbine | Rat vas deferens/anococcygeus muscle | [11] |
| Yohimbine | > Piperoxan | Rat vas deferens/anococcygeus muscle | [11] |
| Piperoxan | > Phentolamine | Rat vas deferens/anococcygeus muscle | [11] |
| Phentolamine | > WB 4101 | Rat vas deferens/anococcygeus muscle | [11] |
| WB 4101 | > Prazosin | Rat vas deferens/anococcygeus muscle | [11] |
This table illustrates the relative selectivity of different antagonists for alpha-2 over alpha-1 adrenoceptors in a specific experimental model.
Experimental Protocols
Protocol 1: In Vitro Assessment of Antagonist Potency in Rat Vas Deferens
This protocol is adapted from studies assessing the potency of alpha-2 adrenoceptor antagonists.[4][11]
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Tissue Preparation: Isolate the vas deferens from a male rat and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
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Stimulation: Induce twitch responses by electrical field stimulation.
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Agonist Inhibition: Administer a selective alpha-2 adrenoceptor agonist (e.g., clonidine) to inhibit the electrically evoked twitch response.
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Antagonist Reversal: In the presence of the agonist, add increasing concentrations of the alpha-2 adrenoceptor antagonist being tested.
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Data Analysis: Construct concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition. Calculate the pA2 value to quantify the antagonist's potency.
Visualizations
Caption: Key challenges in selective alpha-2 adrenoceptor antagonist research.
Caption: Workflow for determining antagonist potency in isolated tissue.
Caption: Simplified alpha-2 adrenoceptor antagonist signaling pathway.
References
- 1. Structural determinants of the alpha2 adrenoceptor subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptors: more subtypes but fewer functional differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of alpha 2-adrenoceptor antagonist potency in vitro: comparisons in tissues from rats, rabbits, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of alpha 2-adrenoceptor antagonists in isolated globally ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenoceptor antagonism and other pharmacological antagonist properties of some substituted benzoquinolizines and yohimbine in vitro [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANG II reverses selective inhibition of alpha 2-adrenoceptor sensitivity after in vitro isolation of arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Studies on RX 781094: a selective, potent and specific antagonist of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate controls for Midaglizole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midaglizole. The information is designed to help you select appropriate controls and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective alpha-2 adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action is to block peripheral alpha-2 adrenoceptors. This blockade leads to an increase in insulin (B600854) secretion, making it a compound of interest for the treatment of type 2 diabetes.[1]
Q2: Why is it crucial to include multiple types of controls in my this compound experiments?
Including a comprehensive set of controls is essential to ensure the validity and specificity of your experimental results. Controls help to:
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Confirm that the observed effects are due to this compound's specific action on alpha-2 adrenoceptors.
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Rule out off-target effects on other receptor systems.
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Account for any effects of the vehicle used to dissolve this compound.
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Provide a baseline for comparison and data interpretation.
Troubleshooting Guide: Selecting Appropriate Controls
This guide will help you select the necessary positive, negative, and functional antagonist controls for your in vitro experiments with this compound.
Positive Controls: Confirming Assay Performance
Issue: How do I confirm that my experimental system can detect the expected biological response of alpha-2 adrenoceptor antagonism?
Solution: Use a well-characterized, selective alpha-2 adrenoceptor antagonist as a positive control. This will validate that your assay is sensitive and specific to the target of interest.
Recommended Positive Controls for this compound:
| Control Compound | Description | Typical Concentration Range (in vitro) |
| Yohimbine (B192690) | A well-established and selective alpha-2 adrenoceptor antagonist.[1][4][5][6][7][8] | 1 µM - 10 µM |
| Idazoxan (B1206943) | A potent and selective alpha-2 adrenoceptor antagonist.[1][9][10][11][12] | 1 µM - 10 µM |
Negative Controls: Ensuring Specificity and Ruling Out Artifacts
Issue: How can I be sure that the observed effects are due to this compound itself and not the solvent or off-target interactions?
Solution: Employ a variety of negative controls to address different potential sources of error.
Types of Negative Controls:
| Control Type | Purpose & Description |
| Vehicle Control | Purpose: To account for any effects of the solvent used to dissolve this compound.[13][14][15][16][17] Description: The vehicle (e.g., DMSO, ethanol (B145695), saline) is added to the cells or tissues at the same concentration as in the this compound-treated group. |
| Adrenoceptor Subtype Selectivity Controls | Purpose: To demonstrate that this compound's effects are specific to the alpha-2 adrenoceptor and not other adrenoceptor subtypes. Description: Use antagonists for other adrenoceptor subtypes. |
| Prazosin: A selective alpha-1 adrenoceptor antagonist.[18][19][20][21][22] | |
| Propranolol: A non-selective beta-adrenoceptor antagonist.[23][24][25][26][27] | |
| Inactive Enantiomer (if available) | Purpose: To control for non-specific effects related to the chemical scaffold.[28][29][30][31][32] Description: If this compound has a chiral center, its inactive enantiomer would be an ideal negative control as it is structurally almost identical but should not bind to the alpha-2 adrenoceptor. |
Functional Antagonist Controls: Probing the Mechanism of Action
Issue: How can I demonstrate that this compound's effect is specifically due to blocking the alpha-2 adrenoceptor signaling pathway?
Solution: Use an alpha-2 adrenoceptor agonist to first stimulate the receptor and then show that this compound can block this effect.
Recommended Functional Antagonist Controls:
| Control Compound | Description | Typical Concentration Range (in vitro) |
| Clonidine | A commonly used alpha-2 adrenoceptor agonist that will activate the receptor and inhibit adenylyl cyclase.[1] | 100 nM - 10 µM |
| B-HT 920 | Another alpha-2 adrenoceptor agonist that can be used to stimulate the receptor.[1] | 1 µM - 10 µM |
Experimental Protocols
Alpha-2 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the alpha-2 adrenergic receptor, which is inhibited by this compound.
References
- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced pressor activity of this compound (selective alpha2-adrenergic antagonist) in hemorrhagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effect of the alpha 2-adrenergic antagonist yohimbine on orthostatic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway [mdpi.com]
- 8. The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alpha2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vehicle control: Significance and symbolism [wisdomlib.org]
- 16. Vehicle effects on in vitro percutaneous absorption through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist and the basis for its use in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Propranolol - Wikipedia [en.wikipedia.org]
- 25. Propranolol: medicine for heart problems, anxiety and migraine - NHS [nhs.uk]
- 26. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Propranolol: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 28. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 29. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 32. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Midaglizole Dosage Adjustment for Animal Species
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for adjusting Midaglizole dosage across different animal species. The following sections offer a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Is there established dosage information for this compound in common laboratory animal species?
A1: Currently, detailed public-domain data on this compound dosage is limited. A study has been conducted on the metabolism of this compound in dogs, which provides a foundational understanding of its biotransformation in that species.[1] However, specific dosage regimens for other common laboratory animals such as rats, mice, or non-human primates have not been widely published. Therefore, researchers should consider the available data in dogs as a starting point and employ established principles of interspecies dose extrapolation, such as allometric scaling, to estimate initial doses for new species.
Q2: How can I estimate a starting dose for this compound in a new animal species?
A2: Allometric scaling is a widely used method to estimate equivalent doses between different animal species based on their body surface area.[2][3][4][5] This approach is more accurate than simple weight-based (mg/kg) scaling because it accounts for differences in metabolic rates across species of varying sizes.[2][4] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using conversion factors based on body surface area.
Q3: What are the major metabolic pathways for this compound?
A3: In dogs, the primary metabolic pathways for this compound involve oxidation on the imidazoline (B1206853) ring, followed by the opening of the ring structure.[1] This biotransformation results in several metabolites, some of which also exhibit hypoglycemic activity.[1] When planning studies in new species, it is crucial to consider that metabolic pathways can differ significantly, potentially impacting the drug's efficacy and toxicity profile.
Troubleshooting Guide
Q1: My starting dose, calculated by allometric scaling, is showing unexpected toxicity in the new species. What should I do?
A1: If an allometrically scaled dose results in unforeseen toxicity, consider the following troubleshooting steps:
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Dose Reduction: Immediately reduce the dosage to a lower, sub-therapeutic level and titrate upwards cautiously, closely monitoring for any adverse effects.
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Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic (PK) study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the new species. Significant differences in drug clearance or exposure compared to the reference species can lead to toxicity.
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Metabolite Profiling: Investigate the metabolic profile of this compound in the new species. The formation of unique or more potent active metabolites could be responsible for the observed toxicity.
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Species Sensitivity: Recognize that the new species may have inherent physiological or genetic differences that make it more sensitive to this compound.
Q2: The allometrically scaled dose of this compound is not producing the expected therapeutic effect. What could be the reason?
A2: A lack of efficacy at the calculated starting dose could be due to several factors:
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Increased Metabolism: The new species may metabolize this compound more rapidly than the reference species, leading to lower plasma concentrations and reduced target engagement. A PK study can confirm this.
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Poor Bioavailability: The oral bioavailability of the drug may be lower in the new species. Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism and ensure adequate systemic exposure.
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Inactive Metabolites: The metabolic pathways in the new species might favor the production of inactive metabolites, reducing the overall therapeutic effect.
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Receptor Differences: Variations in the target receptor's structure or density between species can affect the drug's pharmacodynamic response.
Data Presentation
Table 1: Allometric Scaling Conversion Factors (Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.5 | 0.15 | 10.0 |
| Dog | 10 | 0.50 | 20.0 |
| Monkey | 3 | 0.24 | 12.5 |
| Human | 60 | 1.60 | 37.5 |
Data compiled from publicly available allometric scaling tables.
To calculate the Animal Equivalent Dose (AED) from a known dose in another species, the following formula can be used:
AED (mg/kg) = Known Dose (mg/kg) x (Km of known species / Km of new species)
Experimental Protocols
Protocol 1: Determination of this compound Metabolites in Dogs
This protocol is a summarized representation of the methodology described in the study by Nakaoka & Hakusui (1987).[1]
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Animal Model: Male beagle dogs.
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Drug Administration: Administration of 14C-labeled this compound.
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Sample Collection: Collection of urine over a specified period.
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Metabolite Isolation:
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Urine samples are passed through an Amberlite XAD-2 column.
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The column is washed with water and metabolites are eluted with methanol.
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The eluate is concentrated and subjected to thin-layer chromatography (TLC) for separation of metabolites.
-
-
Metabolite Identification:
-
Isolated metabolites are analyzed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR)
-
Infrared (IR) Spectroscopy
-
Ultraviolet (UV) Spectroscopy
-
Mass Spectrometry (MS)
-
-
-
Confirmation: The structures of the identified metabolites are confirmed by comparison with synthesized authentic samples.
Visualizations
References
- 1. Identification of the metabolites of a new hypoglycaemic agent, this compound, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 5. Conversion between animals and human [targetmol.com]
Overcoming limitations of Midaglizole's short half-life in studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the experimental challenges associated with the short half-life of Midaglizole (DG-5128), a selective alpha-2 adrenergic antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as DG-5128) is a selective alpha-2 adrenergic antagonist.[1][2][3] Its mechanism of action involves blocking alpha-2 adrenergic receptors, which are typically involved in a negative feedback loop that inhibits the release of norepinephrine (B1679862) from presynaptic nerve terminals. By antagonizing these receptors, this compound can increase norepinephrine release, leading to various downstream physiological effects. It has been investigated for its potential as a hypoglycemic agent and for the treatment of asthma.[2][4]
Q2: What is the half-life of this compound and why is it a concern for research?
A2: The plasma half-life of this compound in healthy human subjects is approximately 3 hours.[4] This short half-life presents a significant challenge in experimental settings, particularly for studies requiring sustained target engagement. It can lead to rapid fluctuations in plasma concentrations, making it difficult to maintain therapeutic levels and accurately assess the compound's efficacy and dose-response relationships in both in vitro and in vivo models.
Q3: What are the common experimental problems encountered due to this compound's short half-life?
A3: Researchers may face the following issues:
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Underestimation of Efficacy: In long-term in vivo studies, the short half-life can lead to periods where the drug concentration falls below the effective threshold, potentially resulting in an underestimation of its therapeutic potential.
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High Dosing Frequency: To maintain adequate plasma concentrations, frequent administration (e.g., multiple daily injections) is often necessary, which can be stressful for animal models and labor-intensive for researchers.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The rapid clearance can make it challenging to establish a clear correlation between the drug's concentration in the body and its pharmacological effects over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or weak in vivo efficacy in a chronic study. | Drug concentration is not maintained above the therapeutic threshold due to the short half-life. | 1. Implement a continuous infusion protocol using an osmotic minipump.2. Develop and utilize a sustained-release formulation. |
| High variability in plasma concentration between animals. | Differences in individual animal metabolism and clearance rates are amplified by the short half-life and bolus dosing. | 1. Switch to a continuous infusion method for more stable plasma levels.2. Increase the number of animals per group to improve statistical power. |
| Need for frequent, stressful animal handling for dosing. | Standard oral gavage or intraperitoneal injections are required multiple times a day to compensate for the short half-life. | 1. Utilize a sustained-release formulation that can be administered less frequently.2. For intravenous studies, consider a catheterization and tether system for automated, continuous infusion. |
| Difficulty in establishing a clear dose-response relationship. | Rapid changes in drug concentration obscure the relationship between dose, exposure, and effect. | 1. Conduct a thorough pharmacokinetic study in your chosen animal model to determine key parameters (Cmax, Tmax, clearance).2. Use the pharmacokinetic data to model and select a dosing regimen (continuous or sustained-release) that provides stable exposure. |
Pharmacokinetic Data of this compound
| Parameter | Species | Value | Route of Administration |
| Half-life (t½) | Human | ~3 hours[4] | Oral |
| Time to Maximum Effect (Hypoglycemic) | Human | 1.0 - 1.5 hours[4] | Oral |
Note: Preclinical pharmacokinetic data for this compound in common animal models such as mice and rats is not extensively published. It is highly recommended to perform a preliminary pharmacokinetic study in your chosen model to determine the specific parameters before initiating efficacy studies.
Experimental Protocols
Protocol 1: Continuous Infusion of this compound in a Mouse Model
This protocol describes the use of an implantable osmotic minipump for the continuous delivery of this compound to maintain stable plasma concentrations.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline, PBS)
-
Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesics for animal procedures
Procedure:
-
Dose Calculation: Based on the desired steady-state plasma concentration and the clearance rate of this compound in your mouse strain (if known, otherwise estimate based on similar compounds), calculate the required release rate from the pump (in µ g/hour ).
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with the calculated concentration of this compound solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Using blunt dissection, create a small subcutaneous pocket.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required.
-
-
Monitoring: Monitor the animals for recovery from surgery and for any signs of distress. The continuous infusion will begin once the pump is implanted and has equilibrated to body temperature.
-
Blood Sampling: At predetermined time points, collect blood samples to confirm that steady-state plasma concentrations of this compound have been achieved.
Protocol 2: Preparation of a Sustained-Release Formulation of this compound (for Oral Gavage)
This protocol provides a basic method for preparing a methylcellulose-based suspension to prolong the absorption of this compound after oral administration.
Materials:
-
This compound hydrochloride
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Methylcellulose (B11928114) (e.g., 1% w/v in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Prepare a 1% methylcellulose solution: Slowly add methylcellulose powder to cold sterile water while stirring continuously until fully dissolved. Allow the solution to warm to room temperature.
-
Triturate the this compound: In a mortar, finely grind the calculated amount of this compound powder.
-
Form a paste: Gradually add a small amount of the 1% methylcellulose solution to the this compound powder and triturate to form a smooth paste.
-
Dilute to the final concentration: Slowly add the remaining volume of the methylcellulose solution to the paste while continuously mixing to ensure a uniform suspension.
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Homogenize (optional): For a more uniform suspension, use a homogenizer.
-
Storage: Store the suspension in a sterile, light-protected container at 2-8°C. Ensure the suspension is well-mixed before each administration.
Visualizations
References
- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced pressor activity of this compound (selective alpha2-adrenergic antagonist) in hemorrhagic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of this compound (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential drug interactions with Midaglizole in research
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential drug interactions with Midaglizole. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known metabolic pathway for this compound?
Based on initial studies, this compound appears to undergo limited metabolism. Research in healthy male volunteers has shown that over 80% of the drug is excreted in its unchanged form in the urine and feces within 24 hours.[1] This suggests that renal and fecal excretion are the primary routes of elimination, and the drug does not undergo extensive metabolic transformation in the body.
Q2: What is the potential for this compound to be a substrate, inhibitor, or inducer of Cytochrome P450 (CYP) enzymes?
Given that a large fraction of this compound is excreted unchanged, it is less likely to be a significant substrate for CYP enzymes.[1] However, the remaining percentage that is not excreted in its original form may undergo some metabolism. To definitively determine if this compound is a substrate, inhibitor, or inducer of specific CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2D6), dedicated in vitro studies using human liver microsomes or recombinant CYP enzymes are necessary.
Q3: What are the potential pharmacodynamic drug interactions with this compound?
This compound is an alpha 2-adrenoceptor antagonist.[1] Therefore, it has the potential to interact with other drugs that affect adrenergic signaling. Co-administration with alpha 2-adrenoceptor agonists (e.g., clonidine, dexmedetomidine) could lead to antagonistic effects, potentially diminishing the therapeutic efficacy of either drug. Conversely, co-administration with other alpha-adrenergic antagonists could result in additive effects, potentially increasing the risk of adverse events such as hypotension.
Q4: How might this compound interact with other hypoglycemic agents?
This compound has been shown to have a hypoglycemic effect, primarily by stimulating insulin (B600854) secretion.[1][2] When co-administered with other antidiabetic drugs (e.g., sulfonylureas, metformin, insulin), there is a potential for additive or synergistic hypoglycemic effects. This could increase the risk of hypoglycemia. Researchers should carefully monitor blood glucose levels in preclinical models when combining this compound with other hypoglycemic agents.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro CYP inhibition assays with this compound.
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Possible Cause 1: Solubility Issues. this compound may have limited solubility in the assay buffer, leading to inaccurate concentrations.
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Troubleshooting Step: Verify the solubility of this compound in the final assay conditions. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect enzyme activity. Run appropriate vehicle controls.
-
-
Possible Cause 2: Non-specific Binding. this compound might be binding to the microsomal proteins or the walls of the reaction vessel.
-
Troubleshooting Step: Use low-binding plates and tubes. Determine the extent of non-specific binding by performing control experiments without the NADPH-regenerating system.
-
-
Possible Cause 3: Time-Dependent Inhibition. this compound or a metabolite may be causing time-dependent inhibition of the CYP enzyme, which can be missed in standard direct inhibition assays.
-
Troubleshooting Step: Perform a pre-incubation experiment where this compound is incubated with the microsomes and NADPH for a period before adding the probe substrate.
-
Problem 2: Unexpected pharmacokinetic profile of this compound in animal studies when co-administered with another drug.
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Possible Cause 1: Transporter-Mediated Interaction. The co-administered drug may be an inhibitor or inducer of renal or hepatic transporters (e.g., P-glycoprotein, OATs, OCTs) involved in the active secretion of this compound.
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Troubleshooting Step: Investigate whether this compound is a substrate for common drug transporters. Conduct in vitro transporter assays using cell lines overexpressing specific transporters.
-
-
Possible Cause 2: Alteration of Gastrointestinal pH. The co-administered drug may alter the pH of the gastrointestinal tract, affecting the dissolution and absorption of this compound.
-
Troubleshooting Step: Assess the pH-dependent solubility of this compound. In vivo, measure the gastric and intestinal pH in the presence and absence of the interacting drug.
-
-
Possible Cause 3: Induction or Inhibition of Minor Metabolic Pathways. While the majority of this compound is excreted unchanged, a minor metabolic pathway could be significantly affected by a potent enzyme inducer or inhibitor.
-
Troubleshooting Step: Analyze plasma and urine for known and novel metabolites of this compound in the presence and absence of the interacting drug using high-resolution mass spectrometry.
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Data Presentation
Table 1: Example Data Summary for In Vitro CYP Inhibition Study
| CYP Isozyme | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin (B1679774) | > 100 | Fluvoxamine | 0.2 |
| CYP2C9 | Diclofenac (B195802) | > 100 | Sulfaphenazole | 0.5 |
| CYP2D6 | Dextromethorphan (B48470) | > 100 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | > 100 | Ketoconazole | 0.02 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Data Summary for In Vivo Pharmacokinetic Interaction Study in Rats
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Drug X (Mean ± SD) | % Change |
| Cmax (ng/mL) | 850 ± 150 | 1275 ± 200 | +50% |
| AUC (0-t) (ng*h/mL) | 4200 ± 500 | 8400 ± 700 | +100% |
| T1/2 (h) | 3.0 ± 0.5 | 5.8 ± 0.8 | +93% |
| CL/F (mL/h/kg) | 35.7 ± 4.2 | 17.9 ± 2.5 | -50% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
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Objective: To determine the potential of this compound to inhibit the activity of major human CYP isozymes.
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Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4), NADPH regenerating system, incubation buffer (e.g., potassium phosphate (B84403) buffer), this compound, positive control inhibitors.
-
Methodology:
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Prepare a series of concentrations of this compound and the positive control inhibitor.
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In a 96-well plate, add the human liver microsomes or recombinant CYP enzyme, incubation buffer, and either this compound, positive control inhibitor, or vehicle control.
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Pre-warm the plate at 37°C for 10 minutes.
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Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
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Incubate at 37°C for a specific time (e.g., 15-60 minutes, within the linear range of metabolite formation).
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Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
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Centrifuge the plate to pellet the protein.
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Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
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Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing drug interaction potential.
Caption: this compound's proposed mechanism of action.
Caption: Decision tree for investigating metabolic drug-drug interactions.
References
Best practices for storing and handling Midaglizole powder
This technical support center provides guidance on the best practices for storing and handling Midaglizole powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable under specific conditions. For long-term storage, it is recommended to store the powder in a tightly sealed container in a cool, dark, and dry place. Avoid exposure to moisture. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What is the solubility of this compound powder?
A2: this compound is soluble in several solvents. It is soluble in DMSO at a concentration of 200 mg/mL.[2] For in vivo experiments, specific solvent systems are recommended to achieve a clear solution.[1][3] Please refer to the detailed experimental protocols for specific solvent preparations.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is crucial to use appropriate personal protective equipment to avoid exposure. This includes:
-
Gloves: Wear two pairs of powder-free nitrile, polyurethane, neoprene, or latex gloves.[4] Change gloves regularly, especially if contaminated.
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.
-
Eye Protection: Use safety goggles or a full-face shield to protect against splashes.[4]
-
Respiratory Protection: A fit-tested NIOSH-certified N95 or N100 respirator is recommended, particularly when there is a risk of generating airborne powder or aerosols.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent α2-adrenoceptor antagonist.[1] By blocking α2-adrenergic receptors, it can lead to an increase in insulin (B600854) release, which results in a reduction of blood glucose levels.[1]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving properly.
-
Possible Cause 1: Incorrect solvent or solvent ratio.
-
Possible Cause 2: Precipitation or phase separation during preparation.
-
Solution: Gentle heating and/or sonication can be used to aid dissolution.[1] However, be cautious with heating to avoid degradation.
-
-
Possible Cause 3: The compound has degraded.
-
Solution: Ensure the powder has been stored correctly according to the recommended conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Improperly prepared stock or working solutions.
-
Possible Cause 2: Degradation of the compound.
-
Solution: Protect this compound solutions from light and store them at the appropriate temperatures. The imidazole (B134444) moiety in similar compounds can be susceptible to photodegradation and oxidation.
-
-
Possible Cause 3: Variation in experimental conditions.
-
Solution: Standardize all experimental parameters, including animal models, administration routes, and timing of measurements, to ensure reproducibility.
-
Data Presentation
Table 1: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 200 mg/mL[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 16.25 mg/mL[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 16.25 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | ≥ 16.25 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies (Protocol A)
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, add the following solvents one by one, ensuring the solution is mixed evenly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of this clear solution will be ≥ 16.25 mg/mL.[1][3]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Protocol 2: Preparation of this compound Solution for In Vivo Studies (Protocol B)
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% DMSO (from the stock solution) to 90% Corn Oil.
-
Mix thoroughly to achieve a clear solution with a concentration of ≥ 16.25 mg/mL.[1]
-
Prepare this solution fresh before use.[1]
Visualizations
Caption: A logical workflow for handling this compound powder from storage to disposal.
Caption: Simplified signaling pathway of this compound's effect on insulin release.
Caption: A logical guide for troubleshooting common this compound dissolution problems.
References
Ensuring consistent Midaglizole activity across experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent Midaglizole activity across experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DG-5128) is a selective alpha-2 adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block peripheral alpha-2 adrenoceptors, which are involved in regulating the release of norepinephrine.[3] This antagonistic activity can lead to various physiological effects, including bronchodilation and potential modulation of blood glucose levels.[1]
Q2: What are the common experimental applications of this compound?
Researchers have utilized this compound in a variety of experimental contexts, including:
-
Asthma research: To investigate its bronchodilatory effects.[1][2]
-
Diabetes and metabolic research: To explore its potential as a hypoglycemic agent.
-
Cardiovascular research: To study its effects on blood pressure and heart rate through its antagonism of peripheral alpha-2 adrenoceptors.[3]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted in the desired physiological buffer or cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the experimental setup is low enough to not affect the cells or the assay.
Q4: What are the recommended storage conditions for this compound powder and solutions?
-
Powder: Store in a cool, dry, and dark place.
-
Stock Solutions (in DMSO): Store in tightly sealed vials at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Studies on other compounds in DMSO suggest that stability is generally maintained under these conditions.
Troubleshooting Inconsistent this compound Activity
Inconsistent experimental results when using this compound can arise from a variety of factors. This guide provides a systematic approach to troubleshooting and ensuring the reliability of your findings.
Step 1: Verify the Quality and Integrity of Your this compound Batch
Batch-to-batch variability is a common source of inconsistent results in pharmacological studies. It is crucial to start by assessing the quality of your this compound compound.
1.1. Review the Certificate of Analysis (CoA)
The Certificate of Analysis provided by the supplier is a critical document that contains information about the identity, purity, and quality of a specific batch of this compound.
-
Key Parameters to Check on a CoA:
-
Identity: Confirmed by methods like NMR or Mass Spectrometry.
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Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A high purity level (e.g., >98%) is desirable.
-
Impurities: The CoA should specify the levels of any detected impurities.
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Residual Solvents: The amount of residual solvent from the synthesis process should be within acceptable limits.
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Water Content: Can affect the accurate weighing of the compound.
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Table 1: Example of Key Quality Control Parameters on a this compound Certificate of Analysis
| Parameter | Method | Specification | Example Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H-NMR, MS | Conforms to structure | Conforms |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥98.0% | 99.2% |
| Major Impurity | HPLC-UV | ≤0.5% | 0.3% |
| Total Impurities | HPLC-UV | ≤1.0% | 0.8% |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.5% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
1.2. Perform In-House Quality Control
If you suspect batch-to-batch variability, consider performing in-house quality control tests.
-
Analytical Chemistry:
-
HPLC Analysis: An HPLC-UV method can be used to confirm the purity of your this compound batch. A simple isocratic or gradient method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a suitable buffer is often a good starting point.
-
Mass Spectrometry: To confirm the molecular weight of this compound.
-
Step 2: Standardize Experimental Protocols
Once the quality of your this compound is confirmed, the next step is to scrutinize your experimental workflow for potential sources of variability.
Workflow for Investigating Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
2.1. Solution Preparation and Handling
-
Solvent: Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your assay.
-
Dilution: Perform serial dilutions accurately. For cell-based assays, ensure the final DMSO concentration is typically below 0.5% to avoid solvent-induced artifacts.
-
Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protect solutions from light.
2.2. Cell-Based Assays
-
Cell Line Authentication: Regularly verify the identity of your cell line.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
-
Cell Viability: Ensure high cell viability (>95%) before starting an experiment.
-
Receptor Expression: Confirm the expression of the alpha-2 adrenergic receptor in your cell line.
2.3. Receptor Binding Assays
-
Radioligand Quality: Ensure the radioligand used for competition binding assays is of high purity and has not degraded.
-
Non-Specific Binding: Accurately determine and subtract non-specific binding to obtain a true measure of specific binding.
-
Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro Alpha-2 Adrenergic Receptor Antagonism Assay (cAMP Assay)
This protocol measures the ability of this compound to antagonize the effect of an alpha-2 adrenergic receptor agonist on cyclic AMP (cAMP) levels.
Signaling Pathway
Caption: this compound antagonizes the agonist-induced inhibition of cAMP production.
Materials:
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Cells expressing the alpha-2 adrenergic receptor (e.g., CHO or HEK293 cells)
-
Alpha-2 adrenergic receptor agonist (e.g., clonidine, dexmedetomidine)
-
This compound
-
Forskolin (B1673556) (to stimulate adenylate cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed concentration of the alpha-2 agonist (typically at its EC80 concentration).
-
-
Assay:
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the alpha-2 agonist and forskolin to the wells and incubate for a further period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Table 2: Example Data for this compound IC50 Determination in a cAMP Assay
| This compound Conc. (nM) | % Inhibition of Agonist Response |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 | ~10 nM |
By following these guidelines and protocols, researchers can minimize experimental variability and ensure the generation of consistent and reliable data when working with this compound.
References
- 1. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of an alpha 2-adrenoceptor antagonist, this compound, on bronchial responsiveness to histamine in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Midaglizole vs. Yohimbine: A Comparative Guide to Alpha-2 Adrenergic Blockade
For researchers and drug development professionals navigating the landscape of alpha-2 adrenergic receptor antagonists, a clear understanding of the pharmacological differences between investigational and established compounds is paramount. This guide provides a detailed comparison of midaglizole, a selective alpha-2 adrenoceptor antagonist, and yohimbine (B192690), a well-characterized alpha-2 antagonist. This analysis is supported by quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Quantitative Comparison of Receptor Binding and In Vivo Potency
The following table summarizes the key quantitative parameters for this compound and yohimbine, highlighting their affinities for alpha-2 adrenergic receptor subtypes and their relative potencies in a functional in vivo model.
| Parameter | This compound | Yohimbine | Reference |
| Binding Affinity (pKi) | |||
| α2A-Adrenergic Receptor | Data not available in cited literature | 8.52 | |
| α2B-Adrenergic Receptor | Data not available in cited literature | 8.00 | |
| α2C-Adrenergic Receptor | Data not available in cited literature | 9.17 | |
| In Vivo Alpha-2 Antagonist Potency | |||
| Reversal of Clonidine-Induced Inhibition of Tachycardia (Pithed Rat) | Effective | Effective | [1] |
| Inhibition of B-HT 920 (α2-agonist)-Induced Pressor Response (Rat) | Dose-related inhibition | Dose-related inhibition | [1] |
| Selectivity Profile | |||
| Central vs. Peripheral α2 Blockade (Systemic Administration) | Primarily peripheral blockade | Central and peripheral blockade | [1] |
| α2 vs. α1 Adrenoceptor Selectivity | Selective for α2 | Selective for α2 over α1 | [1][2] |
Signaling Pathway and Mechanism of Action
This compound and yohimbine exert their effects by competitively antagonizing the alpha-2 adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi). Upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound and yohimbine prevent the downstream inhibitory effects, thereby increasing sympathetic outflow.
Figure 1: Alpha-2 Adrenergic Receptor Signaling Pathway and Antagonism by this compound and Yohimbine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and yohimbine.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for alpha-2 adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing alpha-2 adrenergic receptors (e.g., rat cerebral cortex, human platelets, or transfected cell lines) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in tubes or microplates containing the membrane preparation, a radiolabeled alpha-2 antagonist (e.g., [3H]-yohimbine or [3H]-rauwolscine) at a concentration near its Kd, and varying concentrations of the competitor compound (this compound or yohimbine).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Alpha-2 Adrenergic Blockade in Rats
This protocol evaluates the functional antagonist activity of a compound at alpha-2 adrenergic receptors in a living animal model.
1. Animal Preparation:
-
Male Wistar rats are anesthetized and pithed (a procedure that destroys the central nervous system but leaves the peripheral autonomic nervous system intact).
-
The animals are artificially ventilated.
-
Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
The cardiac sympathetic nerves are stimulated electrically to induce a tachycardic response.
2. Experimental Procedure:
-
A baseline tachycardic response to cardiac nerve stimulation is established.
-
The alpha-2 adrenergic agonist clonidine (B47849) is administered intravenously to inhibit the stimulation-evoked tachycardia.
-
Once a stable inhibition is achieved, the test antagonist (this compound or yohimbine) is administered intravenously in a cumulative dose-dependent manner.
-
The reversal of the clonidine-induced inhibition of tachycardia is recorded at each dose of the antagonist.
3. Assessment of Pressor Response:
-
In a separate group of pithed rats, the pressor (blood pressure increasing) response to the selective alpha-2 adrenoceptor agonist B-HT 920 is measured.
-
The antagonist (this compound or yohimbine) is administered intravenously prior to the administration of B-HT 920.
-
The dose-dependent inhibition of the B-HT 920-induced pressor response by the antagonist is quantified.
4. Data Analysis:
-
The dose of the antagonist required to produce a 50% reversal of the clonidine-induced effect (ED50) or a 50% inhibition of the B-HT 920-induced pressor response is calculated to determine the in vivo potency.
Conclusion
This compound and yohimbine are both effective antagonists of the alpha-2 adrenergic receptor. Yohimbine's binding affinities for the human alpha-2A, -2B, and -2C subtypes are well-documented. While specific binding affinity data for this compound is not as readily available in the public domain, in vivo studies demonstrate its potent and selective alpha-2 adrenergic blockade. A key distinguishing feature of this compound is its preferential antagonism of peripheral alpha-2 adrenoceptors when administered systemically, in contrast to yohimbine which blocks both central and peripheral receptors.[1] This difference in central nervous system penetration may have significant implications for their therapeutic applications and side-effect profiles. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel alpha-2 adrenergic antagonists.
References
- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Midaglizole's Selectivity for Alpha-2 Adrenoceptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-2 adrenoceptor subtype selectivity of midaglizole and other key alpha-2 adrenergic agonists. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Alpha-2 Adrenergic Receptors
Alpha-2 (α2) adrenergic receptors are a class of G protein-coupled receptors that are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. There are three main subtypes of α2-adrenoceptors in humans: α2A, α2B, and α2C. These subtypes are distributed throughout the central and peripheral nervous systems and are involved in regulating a wide range of physiological processes, including blood pressure, sedation, analgesia, and neurotransmitter release.[1] The development of ligands with selectivity for specific α2-adrenoceptor subtypes is a key objective in drug discovery to achieve more targeted therapeutic effects with fewer side effects.
This compound: An Alpha-2 Adrenoceptor Antagonist
Comparison with Alpha-2 Adrenergic Agonists
To understand the selectivity profile of this compound in the context of other α2-adrenergic ligands, this guide compares it with three well-characterized α2-agonists: dexmedetomidine, clonidine, and guanfacine (B1203898).
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of dexmedetomidine, clonidine, and guanfacine for the human α2A, α2B, and α2C adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Selective α2-Antagonist |
| Dexmedetomidine | ~0.14 | ~0.21 | ~0.23 | High affinity, relatively non-selective agonist |
| Clonidine | Data varies | Data varies | Data varies | Non-selective agonist |
| Guanfacine | ~15-20 fold lower than α2B/α2C | Data varies | Data varies | Selective α2A-Agonist |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values.
Dexmedetomidine is a potent and highly selective α2-adrenoceptor agonist, showing high affinity for all three subtypes with only minor differences between them.[2]
Clonidine is considered a non-selective α2-adrenoceptor agonist, binding to all three subtypes without significant preference.[3] It also exhibits affinity for imidazoline (B1206853) receptors, which contributes to its pharmacological profile.
Guanfacine is recognized for its selectivity towards the α2A-adrenoceptor subtype, with a reported 15- to 20-fold higher affinity for α2A compared to the α2B and α2C subtypes.[4][5]
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays.
Radioligand Competition Binding Assay
This technique is used to determine the affinity (Ki) of a test compound (e.g., this compound, dexmedetomidine) for a specific receptor subtype.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C) are cultured.
-
The cell membranes containing the receptors are isolated through homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-rauwolscine or [3H]-yohimbine for antagonists) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC50 value is determined from this curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualization
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi). This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
Caption: Simplified signaling pathway of an activated alpha-2 adrenergic receptor.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a radioligand competition binding assay.
References
- 1. Effects of dexmedetomidine, a selective alpha 2-adrenoceptor agonist, on hemodynamic control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Midaglizole and Clonidine on Insulin Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on insulin (B600854) secretion is paramount. This guide provides a detailed comparative analysis of two such agents, Midaglizole and clonidine (B47849), focusing on their opposing effects on insulin release from pancreatic β-cells. By examining their mechanisms of action, quantitative effects, and the experimental protocols used to elucidate these properties, this document aims to serve as a valuable resource for ongoing research in diabetes and metabolic diseases.
At a Glance: this compound vs. Clonidine on Insulin Secretion
| Feature | This compound | Clonidine |
| Primary Mechanism | α2-Adrenergic Receptor Antagonist | α2-Adrenergic Receptor Agonist |
| Effect on Insulin Release | Stimulates/Potentiates | Inhibits |
| Clinical Application | Investigated as an oral antidiabetic agent | Primarily used as an antihypertensive agent |
Mechanism of Action: A Tale of Two Opposites
This compound and clonidine both exert their primary influence on insulin secretion through their interaction with α2-adrenergic receptors on pancreatic β-cells, albeit with opposing outcomes.
This compound: The Stimulator
This compound acts as a selective α2-adrenoceptor antagonist[1]. In the intricate signaling cascade of the pancreatic β-cell, the activation of α2-adrenergic receptors by endogenous catecholamines (like norepinephrine (B1679862) and epinephrine) typically suppresses insulin secretion. By blocking these receptors, this compound effectively removes this inhibitory brake, leading to an increase in insulin release[1][2]. Furthermore, some evidence suggests that this compound and other imidazoline (B1206853) compounds may also directly interact with ATP-sensitive potassium (KATP) channels in the β-cell membrane, contributing to membrane depolarization and subsequent insulin exocytosis[1][3].
Clonidine: The Inhibitor
Conversely, clonidine is a potent α2-adrenoceptor agonist[4][5][6]. By activating these receptors, clonidine mimics the inhibitory effect of endogenous catecholamines, leading to a suppression of glucose-stimulated insulin secretion[4][6][7]. This inhibition is mediated through a pertussis toxin-sensitive G-protein (Gi), which, upon activation, inhibits adenylyl cyclase activity. The resulting decrease in intracellular cyclic AMP (cAMP) levels is a key factor in the reduced insulin release[7]. Additionally, clonidine's action may involve the modulation of ion channels, including a potential to restrain Ca2+ influx through voltage-dependent calcium channels, further dampening the insulin secretory response[8]. Interestingly, at high concentrations, clonidine has been observed to inhibit ATP-sensitive K+ channels, an action that would typically promote insulin secretion, highlighting the complex pharmacology of this agent[9][10][11][12].
Quantitative Comparison of Effects on Insulin Release
The following tables summarize the dose-dependent effects of this compound and clonidine on insulin release from various experimental models. It is important to note that a direct comparison of potency (EC50 for this compound and IC50 for clonidine) is challenging due to the differing experimental systems and species used in the available literature.
Table 1: Quantitative Effects of this compound on Insulin Release
| Experimental Model | Dose/Concentration | Observed Effect on Insulin Release | Reference |
| In situ local circulation of the canine pancreas | 0.2, 1.0, and 2.0 mg/kg (intravenous) | Dose-related increase in plasma insulin. | [1] |
| Human subjects with insulinomas | 150 mg (oral) | Large increase in serum insulin. | [2] |
Table 2: Quantitative Effects of Clonidine on Insulin Release
| Experimental Model | Dose/Concentration | Observed Effect on Insulin Release | Reference |
| Isolated rat pancreatic islets | 0.08 to 80.0 ng/mL | Dose-related inhibition of glucose-stimulated insulin release. | [4] |
| Isolated mouse pancreatic islets | 0.1 µM | Inhibition of glucose-induced insulin secretion. | [5] |
| Sprague Dawley rats | 2, 4, and 7 µg/kg (intraperitoneal) | Increased blood glucose levels, suggesting inhibition of insulin secretion (maximal effect at 4 µg/kg). | [13] |
| Type 2 diabetic patients undergoing ophthalmic surgery | Premedication | Improved blood glucose control and decreased insulin requirements.[14] | [14] |
| Type 2 diabetic patients after a protein meal | 0.150 mg, 3 times/day for 4 days | Impaired glucose tolerance without significant changes in insulin levels, suggesting a primary effect on hepatic glucose production. | [15] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Signaling pathway of clonidine in pancreatic β-cells.
Experimental Workflow
Caption: General experimental workflow for studying insulin release.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the presented data and for designing future experiments. Below are summaries of common experimental protocols used to assess the effects of compounds like this compound and clonidine on insulin secretion.
Isolated Pancreatic Islet Insulin Secretion Assay
This in vitro method allows for the direct assessment of a compound's effect on pancreatic islets, minimizing confounding systemic factors.
-
Islet Isolation: Pancreatic islets are isolated from animal models (commonly rodents) through enzymatic digestion of the pancreas, typically using collagenase. The islets are then purified from the exocrine tissue by density gradient centrifugation.
-
Islet Culture and Pre-incubation: Isolated islets are cultured for a short period to allow recovery from the isolation procedure. Before the experiment, they are pre-incubated in a buffer with a low glucose concentration to establish a basal insulin secretion rate.
-
Static Incubation: Batches of islets are incubated in a buffer containing various concentrations of the test compound (this compound or clonidine) in the presence of a stimulatory glucose concentration (e.g., high glucose). A control group with only the glucose stimulus is also included.
-
Supernatant Collection and Insulin Measurement: After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
In Situ Pancreas Perfusion
This ex vivo technique maintains the structural integrity of the pancreas and its vasculature, providing a more physiologically relevant model than isolated islets.
-
Surgical Preparation: An animal (e.g., rat or dog) is anesthetized, and the pancreas is surgically isolated while its main blood vessels (artery and portal vein) are cannulated.
-
Perfusion: The pancreas is perfused with a physiological buffer containing glucose and the test compound at various concentrations. The perfusion is maintained at a constant flow rate and temperature.
-
Effluent Collection: The effluent from the portal vein is collected at regular intervals.
-
Insulin and Glucose Analysis: The concentration of insulin and glucose in the collected effluent is measured to determine the effect of the test compound on the dynamics of insulin secretion.
Conclusion
The comparative analysis of this compound and clonidine reveals their diametrically opposed effects on insulin release, stemming from their respective antagonistic and agonistic actions on α2-adrenergic receptors in pancreatic β-cells. This compound, by blocking these receptors, enhances insulin secretion, a desirable characteristic for an antidiabetic agent. In contrast, clonidine's activation of these same receptors leads to an inhibition of insulin release, an important consideration in its clinical use, particularly in patients with or at risk for diabetes. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in the field, facilitating a deeper understanding of these compounds and aiding in the design of future studies aimed at developing novel therapies for metabolic disorders.
References
- 1. Mechanism of insulin secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exaggerated insulin secretory response in patients with insulinomas to this compound, a drug with alpha 2-adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different modes of action of the imidazoline compound RX871024 in pancreatic beta-cells. Blocking of K+ channels, mobilization of Ca2+ from endoplasmic reticulum, and interaction with exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of clonidine upon islet function: dissociated effects upon the time course and magnitude of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alpha-adrenoceptor antagonists on clonidine-induced inhibition of insulin secretion by isolated pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of clonidine on insulin secretion: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of clonidine upon adenylate cyclase activity, cyclic AMP production, and insulin release in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective alpha 2-adrenoceptor activation by clonidine: effects on 45Ca2+ efflux and insulin secretion from isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonidine inhibits ATP-sensitive K+ channels in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. Clonidine inhibits ATP-sensitive K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ispub.com [ispub.com]
- 14. Clonidine premedication improves metabolic control in type 2 diabetic patients during ophthalmic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of clonidine on glucose, insulin and glucagon responses to a protein meal in type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Selectivity of Midaglizole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Midaglizole, an alpha-2 adrenergic receptor antagonist, focusing on the experimental validation of its peripheral selectivity. By presenting key experimental data, detailed methodologies, and visual representations of the underlying pharmacology, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound's Selectivity
This compound (DG-5128) is a selective alpha-2 adrenergic receptor antagonist. A key characteristic that distinguishes it from other alpha-2 antagonists, such as yohimbine (B192690) and idazoxan (B1206943), is its pronounced peripheral selectivity. This selectivity is attributed to its limited ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) effects while effectively blocking alpha-2 adrenoceptors in the periphery. This property makes this compound a valuable tool for studying the physiological and pathological roles of peripheral alpha-2 adrenoceptors and a potential therapeutic agent with a favorable side-effect profile.
Comparative Analysis of Adrenergic Receptor Ligands
To objectively evaluate the selectivity of this compound, it is essential to compare its binding affinities and functional potencies with other well-characterized adrenergic ligands. The following tables summarize the receptor binding affinities (Ki) and functional antagonist potencies (pA₂) of this compound and a panel of reference compounds at alpha-1 and alpha-2 adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Adrenergic Ligands
| Compound | α₁-Adrenergic Receptor | α₂-Adrenergic Receptor | Selectivity (α₁/α₂) |
| This compound | Data not available | Data not available | Data not available |
| Yohimbine | 1100 | 3.6 | 305.6 |
| Idazoxan | 180 | 6.0 | 30 |
| Prazosin | 0.3 | 1000 | 0.0003 |
| Clonidine (B47849) | 1300 | 4.3 | 302.3 |
Note: Specific Ki values for this compound at alpha-1 and alpha-2 adrenergic receptors were not available in the public domain at the time of this publication. The presented data for other ligands are compiled from various sources and should be considered representative.
Table 2: Comparative Functional Antagonist Potencies (pA₂) of Adrenergic Ligands
| Compound | α₁-Adrenoceptor (vs. Methoxamine) | α₂-Adrenoceptor (vs. B-HT 920) |
| This compound | Inactive | 7.4 |
| Yohimbine | 6.2 | 8.2 |
| Idazoxan | 6.5 | 8.5 |
| Prazosin | 9.1 | 5.7 |
Data for this compound, Yohimbine, Idazoxan, and Prazosin are derived from functional antagonism studies in isolated rat vas deferens and aorta.
Experimental Validation of Peripheral Selectivity
The peripheral selectivity of this compound has been demonstrated through a series of in vivo experiments in rats. These studies critically differentiate between the central and peripheral effects of alpha-2 adrenoceptor blockade.
In Vivo Models
Two primary rat models are employed to distinguish between central and peripheral cardiovascular effects:
-
Intact Anesthetized Rats: In this model, both central and peripheral nervous systems are functional. Intravenously administered drugs can exert effects at both central and peripheral sites.
-
Pithed Rats: In this model, the central nervous system is destroyed by the insertion of a rod through the spinal canal. This eliminates central autonomic control, and cardiovascular responses are primarily driven by peripheral mechanisms, such as direct stimulation of sympathetic nerves or administration of adrenergic agents.
Key Experimental Findings
A pivotal study compared the effects of this compound, yohimbine, and idazoxan on the cardiovascular responses induced by the alpha-2 adrenoceptor agonist clonidine[1].
-
Central Effect (Hypotension and Bradycardia): In intact anesthetized rats, intravenous administration of clonidine induces hypotension and bradycardia by stimulating alpha-2 adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow.
-
Yohimbine and Idazoxan: These antagonists, which can cross the blood-brain barrier, effectively attenuated the clonidine-induced hypotension and bradycardia[1].
-
This compound: In stark contrast, this compound failed to antagonize the centrally mediated cardiovascular depressor effects of clonidine[1]. This finding strongly suggests that this compound does not readily penetrate the CNS to block central alpha-2 adrenoceptors.
-
-
Peripheral Effect (Tachycardia Inhibition): In pithed rats, electrical stimulation of the cardiac sympathetic nerves elicits a tachycardic (increased heart rate) response due to the release of norepinephrine (B1679862), which acts on beta-1 adrenoceptors in the heart. This release of norepinephrine is modulated by presynaptic alpha-2 adrenoceptors; their activation by an agonist like clonidine inhibits further norepinephrine release, thus reducing the tachycardic response.
-
This compound, Yohimbine, and Idazoxan: All three antagonists reversed the clonidine-induced inhibition of the tachycardic response to cardiac nerve stimulation[1]. This demonstrates that this compound is an effective antagonist of peripheral presynaptic alpha-2 adrenoceptors, comparable to yohimbine and idazoxan.
-
-
Peripheral Effect (Pressor Response Inhibition): The pressor (blood pressure increasing) response to the selective alpha-2 adrenoceptor agonist B-HT 920 is mediated by postsynaptic alpha-2 adrenoceptors on vascular smooth muscle.
-
This compound, Yohimbine, and Idazoxan: All three antagonists dose-dependently inhibited the pressor responses to B-HT 920 to a greater extent than the pressor responses to the alpha-1 adrenoceptor agonist methoxamine[1]. This confirms this compound's antagonist activity at peripheral postsynaptic alpha-2 adrenoceptors.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Signaling pathway illustrating the central and peripheral actions of alpha-2 adrenergic agonists and the differential sites of action of this compound versus centrally-acting antagonists.
Figure 2: Experimental workflow for differentiating central and peripheral alpha-2 adrenergic antagonist effects using intact and pithed rat models.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity (Ki) of a compound for adrenergic receptors.
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex for α₂ receptors, rat liver for α₁ receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, a fixed concentration of a specific radioligand (e.g., [³H]-yohimbine for α₂ receptors, [³H]-prazosin for α₁ receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound) are added to the tubes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist (e.g., phentolamine).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Central vs. Peripheral α₂-Adrenoceptor Antagonism
This protocol details the in vivo experiments used to assess the peripheral selectivity of this compound.
-
Animal Preparation:
-
Male Wistar rats are used for these experiments.
-
For the intact rat model , animals are anesthetized (e.g., with pentobarbital (B6593769) sodium). The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively. Heart rate is derived from the blood pressure signal.
-
For the pithed rat model , after anesthesia, a steel rod is inserted through the orbit and down the spinal canal to destroy the brain and spinal cord. Animals are artificially ventilated. The carotid artery and jugular vein are cannulated. The cardiac sympathetic nerves (ansae subclaviae) are isolated and placed on electrodes for electrical stimulation.
-
-
Experimental Procedure (Intact Rat):
-
After a stabilization period, a baseline blood pressure and heart rate are recorded.
-
Clonidine (e.g., 10 µg/kg, i.v.) is administered to induce hypotension and bradycardia.
-
Once the clonidine effect is stable, the antagonist (this compound, yohimbine, or idazoxan) is administered intravenously in increasing doses.
-
The degree of reversal of the clonidine-induced hypotension and bradycardia is quantified.
-
-
Experimental Procedure (Pithed Rat):
-
After a stabilization period, the cardiac sympathetic nerves are stimulated electrically (e.g., with trains of pulses at a specific frequency) to elicit a consistent tachycardic response.
-
Clonidine (e.g., 30 µg/kg, i.v.) is administered to inhibit the stimulation-induced tachycardia.
-
Once the inhibitory effect of clonidine is stable, the antagonist (this compound, yohimbine, or idazoxan) is administered intravenously in increasing doses.
-
The reversal of the clonidine-induced inhibition of tachycardia is measured.
-
In a separate group of pithed rats, the pressor response to the α₂-agonist B-HT 920 is established. The antagonist is then administered to determine its effect on this pressor response.
-
-
Data Analysis:
-
Changes in mean arterial pressure and heart rate are expressed as a percentage of the pre-drug baseline.
-
Dose-response curves for the antagonists are constructed, and the dose required to produce a 50% reversal of the agonist effect (ED₅₀) can be calculated.
-
Conclusion
The available experimental evidence strongly supports the characterization of this compound as a peripherally selective alpha-2 adrenergic receptor antagonist. In vivo studies conclusively demonstrate its ability to block peripheral alpha-2 adrenoceptors, while lacking significant activity at central alpha-2 adrenoceptors, a property not shared by classical antagonists like yohimbine and idazoxan[1]. While specific in vitro binding affinity and functional potency data for this compound were not available for a direct quantitative comparison in this guide, the in vivo functional data provides compelling evidence for its selectivity. This peripheral selectivity makes this compound a valuable pharmacological tool and a promising candidate for therapeutic applications where antagonism of peripheral alpha-2 adrenoceptors is desired without the confounding effects of central nervous system engagement.
References
Reproducibility of Midaglizole Research: A Comparative Guide
An examination of the early findings for the alpha-2 adrenoceptor antagonist Midaglizole (DG-5128) reveals a promising initial body of research that, despite its early promise, appears to lack modern reproducibility studies. This guide provides a comprehensive overview of the original research on this compound, juxtaposed with the broader, more recent understanding of alpha-2 adrenoceptor antagonism in the context of diabetes research. The absence of direct follow-up studies on this compound necessitates an indirect assessment of the reproducibility of its foundational findings by evaluating the scientific consensus on its proposed mechanism of action.
This compound emerged in the 1980s as a novel oral hypoglycemic agent. Initial studies in healthy volunteers and patients with non-insulin-dependent diabetes mellitus (NIDDM) demonstrated its potential to lower blood glucose levels. The primary mechanism of action identified for this compound was its function as a selective alpha-2 adrenoceptor antagonist. By blocking these receptors, particularly on pancreatic β-cells, this compound was shown to enhance insulin (B600854) secretion and suppress glucagon (B607659) release, leading to improved glycemic control.
While the initial clinical and preclinical data were encouraging, a thorough review of the scientific literature reveals a conspicuous absence of independent, long-term follow-up or direct reproducibility studies for this compound in the decades since its initial development. Research into this specific compound appears to have waned after the initial publications. However, the broader class of alpha-2 adrenoceptor antagonists has been subject to ongoing investigation, providing a lens through which to evaluate the likely reproducibility of the original this compound findings. The general principle that alpha-2 adrenoceptor antagonism can increase insulin secretion is supported by subsequent research, although the clinical utility and efficacy of this class of drugs for diabetes have been debated, with some studies showing conflicting results.
Comparative Data on this compound's Effects
The following tables summarize the key quantitative findings from the early clinical studies on this compound.
Table 1: Effect of this compound on Fasting Plasma Glucose (FPG) and Glycosylated Hemoglobin (HbA1) in NIDDM Patients
| Treatment Group | Duration | Change in Fasting Plasma Glucose (mg/dl) | Change in Glycosylated Hemoglobin (HbA1) (%) |
| This compound (150-250 mg, 3x/day) | 2 weeks | ↓ from 187 ± 10 to 147 ± 13 | ↓ from 12.0 ± 0.7 to 11.3 ± 1.1 |
| This compound (150-250 mg, 3x/day) | 4 weeks | ↓ from 187 ± 10 to 120 ± 6 | ↓ from 12.0 ± 0.7 to 10.7 ± 0.6 |
Data from a study involving 20 NIDDM patients previously treated with diet alone.[1]
Table 2: Pharmacokinetic Properties of this compound in Healthy Volunteers
| Parameter | Value |
| Time to Hypoglycemic Action | 0.5 - 1.0 hours |
| Time to Maximum Hypoglycemic Effect | 1.0 - 1.5 hours |
| Plasma Half-life | ~3 hours |
| Excretion | >80% unchanged in urine and feces within 24 hours |
[2]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow for evaluating a hypoglycemic agent are visualized in the following diagrams.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: A generalized experimental workflow for clinical trials of a hypoglycemic agent.
Experimental Protocols
The early this compound studies utilized standard clinical and preclinical methodologies of the time to assess its efficacy and mechanism of action. Below are detailed descriptions of two key experimental protocols.
Oral Glucose Tolerance Test (OGTT)
The Oral Glucose Tolerance Test is a standard procedure to assess how the body processes glucose.
-
Patient Preparation: Patients are required to fast overnight (for at least 8-12 hours) prior to the test. For several days leading up to the test, they are advised to consume a diet with an adequate amount of carbohydrates.
-
Procedure:
-
A baseline blood sample is drawn to measure the fasting plasma glucose level.
-
The patient is then given a standardized glucose solution to drink (typically 75g of glucose dissolved in water).
-
Blood samples are subsequently drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose ingestion.
-
Plasma glucose and often insulin levels are measured in each blood sample.
-
-
In the Context of this compound Research: In the phase II clinical studies, an OGTT was performed to evaluate the effect of this compound on glucose tolerance and insulin secretion. The test would be administered after a period of treatment with this compound or a placebo to compare the glucose and insulin response curves between the two groups. An improvement in glucose tolerance would be indicated by lower plasma glucose levels during the test in the this compound group compared to the control group.
Euglycemic Insulin Clamp
The euglycemic insulin clamp is a sophisticated technique considered the gold standard for assessing insulin sensitivity.
-
Principle: This method involves infusing insulin at a constant rate to raise plasma insulin levels to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is administered to "clamp" the blood glucose at a normal (euglycemic) level. The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus, insulin sensitivity.
-
Procedure:
-
Catheters are inserted into veins in both arms, one for infusing insulin and glucose, and the other for drawing blood samples.
-
A primed-continuous infusion of insulin is started to rapidly achieve and maintain a high plasma insulin concentration.
-
Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).
-
A variable-rate infusion of a glucose solution is adjusted based on the blood glucose readings to maintain a constant, normal blood glucose level.
-
The glucose infusion rate during the steady-state period of the clamp reflects the body's sensitivity to insulin.
-
-
In the Context of this compound Research: A study on this compound in NIDDM patients employed a euglycemic insulin clamp to determine if the drug had effects beyond stimulating insulin secretion, such as improving peripheral glucose uptake. The finding that the glucose disposal rate was significantly higher in the this compound-treated group indicated that the drug also enhanced in vivo glucose disposal, suggesting an improvement in insulin sensitivity.
Conclusion
The initial research on this compound presented a compelling case for its potential as a novel treatment for type 2 diabetes, acting through the well-defined mechanism of alpha-2 adrenoceptor antagonism. The quantitative data from these early studies demonstrated statistically significant improvements in key glycemic control parameters. However, the lack of subsequent, independent studies that directly replicate these findings makes a definitive statement on the reproducibility of the this compound research challenging.
While the fundamental concept of enhancing insulin secretion through alpha-2 adrenoceptor blockade is supported by a broader body of research on other compounds, the clinical development of this class of drugs for diabetes has not progressed significantly. This could be due to a variety of factors, including the emergence of other therapeutic classes with more favorable efficacy or side-effect profiles. For researchers and drug development professionals, the story of this compound serves as a reminder of the critical importance of independent replication in validating early-stage clinical findings. The provided data and protocols from the original studies remain the primary reference for this compound, and any future research would need to begin by attempting to reproduce these foundational experiments.
References
Assessing the Specificity of Midaglizole's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-2 adrenergic receptor antagonist, Midaglizole, with other relevant compounds. The focus is on the specificity of its mechanism of action, supported by available experimental data. This document is intended to inform research and development decisions by providing a clear, objective assessment of this compound's pharmacological profile.
Introduction to this compound
This compound is recognized as a selective alpha-2 adrenoceptor antagonist. Its mechanism of action has been investigated for potential therapeutic applications in conditions such as type 2 diabetes and asthma. A key characteristic highlighted in preclinical studies is its preferential antagonism of peripheral alpha-2 adrenoceptors over central ones, suggesting a distinct profile compared to other alpha-2 antagonists like yohimbine (B192690) and idazoxan.[1]
Comparative Analysis of Receptor Binding Affinity
A direct quantitative comparison of the binding affinities of this compound and its primary comparators across all adrenoceptor subtypes is challenging due to the limited availability of studies conducting head-to-head comparisons under uniform experimental conditions. The following tables summarize the available binding affinity data (Ki in nM). It is crucial to interpret this data with caution, as variations in experimental design, such as radioligand used and tissue source, can influence the results.
Table 1: Binding Affinity (Ki, nM) at Alpha-1 Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Data Source |
| This compound | Data not available | Data not available | Data not available | |
| Yohimbine | 52 | - | - | J Med Chem (1995) 38: 3415-3444 |
| Idazoxan | Data not available | Data not available | Data not available |
Absence of data is indicated by "Data not available".
Table 2: Binding Affinity (Ki, nM) at Alpha-2 Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | α2D (rat) | Data Source |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Yohimbine | 0.42 - 7.5 | - | - | Significantly lower affinity | J Med Chem (1995) 38: 3681-3716, Bioorg Med Chem Lett (2000) 10: 627-630,[2] |
| Idazoxan | - | - | - | - |
Data for Yohimbine at the α2A subtype varies between studies. The α2D subtype in rats is homologous to the human α2A subtype.[3] Absence of data is indicated by "Data not available".
Table 3: Binding Affinity (Ki, nM) at Imidazoline (B1206853) Receptors
| Compound | I1 Receptor | I2 Receptor | Data Source |
| This compound | Data not available | Data not available | |
| Yohimbine | Low affinity | Data not available | [4] |
| Idazoxan | - | High affinity | [4][5] |
Absence of data is indicated by "Data not available". Idazoxan is known to bind to I2 imidazoline receptors with high affinity.
Functional Activity Comparison
Functional assays provide insights into the pharmacological effects of these compounds beyond simple binding.
Table 4: Functional Antagonistic Activity
| Compound | Assay | Model | Observation | Reference |
| This compound | Reversal of clonidine-induced inhibition of tachycardia | Pithed rats | Potent antagonist | [1] |
| Inhibition of B-HT 920-induced pressor response | Rats | Dose-dependent inhibition | [1] | |
| Antagonism of clonidine-induced hypotension and bradycardia | Intact rats | No antagonism of central effects | [1] | |
| Yohimbine | Reversal of clonidine-induced inhibition of tachycardia | Pithed rats | Potent antagonist | [1] |
| Antagonism of clonidine-induced hypotension and bradycardia | Intact rats | Attenuated central effects | [1] | |
| Idazoxan | Reversal of clonidine-induced inhibition of tachycardia | Pithed rats | Potent antagonist | [1] |
| Antagonism of clonidine-induced hypotension and bradycardia | Intact rats | Attenuated central effects | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize alpha-adrenoceptor antagonists.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol Steps:
-
Receptor Preparation: Membranes from cells or tissues expressing the specific adrenoceptor subtype of interest are prepared.[2]
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-rauwolscine for α2-receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[2]
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[6]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Functional Assays: GTPγS Binding and cAMP Accumulation
These assays measure the functional consequences of receptor activation or inhibition.
-
GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor. In the presence of an agonist, the receptor facilitates the exchange of GDP for radiolabeled GTPγS on the Gα subunit. An antagonist will block this agonist-induced increase in GTPγS binding.[7][8]
-
cAMP Accumulation Assay: Alpha-2 adrenoceptors are typically Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would reverse the agonist-induced decrease in cAMP.[9]
Signaling Pathways
The binding of an antagonist like this compound to the alpha-2 adrenoceptor blocks the downstream signaling cascade initiated by an agonist.
Discussion and Conclusion
The available evidence strongly supports that this compound is a selective antagonist of alpha-2 adrenoceptors.[1][10] A distinguishing feature of this compound is its apparent preference for peripheral alpha-2 adrenoceptors, as it did not antagonize the centrally mediated cardiovascular effects of clonidine (B47849) in animal models.[1] This contrasts with yohimbine and idazoxan, which showed effects on the central nervous system.[1]
A significant gap in the current understanding of this compound's specificity is the lack of comprehensive, publicly available data on its binding affinities at the various alpha-1 and alpha-2 adrenoceptor subtypes, as well as at imidazoline receptors. While its functional selectivity for alpha-2 receptors is established, a more granular understanding of its interaction with receptor subtypes would be highly valuable. For instance, yohimbine exhibits lower affinity for the α2D-adrenoceptor subtype in rats.[11]
Furthermore, the potential interaction of this compound with imidazoline receptors, a common characteristic of many alpha-2 ligands with an imidazoline moiety, remains to be thoroughly investigated. Idazoxan, for example, is well-known to bind with high affinity to I2 imidazoline sites.[4][5]
References
- 1. Alpha 2-adrenoceptor-blocking properties of this compound (DG-5128) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable expression of recombinant human alpha 2-adrenoceptor subtypes in two mammalian cell lines: characterization with [3H]rauwolscine binding, inhibition of adenylate cyclase and RNase protection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Alpha-2 Adrenoceptor Antagonists: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic properties of three prominent alpha-2 adrenoceptor antagonists: yohimbine (B192690), atipamezole (B1667673), and idazoxan (B1206943). Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of yohimbine, atipamezole, and idazoxan across various animal species and routes of administration. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these antagonists.
Table 1: Pharmacokinetic Parameters of Yohimbine
| Species | Route of Administration | Dose | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (F) |
| Dog | Intravenous | 0.4 mg/kg | 104.1 ± 32.1 min[1][2] | 4.5 ± 1.8 L/kg[1][2] | 29.6 ± 14.7 mL/min/kg[1][2] | - |
| Horse | Intravenous | 0.075 or 0.15 mg/kg | 52.8 - 76.1 min[1][2] | 2.7 - 4.6 L/kg[1][2] | 34.0 - 39.6 mL/min/kg[1][2] | - |
| Steer | Intravenous | 0.25 mg/kg | 46.7 ± 24.4 min[1][2] | 4.9 ± 1.4 L/kg[1][2] | 69.6 ± 35.1 mL/min/kg[1][2] | - |
| Rat | Intravenous | 1 mg/kg | 16.3 h | 0.259 L/kg | 11 mL/h/kg | - |
Table 2: Pharmacokinetic Parameters of Atipamezole
| Species | Route of Administration | Dose | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (F) |
| Dog | Intramuscular | Not Specified | 2.6 hours | Not Specified | Not Specified | - |
| Cat | Intramuscular | Not Specified | ~1 hour[3] | 1 - 2.5 L/kg[3] | Not Specified | - |
| Rat | Not Specified | Not Specified | 1.3 hours | Not Specified | Not Specified | - |
Table 3: Pharmacokinetic Parameters of Idazoxan
| Species | Route of Administration | Dose | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (F) |
| Rat | Intravenous | 1, 3, and 10 mg/kg | 24.4 - 27.9 min[3] | 1.95 - 3.18 L/kg[3] | 57 - 78 mL/min/kg[3] | - |
| Rat | Oral | 10 mg/kg (male) | Not Specified | Not Specified | 94 - 144 mL/min/kg[4] | ~1%[4] |
| Rat | Oral | 100 mg/kg (male) | Not Specified | Not Specified | 94 - 144 mL/min/kg[4] | 23%[4] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the pharmacokinetic studies cited in this guide.
Yohimbine Pharmacokinetic Study in Dogs, Horses, and Steers
-
Study Design: A comparative pharmacokinetic analysis was conducted in steers, horses, and dogs using a model-independent approach.[1][2]
-
Animal Models: Healthy adult steers, horses, and dogs were used in the study.[1][2]
-
Drug Administration: Yohimbine was administered as a single intravenous dose. The dosage varied by species: 0.25 mg/kg for steers, 0.075 or 0.15 mg/kg for horses, and 0.4 mg/kg for dogs.[1][2]
-
Sample Collection: Blood samples were collected at various time points post-administration to determine serum concentrations of yohimbine.[2]
-
Analytical Method: The concentration of yohimbine in serum samples was quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including mean residence time (MRT), apparent volume of distribution at steady state (Vdss), total body clearance (CL), and harmonic mean effective half-life (t½).[1][2]
Atipamezole Pharmacokinetic Study in Cats
-
Study Design: The study aimed to determine the pharmacokinetic profile of atipamezole in cats following intramuscular administration.
-
Animal Models: Healthy adult cats were used in the study.
-
Drug Administration: Atipamezole hydrochloride was administered via a single intramuscular injection.[3]
-
Sample Collection: Blood samples were collected at predetermined time points after drug administration to measure plasma concentrations of atipamezole.
-
Analytical Method: Plasma concentrations of atipamezole were determined using a suitable analytical technique, such as HPLC.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed to calculate pharmacokinetic parameters, including absorption rate, volume of distribution (Vd), and elimination half-life (t½).[3]
Idazoxan Pharmacokinetic Study in Rats
-
Study Design: The study investigated the pharmacokinetics and metabolism of idazoxan in rats following both intravenous and oral administration.[3][4]
-
Animal Models: Sprague-Dawley rats were used in the study.[3]
-
Drug Administration: For intravenous administration, idazoxan was administered at doses of 1, 3, and 10 mg/kg.[3] For oral administration, [2'-14C]idazoxan was given to assess absorption and bioavailability.[4]
-
Sample Collection: Blood, urine, and feces were collected to determine the concentration of idazoxan and its metabolites.[4]
-
Analytical Method: Idazoxan plasma levels were determined by an HPLC method.[3] Radioactivity in samples was measured to determine the extent of absorption and routes of elimination.[4]
-
Pharmacokinetic Analysis: A non-compartmental analysis was used to estimate the main pharmacokinetic parameters from the plasma concentration-time data.[3]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of alpha-2 adrenoceptor antagonists.
Caption: Experimental Workflow for a Typical Pharmacokinetic Study.
Caption: Signaling Pathway of Alpha-2 Adrenoceptor Antagonism.
References
- 1. Comparative pharmacokinetics of yohimbine in steers, horses and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and metabolism of idazoxan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Midaglizole and Novel Diabetes Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Midaglizole, an α2-adrenergic receptor antagonist, with emerging research compounds for the treatment of type 2 diabetes. The information is intended to support research and development efforts by offering a structured overview of mechanisms of action, available efficacy data, and experimental methodologies.
Mechanism of Action: Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound in pancreatic β-cells, leading to enhanced insulin (B600854) secretion.
Comparative Efficacy and Safety Data
The following table summarizes available data for this compound and selected current diabetes research compounds. It is important to note that the data for the newer compounds are primarily from preclinical studies and are not directly comparable to human clinical trial data for this compound.
| Compound | Mechanism of Action | Key Efficacy Findings | Safety/Side Effects | Development Stage |
| This compound | α2-adrenoceptor antagonist | Human (Phase II): In patients with NIDDM, fasting plasma glucose decreased from 187 mg/dl to 147 mg/dl after 2 weeks and 120 mg/dl after 4 weeks.[1] Glycosylated hemoglobin (HbA1) also showed a decrease.[1] In healthy volunteers, it decreased postprandial hyperglycemia in a dose-dependent manner.[2] | In short-term studies, this compound did not significantly affect clinical or laboratory tests.[2] | Phase II (Development appears to have been discontinued) |
| CDS479-2 | Peripherally acting α2A-adrenergic receptor antagonist | Preclinical (DIO Mice): Acute administration lowered blood glucose levels and improved glucose tolerance.[3][4] | Designed for limited brain access to avoid central nervous system side effects like hypertension and anxiety.[3][4] | Preclinical |
| SN-401 | SWELL1 protein modulator | Preclinical (Mice): Improved the pancreas's ability to secrete insulin and enhanced insulin sensitivity in other tissues.[5] Effective in both genetic and high-fat diet-induced models of diabetes.[5] | Data not available. | Preclinical |
| SR-18292 | PGC-1α protein modifier | Preclinical (Diabetic Animal Models): Significantly reduced blood glucose levels, increased insulin sensitivity, and improved glucose balance by reducing glucose production in the liver.[6] | Data not available. | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are outlines of typical experimental protocols used to evaluate the efficacy of antidiabetic compounds.
Oral Glucose Tolerance Test (OGTT) in Animal Models
This experiment assesses the ability of a compound to improve glucose clearance after a glucose challenge.
Methodology:
-
Animal Model: Typically, diet-induced obese (DIO) mice or genetic models of diabetes (e.g., db/db mice) are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (12-16 hours) with free access to water.
-
Baseline Blood Collection: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose.
-
Compound Administration: The test compound (e.g., this compound, CDS479-2) or vehicle control is administered orally via gavage.
-
Glucose Challenge: After a specific absorption period (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between the treatment and control groups to assess the improvement in glucose tolerance.
In Vivo Insulin Secretion Study
This protocol is designed to measure the effect of a compound on insulin secretion in response to a glucose stimulus.
Methodology:
-
Animal Preparation: Similar to the OGTT, animals are fasted overnight.
-
Anesthesia: Animals are anesthetized to allow for surgical procedures and stable blood collection.
-
Catheterization: A catheter may be inserted into a major blood vessel (e.g., carotid artery or jugular vein) for repeated blood sampling.
-
Baseline Sampling: A baseline blood sample is collected to measure fasting glucose and insulin levels.
-
Compound Administration: The test compound or vehicle is administered, typically intravenously or orally.
-
Glucose Infusion: A glucose solution is infused intravenously to stimulate insulin secretion.
-
Timed Blood Collection: Blood samples are collected at specific time points during and after the glucose infusion.
-
Hormone Analysis: Plasma is separated from the blood samples, and insulin (and often glucagon) levels are measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The insulin response to the glucose challenge is compared between the compound-treated and vehicle-treated groups.
Conclusion
This compound, as an α2-adrenoceptor antagonist, demonstrated promise in early clinical trials by enhancing insulin secretion and reducing blood glucose levels.[1][2] However, its development appears to have stalled. The current research landscape is exploring novel compounds with more targeted mechanisms of action. For instance, CDS479-2, a peripherally acting α2A-adrenergic receptor antagonist, aims to provide the benefits of α2-adrenoceptor antagonism without the central nervous system side effects.[3][4] Other innovative approaches, such as modulating the SWELL1 protein with compounds like SN-401[5] or modifying PGC-1α with agents like SR-18292[6], represent new avenues for therapeutic intervention in type 2 diabetes.
Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential and safety profiles of these emerging compounds in comparison to established and historical agents like this compound. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and future antidiabetic drug candidates.
References
- 1. Initial phase II clinical studies on this compound (DG-5128). A new hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of this compound (DG-5128). A new type of oral hypoglycemic drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Scientists Discover New Class of Anti-Diabetes Compounds that Reduce Liver Glucose Production | Scripps Research [scripps.edu]
Evaluating the Translational Relevance of Midaglizole: A Comparative Analysis with Modern Antidiabetic Agents
for Researchers, Scientists, and Drug Development Professionals
Introduction
Midaglizole (DG-5128) emerged as a potential oral hypoglycemic agent with a novel mechanism of action targeting alpha-2 adrenoceptors. This guide provides a comprehensive evaluation of the translational relevance of this compound studies by comparing its preclinical and clinical data with current, widely-used therapeutic alternatives for type 2 diabetes: GLP-1 receptor agonists, DPP-4 inhibitors, and SGLT2 inhibitors. This comparative analysis aims to contextualize the scientific findings for this compound and inform future research and drug development efforts in metabolic diseases.
Data Presentation
Table 1: Preclinical Profile Comparison
| Parameter | This compound | GLP-1 Receptor Agonists (e.g., Liraglutide) | DPP-4 Inhibitors (e.g., Sitagliptin) | SGLT2 Inhibitors (e.g., Empagliflozin) |
| Primary Target | Alpha-2 Adrenergic Receptor | Glucagon-Like Peptide-1 Receptor (GLP-1R) | Dipeptidyl Peptidase-4 (DPP-4) enzyme | Sodium-Glucose Cotransporter 2 (SGLT2) |
| Mechanism of Action | Antagonist | Agonist | Inhibitor | Inhibitor |
| Effect on Insulin (B600854) Secretion | Increases insulin secretion | Glucose-dependently increases insulin secretion | Glucose-dependently increases insulin secretion | Indirectly improves beta-cell function |
| Effect on Glucagon (B607659) Secretion | Suppresses glucagon secretion[1] | Glucose-dependently suppresses glucagon secretion | Glucose-dependently suppresses glucagon secretion | May increase glucagon secretion |
| Primary Tissue of Action | Pancreatic islets | Pancreatic islets, Brain, GI tract | Gut, Pancreatic islets (indirectly) | Kidneys (proximal tubules) |
| Receptor Binding Affinity (Ki) | Data not available in published literature | High affinity for GLP-1R | High affinity for DPP-4 enzyme | High affinity for SGLT2 |
| In Vitro Potency | Data not available in published literature | Potent stimulation of cAMP production | Potent inhibition of DPP-4 activity | Potent inhibition of glucose uptake |
| Animal Models | Limited data available | Demonstrated efficacy in rodent models of diabetes | Demonstrated efficacy in rodent models of diabetes | Demonstrated efficacy in rodent models of diabetes |
Table 2: Clinical Efficacy Comparison
| Parameter | This compound (Phase II data) | Liraglutide (GLP-1 RA) | Sitagliptin (DPP-4i) | Empagliflozin (SGLT2i) |
| Change in HbA1c | Significant reduction from baseline.[2] | ~1.0-1.5% reduction.[3][4][5] | ~0.5-1.0% reduction.[6][7] | ~0.5-1.0% reduction.[1][8][9] |
| Effect on Fasting Plasma Glucose | Significant reduction.[2] | Significant reduction.[3] | Significant reduction.[6] | Significant reduction |
| Effect on Body Weight | Not reported | Weight loss (~2-3 kg).[3][4][5] | Weight neutral.[7] | Weight loss (~2-3 kg).[1][9] |
| Blood Pressure Effect | Not reported | Modest reduction in systolic BP | Generally neutral | Reduction in systolic and diastolic BP |
Table 3: Clinical Safety and Tolerability Comparison
| Parameter | This compound | Liraglutide (GLP-1 RA) | Sitagliptin (DPP-4i) | Empagliflozin (SGLT2i) |
| Hypoglycemia Risk | Low when used as monotherapy | Low when used as monotherapy.[3][4] | Low when used as monotherapy.[6][7] | Low when used as monotherapy.[1][9] |
| Common Adverse Events | Not extensively documented | Nausea, vomiting, diarrhea.[4] | Generally well-tolerated; nasopharyngitis, headache.[10] | Genital mycotic infections, urinary tract infections.[1][8][9] |
| Cardiovascular Effects | Unknown | Demonstrated cardiovascular benefits | Generally neutral cardiovascular outcomes | Demonstrated cardiovascular and renal benefits |
| Gastrointestinal Effects | Not extensively documented | Common (nausea, vomiting, diarrhea) | Low incidence | Low incidence |
Experimental Protocols
Alpha-2 Adrenoceptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to alpha-2 adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing alpha-2 adrenoceptors (e.g., from animal brain cortex or transfected cell lines) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand known to bind to alpha-2 adrenoceptors (e.g., [3H]-clonidine or [3H]-yohimbine) and a fixed amount of the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., phentolamine).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol outlines a general method to assess the effect of a compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.[11][12]
1. Islet Isolation:
-
Pancreatic islets are isolated from animal models (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation for purification.
-
Isolated islets are cultured overnight to allow for recovery.
2. Insulin Secretion Assay (Static Incubation):
-
Islets of similar size are hand-picked and pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) for a period to establish a basal insulin secretion rate.
-
The islets are then transferred to a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the test compound (this compound) at various concentrations.
-
The incubation is carried out for a defined period (e.g., 60 minutes) at 37°C.
-
After incubation, the supernatant is collected for insulin measurement.
3. Insulin Measurement:
-
The concentration of insulin in the collected supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
The amount of insulin secreted is normalized to the islet number or total protein content.
-
The effect of the test compound on insulin secretion is compared to the control (stimulatory glucose alone).
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in pancreatic beta-cells.
References
- 1. Regulation of alpha 2-adrenergic receptor expression and signaling in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline antagonists of alpha 2-adrenoceptors increase insulin release in vitro by inhibiting ATP-sensitive K+ channels in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | α2-Adrenergic Disruption of β Cell BDNF-TrkB Receptor Tyrosine Kinase Signaling [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. alpha2A-adrenergic receptors in the genetics, pathogenesis, and treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different modes of action of the imidazoline compound RX871024 in pancreatic beta-cells. Blocking of K+ channels, mobilization of Ca2+ from endoplasmic reticulum, and interaction with exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ATP-sensitive K+ channels in rat pancreatic beta-cells: modulation by ATP and Mg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibitory effect of a selective alpha 2-adrenergic receptor antagonist on moderate- to severe-type asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Midaglizole's Anti-Asthmatic Effects: A Comparative Guide
This guide provides an objective comparison of the anti-asthmatic effects of Midaglizole, a selective alpha-2 adrenergic receptor antagonist, with standard-of-care asthma therapies. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data from both preclinical and clinical studies.
Executive Summary
This compound has demonstrated potential as a bronchodilator in clinical trials involving patients with moderate to severe asthma. Its mechanism of action, selective antagonism of the alpha-2 adrenergic receptor, offers a novel approach to asthma therapy. Preclinical evidence in guinea pig models of bronchoconstriction supports its anti-asthmatic potential, though detailed quantitative data from these studies are not widely available in English-language publications. This guide compiles the available data on this compound and compares it with the well-established efficacy of the short-acting beta-2 agonist (SABA) salbutamol (B1663637) and the inhaled corticosteroid (ICS) budesonide (B1683875).
Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound compared to salbutamol and budesonide in both clinical and preclinical settings.
Table 1: Clinical Efficacy in Asthma Patients
| Drug | Study Population | Dosage | Primary Outcome | Result |
| This compound | 17 patients with moderate to severe asthma | 200 mg (single oral dose) | FEV1 Increase | Statistically significant (p < 0.05)[1] |
| Respiratory Resistance | Statistically significant decrease (p < 0.05)[1] | |||
| 13 patients with mild asthma on regular β2-agonist therapy | 300 mg/day for 1 week (oral) | PC20 (Histamine Challenge) | Statistically significant increase (p < 0.05) | |
| 4 subjects with allergic asthma | 200 mg (oral) | Late Asthmatic Response (LAR) | Statistically significant inhibition (p < 0.05) | |
| Budesonide | Children with mild to moderate asthma | Inhaled | FEV1 | Significant improvement over baseline |
Table 2: Preclinical Efficacy in Guinea Pig Models of Asthma
| Drug | Animal Model | Primary Outcome | Result |
| This compound | Experimental bronchoconstriction | Inhibition of bronchoconstriction | The study demonstrated an inhibitory effect, but specific quantitative data is not available in the English abstract. |
| Salbutamol | Histamine-induced bronchoconstriction | Attenuation of bronchoconstriction | Intravenous doses of 2, 5, and 10 µg/kg significantly reduced histamine-induced increases in total lung resistance. |
| Budesonide | Ovalbumin-sensitized (chronic exposure) | Inhibition of airway inflammation | Partially inhibited allergic inflammation and extracellular matrix deposition in the airway wall. |
| Ovalbumin-induced allergic response | Inhibition of bronchial obstruction | Inhibited both immediate and late bronchial obstruction. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-asthmatic effects by blocking alpha-2 adrenergic receptors. In the airways, activation of these receptors is thought to contribute to bronchoconstriction. By antagonizing these receptors, this compound promotes airway relaxation.
Signaling Pathway of this compound (Alpha-2 Adrenergic Antagonism)
The diagram below illustrates the proposed signaling pathway for this compound's action in airway smooth muscle cells.
References
Safety Operating Guide
Proper Disposal of Midaglizole: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research chemical Midaglizole in a laboratory setting. The information herein is based on established best practices for pharmaceutical and chemical waste management. However, the definitive authority on the safe handling and disposal of any chemical is its official Safety Data Sheet (SDS) . Researchers, scientists, and drug development professionals must obtain and consult the specific SDS for this compound before undertaking any disposal procedures. Disposal regulations may vary by institution, state, and country; always adhere to your local and institutional environmental health and safety (EHS) guidelines.
Essential Safety and Logistical Information
The proper disposal of this compound is crucial to ensure personnel safety, environmental protection, and regulatory compliance. As a research chemical, unused, expired, or contaminated this compound must be managed as a chemical waste stream. The primary step in determining the correct disposal pathway is to classify the waste as either hazardous or non-hazardous.
Waste Classification: The Critical First Step
Without a specific Safety Data Sheet (SDS) for this compound, a hazardous waste determination must be made. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on a hazardous waste list or if it exhibits one or more of the following characteristics[1][2][3][4][5]:
-
Ignitability: Can create fire under certain conditions, is spontaneously combustible, or has a flash point less than 60°C (140°F).[1][2][4][5]
-
Corrosivity: Is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5, or is a liquid that can corrode steel.[1][2][3][4]
-
Reactivity: Is unstable under normal conditions and can cause explosions, or produce toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[1][3][4]
-
Toxicity: Is harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may leach from the waste and pollute groundwater.[1]
Action: If the SDS for this compound is unavailable, you must either assume the waste is hazardous or have it formally assessed by your institution's EHS department. Never assume a research chemical is non-hazardous without definitive information.
Procedural Guidance for Disposal of this compound
The following step-by-step process outlines the operational plan for the safe disposal of this compound waste in a research laboratory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Before handling this compound waste, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Consult the SDS for any additional required PPE.
-
Ventilation: Handle the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently.
-
Separate Sharps: Any sharps (needles, syringes, contaminated glass) must be disposed of in a designated, puncture-proof sharps container.[6]
Step 3: Waste Collection and Labeling
-
Select a Compatible Container: Use a waste container that is chemically compatible with this compound. For solids, a screw-top wide-mouth container is suitable. For liquids, use a sealable, leak-proof bottle. The container must be in good condition.[7][8]
-
Label the Container: As soon as the first waste is added, label the container clearly. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[9][10] The SAA must be under the control of laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or before the designated accumulation time limit is reached (typically 6-12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[8][11]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol. This creates a manifest for tracking the waste from generation to final disposal.[9]
-
Final Disposal Method: Your EHS department will manage the final disposal, which for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [8]
Data Presentation: Pharmaceutical Waste Stream Characteristics
The following table summarizes the key characteristics of different types of pharmaceutical waste to aid in understanding the classification and handling requirements.
| Waste Stream Category | Description | Key Regulatory Oversight | Typical Disposal Method | Container Color |
| Non-Hazardous Pharmaceutical Waste | Unused or expired medication that does not meet any of the EPA's hazardous waste criteria. | State and Local Regulations | Incineration or Landfill (as per local rules) | Blue |
| RCRA Hazardous Pharmaceutical Waste | Waste that exhibits at least one of the four hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is on a specific EPA list.[12] | EPA (Resource Conservation and Recovery Act - RCRA) | High-Temperature Incineration | Black[12] |
| DEA Controlled Substances | Drugs regulated under the Controlled Substances Act due to potential for abuse or addiction. | DEA (Drug Enforcement Administration) | Must be rendered "non-retrievable" via incineration or chemical digestion by a registered reverse distributor. | Varies; must be securely managed |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the public domain. The disposal procedure is a standardized safety protocol based on chemical waste regulations, not an experimental process. The key is the hazardous waste determination, which relies on the chemical's properties as defined in its SDS.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. What is a Hazardous Waste? | Iowa Waste Reduction Center [iwrc.uni.edu]
- 5. actenviro.com [actenviro.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Operational Guidance for Handling Midaglizole
Disclaimer: No specific Safety Data Sheet (SDS) for Midaglizole was found in the available resources. The following guidance is based on general laboratory safety principles and information from related but distinct compounds. This information is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals should exercise caution and perform a thorough risk assessment before handling this compound.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to assume the compound may be hazardous and take appropriate precautions to minimize exposure. The following personal protective equipment (PPE) and handling procedures are recommended as a baseline.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles or safety glasses with side-shields. If there is a splash hazard, a face shield should also be used. |
| Hand Protection | Wear chemical-resistant, impervious gloves. Given the lack of specific data, nitrile or neoprene gloves are a reasonable starting point. Double-gloving is recommended. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. A lab coat can be worn for low-risk activities. |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood. |
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Disposal Management
Chemical Spill Workflow
In the event of a spill, follow a structured response plan to ensure safety and proper cleanup.
Caption: A logical workflow for responding to a chemical spill.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
